molecular formula C9H11NO3 B070489 2-(2-Methoxyphenoxy)acetamide CAS No. 183427-87-4

2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489
CAS No.: 183427-87-4
M. Wt: 181.19 g/mol
InChI Key: SWSQFEAWQBOBAI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, primarily serving as a key synthetic intermediate and a potential pharmacophore. Its core structure, featuring a phenoxyacetamide moiety with an ortho-methoxy substituent, is commonly investigated for its potential biological activity, particularly in the modulation of adrenergic receptors. Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening against various therapeutic targets. Its mechanism of action is often explored in the context of receptor binding studies, where it may act as a ligand or a precursor to ligands that interact with G-protein coupled receptors (GPCRs). The ortho-methoxy group is a critical structural feature that can influence the molecule's conformation, binding affinity, and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. This acetamide derivative is offered as a high-purity material to ensure reliability and reproducibility in synthetic workflows and biological assays, supporting advancements in drug discovery and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQFEAWQBOBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352331
Record name 2-(2-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183427-87-4
Record name 2-(2-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)acetamide, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a member of the phenoxy acetamide class and a guaiacol derivative, its structural motifs suggest a range of potential biological activities. This document synthesizes available data on its chemical properties, outlines a robust synthetic strategy, and explores its pharmacological context, offering field-proven insights for researchers.

Core Chemical Profile and Identifiers

This compound is a solid organic compound characterized by a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an acetamide functional group. This unique combination underpins its chemical behavior and potential applications.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 183427-87-4 [1][2]
Molecular Formula C₉H₁₁NO₃ [1][2]
Molecular Weight 181.19 g/mol [1][2]
Melting Point 142 °C [2]
IUPAC Name This compound -

| Storage Conditions | 2-8°C, sealed, in a dry environment |[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in contemporary literature, with some references pointing to historical methods[1]. However, a modern and highly efficient approach can be logically constructed based on established synthetic transformations for phenoxy acetamides[3][4]. The most field-proven route involves a two-step process: a Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by amidation.

Causality Behind the Synthetic Strategy: This two-step approach is favored for its high yields and substrate compatibility. The Williamson ether synthesis is a classic and reliable method for forming the crucial ether linkage. The subsequent amidation can be achieved through several methods, but conversion to an acyl chloride or the use of a peptide coupling agent provides a highly activated intermediate that readily reacts with ammonia to form the stable primary amide with minimal side products.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation Guaiacol Guaiacol (2-Methoxyphenol) Intermediate1 Intermediate: 2-(2-Methoxyphenoxy)acetic Acid Guaiacol->Intermediate1 Reflux Chloroacetic_Acid Sodium Chloroacetate Chloroacetic_Acid->Intermediate1 Reflux Base1 NaOH (aq) Base1->Intermediate1 Reflux Product Final Product: This compound Intermediate1->Product Activation Activating_Agent Activating Agent (e.g., SOCl₂, TBTU) Activating_Agent->Product Activation Ammonia Ammonia (aq) Ammonia->Product Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

  • To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq) and a solution of sodium hydroxide (2.2 eq) in water.

  • Heat the mixture to 60-70°C with stirring until the guaiacol fully dissolves.

  • Add a solution of sodium chloroacetate (1.1 eq) in water dropwise over 30 minutes.

  • Increase the temperature and maintain a steady reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.

  • The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.

Step 2: Synthesis of this compound

  • Suspend the dried 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq)[3]. Stir for 20-30 minutes at room temperature to form the activated ester.

  • In a separate vessel, prepare a concentrated solution of aqueous ammonia.

  • Slowly add the ammonia solution to the activated ester mixture. A significant exotherm may be observed.

  • Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the disappearance of the activated intermediate by TLC.

  • Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the final product.

Structural and Spectroscopic Analysis

While experimental spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for guiding the characterization of the synthesized compound.

MolecularStructure cluster_structure This compound cluster_amide Amide Group cluster_ether Ether Linkage cluster_guaiacol Guaiacol Ring N N NH2 H₂ O1 O O2 O Aryl_C1 C O2->Aryl_C1 O3 O C_Me CH₃ O3->C_Me C1 C C1->N C1->O1 // C2 C C1->C2 C2->O2 C3 C Aryl_C2 C Aryl_C1->Aryl_C2 Aryl_C2->O3 Aryl_CH1 CH Aryl_C2->Aryl_CH1 Aryl_CH2 CH Aryl_CH1->Aryl_CH2 Aryl_CH3 CH Aryl_CH2->Aryl_CH3 Aryl_CH4 CH Aryl_CH3->Aryl_CH4 Aryl_CH4->Aryl_C1

Caption: Key functional groups of this compound.

Theoretical Spectroscopic Signatures:
  • ¹H NMR:

    • Aromatic Protons (4H): Expect a complex multiplet pattern between δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring.

    • Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm. The deshielding is due to the adjacent ether oxygen and the carbonyl group.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

    • Amide Protons (-NH₂): Two broad singlets, typically between δ 5.5-7.5 ppm. The chemical shift can be highly variable depending on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.

    • Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-O-CH₂ and C-OCH₃) will be the most downfield in this region.

    • Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Two distinct bands (symmetric and asymmetric) in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.

    • C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.

    • N-H Bend (Amide II band): A band near 1620-1650 cm⁻¹.

    • C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1230-1260 cm⁻¹.

Pharmacological Context and Potential Applications

The therapeutic potential of this compound is an area of active investigation, primarily driven by its structural characteristics and the known bioactivities of the broader phenoxy acetamide family.

  • Anti-inflammatory and Analgesic Potential: The compound is utilized in pharmacological research to develop new anti-inflammatory and analgesic agents.[2] The core structure is believed to be capable of inhibiting enzymes involved in inflammatory pathways.[2] This aligns with findings for other phenoxy acetamide derivatives, where the introduction of specific substituents has been shown to enhance anti-inflammatory and analgesic functions.[3]

  • Central Nervous System (CNS) Activity: The guaiacol ether moiety is structurally related to the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[5][6]. Mephenesin, while historically significant, has a short duration of action and a low therapeutic index[5]. This has driven research into derivatives with improved pharmacokinetic and safety profiles. The structural similarity suggests that this compound could be investigated for potential muscle relaxant, sedative, or other neuromodulatory activities.

  • Agrochemical Applications: Beyond medicine, there is research interest in applying this compound in agriculture as a plant growth regulator, potentially to improve the yield and quality of certain crops[2].

Applications Core This compound Pharma Pharmacological Research Core->Pharma Agro Agrochemical Research Core->Agro AntiInflam Anti-inflammatory Agents Pharma->AntiInflam Analgesic Analgesic Drugs Pharma->Analgesic CNS CNS-Active Agents (e.g., Muscle Relaxants) Pharma->CNS PGR Plant Growth Regulators Agro->PGR

Caption: Potential research applications of this compound.

Safety, Handling, and Storage

As with any research chemical, proper handling and storage are paramount to ensure material integrity and personnel safety.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, in a dry environment to prevent hydrolysis and degradation[2].

  • Handling: In the absence of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

"2-(2-Methoxyphenoxy)acetamide" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenoxy)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable compound in the landscape of medicinal chemistry research. Phenoxy acetamide derivatives are known for a range of pharmacological activities, making robust and well-documented synthetic and analytical methods essential for drug development professionals.[1][2] This document details a reliable synthetic route via the Williamson ether synthesis, chosen for its efficiency and broad applicability.[3][4] We delve into the mechanistic underpinnings of this choice, offering a field-proven, step-by-step experimental protocol. Furthermore, a multi-technique approach to the structural elucidation and purity confirmation of the final compound is presented, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical and authoritative resource for researchers and scientists engaged in the synthesis and analysis of novel chemical entities.

Introduction to this compound

This compound (CAS No: 183427-87-4) is an organic compound featuring a core structure that combines a guaiacol (2-methoxyphenol) moiety linked through an ether bond to an acetamide group.[5] This structural motif is of significant interest in synthetic and medicinal chemistry due to the prevalence of both ether and amide linkages in biologically active molecules. The strategic combination of these functional groups can influence pharmacokinetic properties such as solubility, stability, and receptor binding affinity.

Chemical Structure and Properties

The molecule's structure is foundational to its chemical behavior and analytical profile. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
IUPAC Name This compound
Appearance Expected to be a solid at room temperature

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Methodology

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic yet powerful reaction forms an ether from an organohalide and an alkoxide.[3] In this specific application, it involves the reaction of a phenoxide ion (generated from guaiacol) with a primary alkyl halide (2-chloroacetamide).

Principle: The Williamson Ether Synthesis

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The choice of this pathway is guided by the following principles:

  • Nucleophile Generation: Guaiacol, a phenol, is significantly more acidic than aliphatic alcohols. This allows for its facile deprotonation by a moderately strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium guaiacolate salt. This salt provides the highly nucleophilic phenoxide ion required for the reaction.

  • Electrophile Choice: 2-Chloroacetamide serves as an excellent electrophile. The carbon atom bonded to the chlorine is primary and is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to nucleophilic attack. Tertiary or even secondary halides are generally avoided as they can lead to competing elimination reactions.[3]

  • Mechanism: The phenoxide ion performs a backside attack on the carbon atom bearing the chlorine atom, displacing the chloride ion as the leaving group in a single, concerted step. This SN2 pathway ensures a clean and efficient formation of the desired ether linkage.

Synthesis and Purification Workflow

The overall process, from starting materials to the purified final product, is outlined in the diagram below.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification arrow arrow A 1. Dissolve Guaiacol & NaOH in Acetone B 2. Add 2-Chloroacetamide C 3. Reflux Reaction Mixture (e.g., 6-8 hours) D 4. Cool Reaction Mixture C->D E 5. Filter to Remove NaCl F 6. Evaporate Solvent (Rotary Evaporator) G 7. Obtain Crude Product H 8. Recrystallize from Ethanol/Water G->H I 9. Filter Purified Crystals J 10. Dry Under Vacuum K 11. Characterize Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Guaiacol124.145.0 g40.28
Sodium Hydroxide40.001.61 g40.28
2-Chloroacetamide93.513.77 g40.28
Acetone (Solvent)-100 mL-
Ethanol (Recrystallization)-As needed-
Deionized Water-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (5.0 g, 40.28 mmol) and acetone (100 mL). Stir until the guaiacol has completely dissolved.

  • Base Addition: Carefully add powdered sodium hydroxide (1.61 g, 40.28 mmol). Stir the mixture for 30 minutes at room temperature to facilitate the formation of the sodium guaiacolate salt.

  • Addition of Electrophile: Add 2-chloroacetamide (3.77 g, 40.28 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the mixture to remove the NaCl solid. Wash the solid with a small amount of cold acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Comprehensive Characterization

Unambiguous structural confirmation of the synthesized product is critical. A combination of spectroscopic techniques should be employed to validate the identity and purity of the this compound.

Spectroscopic Analysis

The following data are predicted based on the known effects of the functional groups present in the molecule.

  • ¹H Nuclear Magnetic Resonance (¹H NMR):

    • Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.

    • Methylene Protons (-O-CH₂-): A singlet is expected around δ 4.6-4.8 ppm. The deshielding effect of the adjacent ether oxygen and amide group places it in this downfield region.

    • Methoxy Protons (-OCH₃): A sharp singlet should appear around δ 3.8-3.9 ppm, which is characteristic of a methoxy group attached to an aromatic ring.[6]

    • Amide Protons (-NH₂): Two broad singlets (or one very broad singlet) are expected between δ 5.5-7.5 ppm. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR):

    • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, around δ 168-172 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the ether oxygen (C-O) and the carbon attached to the methoxy group (C-OCH₃) will be the most downfield in this region.

    • Methylene Carbon (-O-CH₂-): The methylene carbon should appear around δ 65-70 ppm.

    • Methoxy Carbon (-OCH₃): The methoxy carbon peak is typically found around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two medium to sharp bands (for primary amide) or one broad band around 3200-3400 cm⁻¹ indicate the N-H bonds of the amide.

    • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) correspond to the aromatic C-H bonds.

    • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the methoxy and methylene groups.

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a key indicator of the amide carbonyl group.

    • N-H Bending (Amide II): A band around 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.

    • C-O-C Stretching (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1230-1270 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): For Electron Ionization (EI), a molecular ion peak should be observed at an m/z ratio of 181, corresponding to the molecular weight of the compound [C₉H₁₁NO₃]⁺.

    • Fragmentation Patterns: Key fragments would likely arise from the cleavage of the ether bond. A prominent peak at m/z 123 could correspond to the loss of the acetamide radical (•CH₂CONH₂), leaving the guaiacoxy cation. Another significant fragment could be observed at m/z 137, corresponding to the guaiacol cation, resulting from McLafferty rearrangement or other fragmentation pathways.

Summary of Expected Analytical Data
TechniqueFeatureExpected Value/Region
¹H NMR Aromatic Protonsδ 6.8-7.2 ppm (m, 4H)
Methylene Protonsδ 4.6-4.8 ppm (s, 2H)
Methoxy Protonsδ 3.8-3.9 ppm (s, 3H)
Amide Protonsδ 5.5-7.5 ppm (br s, 2H)
IR N-H Stretch3200-3400 cm⁻¹
C=O Stretch1650-1680 cm⁻¹
C-O-C Stretch1230-1270 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z 181

Discussion and Field Insights

Reaction Optimization and Purity

While the described protocol is robust, reaction conditions can be optimized. The choice of solvent can influence reaction rates; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but acetone is often sufficient and simplifies workup. The key to a successful synthesis is ensuring the complete formation of the phenoxide before the addition of the electrophile and carefully monitoring the reaction to completion to minimize side products. The final purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by checking for a sharp melting point.

Safety Considerations
  • Guaiacol: Is harmful if swallowed or in contact with skin and can cause serious eye irritation.

  • Sodium Hydroxide: Is a corrosive solid that can cause severe skin burns and eye damage.

  • 2-Chloroacetamide: Is toxic if swallowed and can cause skin and eye irritation.

  • Solvents: Acetone and ethanol are flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of this compound using the Williamson ether synthesis. The rationale for the chosen synthetic strategy has been explained, and a detailed, practical protocol has been provided. Furthermore, a comprehensive analytical workflow has been described to ensure the unambiguous characterization and validation of the final product's structure and purity. This document provides a solid foundation for researchers and drug development professionals working with this class of compounds.

References

A Comprehensive Guide to the Crystal Structure Analysis of 2-(2-Methoxyphenoxy)acetamide: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical frameworks required for the complete crystal structure analysis of the organic compound 2-(2-Methoxyphenoxy)acetamide. Designed for researchers, scientists, and professionals in drug development, this document transcends a simple recitation of protocols. Instead, it offers a narrative grounded in scientific causality, explaining not just how to conduct the analysis, but why specific experimental choices are made, ensuring a robust and self-validating scientific investigation.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material—its crystal structure—is a fundamental determinant of its physical and chemical properties. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, understanding its crystalline architecture is paramount. This knowledge influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a cornerstone of modern drug development and materials science.

This guide will delineate a comprehensive workflow for the crystal structure analysis of this compound, a compound with potential applications in medicinal chemistry.[1] While a dedicated crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage established methodologies from closely related methoxyphenyl acetamide derivatives to construct a robust and scientifically rigorous analytical pathway.[2][3][4]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step reaction, with one common route involving guaiacol (2-methoxyphenol) as a starting material.[5][6] A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Williamson Ether Synthesis. To a solution of guaiacol in a suitable solvent (e.g., acetone, ethanol), add a base such as potassium carbonate. Stir the mixture for a designated period (e.g., 20 minutes) to facilitate the formation of the phenoxide.[3]

  • Step 2: Alkylation. Add 2-chloroacetamide to the reaction mixture dropwise. The reaction is then typically refluxed for several hours to promote the nucleophilic substitution reaction, yielding this compound.[3]

  • Step 3: Purification. After cooling, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified compound.[2][3]

The synthesized compound's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of crystallization method is critical and often requires empirical screening of various conditions.

Table 1: Common Crystallization Techniques for Organic Molecules

TechniqueDescriptionRationale
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.The gradual increase in concentration allows for ordered molecular packing and crystal growth.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.This technique is effective for compounds with a significant temperature-dependent solubility profile.

For this compound, a systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) using the slow evaporation technique would be a logical starting point.[7]

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector. Modern diffractometers are equipped with cryo-systems to cool the crystal (typically to 100 K) during data collection. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for SC-XRD Data Analysis

sc_xrd_workflow

  • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using computational methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction intensities.

  • Validation: The final crystal structure is rigorously validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.

The final output of a successful SC-XRD analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths and angles.

Complementary and Corroborative Analyses

While SC-XRD provides the definitive atomic arrangement, a comprehensive understanding of the solid-state properties of this compound requires a multi-technique approach.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for phase identification and for analyzing polycrystalline materials. It provides a "fingerprint" of the crystalline phase, which is invaluable for polymorphism screening and quality control. The experimental PXRD pattern of a synthesized batch of this compound can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[2][4] The Hirshfeld surface is mapped with properties like dnorm (which highlights regions of close intermolecular contacts), electrostatic potential, and curvature. This analysis provides a detailed picture of the hydrogen bonds, van der Waals forces, and other interactions that govern the crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts to the overall crystal packing. For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O interactions.[4]

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements the diffraction data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the N-H and C=O stretching of the amide group, as well as the C-O stretching of the ether and methoxy groups, would be expected.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in solution confirms the molecular structure of the synthesized compound. Solid-state NMR can be used to study the local environment of atoms in the crystalline state and can be particularly useful for characterizing different polymorphic forms.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of the crystalline material, identify melting points, and detect phase transitions.

Computational Modeling: A Synergistic Approach

Computational methods, particularly Density Functional Theory (DFT), can be used to complement experimental findings.[8] The geometry of the this compound molecule can be optimized using DFT calculations, and the results can be compared with the experimental geometry obtained from SC-XRD. This comparison can provide insights into the effects of the crystalline environment on the molecular conformation.

Conclusion: A Holistic View of the Crystalline State

The crystal structure analysis of this compound, as outlined in this guide, is a multi-faceted process that integrates synthesis, crystallization, advanced diffraction techniques, spectroscopy, and computational modeling. This holistic approach is essential for gaining a deep and comprehensive understanding of the solid-state properties of this compound. The insights derived from such an analysis are not only of fundamental scientific interest but are also of immense practical importance for the development of new pharmaceutical products and advanced materials. By following the rigorous and self-validating methodologies described herein, researchers can confidently and accurately characterize the crystalline architecture of this compound and related compounds, thereby accelerating the pace of innovation in their respective fields.

References

Potential therapeutic targets of "2-(2-Methoxyphenoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Methoxyphenoxy)acetamide

Authored by: A Senior Application Scientist

Abstract

This compound represents a chemical scaffold with intriguing therapeutic potential, suggested by its structural relationship to established centrally acting muscle relaxants and its inclusion in novel antimicrobial compounds. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary avenues of investigation: its potential as a modulator of neuromuscular activity and its prospective role as an antimicrobial agent. This document will detail the scientific rationale, propose robust experimental workflows for target validation, and provide in-depth protocols to guide laboratory investigation.

Introduction: The Therapeutic Promise of a Simple Scaffold

The compound this compound, while not extensively characterized as a standalone therapeutic, belongs to a class of phenoxy acetamide derivatives that have demonstrated diverse biological activities. Its structural similarity to known centrally acting muscle relaxants, such as mephenoxalone and the guaifenesin derivative methocarbamol, strongly suggests a potential for modulating the central nervous system (CNS) to alleviate musculoskeletal disorders.[1][2][3][4] Furthermore, recent studies have incorporated this moiety into novel compounds exhibiting antimicrobial properties, opening a second, distinct therapeutic avenue.[5] This guide will dissect these two potential applications, providing a logical and experimentally grounded framework for their investigation.

Potential Therapeutic Avenue 1: Central Nervous System Modulation – A Muscle Relaxant and Anxiolytic Candidate

The primary hypothesis for the CNS activity of this compound is based on the established pharmacology of its structural analogs. Mephenoxalone, a muscle relaxant and mild anxiolytic, is thought to act by inhibiting polysynaptic reflex arcs in the spinal cord and potentially modulating inhibitory neurotransmitter systems.[4][6] Specifically, enhancement of gamma-aminobutyric acid (GABA) activity is a known mechanism for many centrally acting muscle relaxants.[2]

Proposed Mechanism of Action: GABAergic System Modulation

We hypothesize that this compound may act as a positive allosteric modulator of GABA-A receptors. This would lead to an increased influx of chloride ions into neurons upon GABA binding, resulting in hyperpolarization and reduced neuronal excitability. This reduction in excitability within the spinal cord and higher brain centers could manifest as skeletal muscle relaxation and anxiolytic effects.

Diagram: Proposed GABAergic Modulation Pathway

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Release GABA Release GABA_vesicle->Release Action Potential GABA GABA Release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Hyperpolarization Hyperpolarization (Reduced Excitability) GABA_A_Receptor->Hyperpolarization Increased Cl- Influx Compound This compound Compound->GABA_A_Receptor Positive Allosteric Modulation Muscle Relaxation\nAnxiolysis Muscle Relaxation Anxiolysis Hyperpolarization->Muscle Relaxation\nAnxiolysis

Caption: Proposed mechanism of this compound at the GABAergic synapse.

Experimental Workflow for CNS Target Validation

A multi-tiered approach is necessary to validate the hypothesized CNS activity and elucidate the precise mechanism of action.

Diagram: CNS Target Validation Workflow

CNS_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (GABA-A Receptor Subunits) PatchClamp Electrophysiology (Patch Clamp on Neurons) Binding->PatchClamp Confirm functional modulation NeuronalCulture Primary Neuronal Cultures (Calcium Imaging) PatchClamp->NeuronalCulture Assess network effects Rotarod Rotarod Test (Motor Coordination) NeuronalCulture->Rotarod Validate in vivo efficacy ElevatedPlusMaze Elevated Plus Maze (Anxiolytic Activity) NeuronalCulture->ElevatedPlusMaze Assess anxiolytic potential GripStrength Grip Strength Test Rotarod->GripStrength

Caption: Experimental workflow for validating CNS targets of this compound.

Detailed Experimental Protocols

Objective: To determine if this compound binds to the GABA-A receptor complex.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse whole brain or specific regions (e.g., cortex, cerebellum).

  • Radioligand: Use a radiolabeled ligand that binds to a specific site on the GABA-A receptor, such as [³H]muscimol (GABA agonist site) or [³H]flunitrazepam (benzodiazepine site).

  • Assay Conditions: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of this compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound for displacing the radioligand. A positive result would be a concentration-dependent displacement of the radioligand.

Objective: To functionally assess the effect of this compound on GABA-A receptor-mediated currents.

Methodology:

  • Cell Culture: Use primary cortical or hippocampal neurons cultured on glass coverslips.

  • Recording: Perform whole-cell voltage-clamp recordings from individual neurons.

  • GABA Application: Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline chloride current.

  • Compound Application: Co-apply this compound with GABA and measure the change in current amplitude.

  • Data Analysis: A potentiation of the GABA-evoked current in the presence of the compound would indicate positive allosteric modulation.

Potential Therapeutic Avenue 2: Antimicrobial Agent – A Novel Bacterial Target

A study involving the synthesis of thiazolo[4,5‐b]pyridin‐5‐ones incorporated the this compound moiety into some of the derivatives.[5] Molecular docking studies in this research predicted that these compounds might exert their antibacterial effect by inhibiting the E. coli MurB enzyme.[5] MurB is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibiotics.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

We hypothesize that this compound itself, or as a critical pharmacophore, inhibits the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme. This enzyme catalyzes a key step in the synthesis of UDP-N-acetylmuramic acid, a vital precursor for the peptidoglycan cell wall in both Gram-positive and Gram-negative bacteria. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell lysis and death.

Diagram: Proposed MurB Inhibition Pathway

MurB_Pathway UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB (UDP-GlcNAc-enolpyruvate reductase) UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Compound This compound Compound->MurB Inhibition Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan CellLysis Bacterial Cell Lysis Peptidoglycan->CellLysis Antimicrobial_Workflow cluster_screening Initial Screening cluster_invitro In Vitro Enzymatic Assays cluster_cell Cell-Based Mechanism Assays MIC_MBC MIC/MBC Determination (Broad-spectrum bacteria) MurB_Assay Recombinant MurB Enzyme Inhibition Assay MIC_MBC->MurB_Assay Confirm direct target inhibition Kinetics Enzyme Kinetics (Mode of Inhibition) MurB_Assay->Kinetics Characterize inhibition Precursor_Accumulation Peptidoglycan Precursor Accumulation Assay MurB_Assay->Precursor_Accumulation Validate in whole cells

References

A Multi-Faceted Strategy for Elucidating the Mechanism of Action of 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

2-(2-Methoxyphenoxy)acetamide is a novel small molecule whose mechanism of action has not been characterized. This guide presents a comprehensive, systematic, and multi-disciplinary workflow designed to predict, validate, and characterize its biological activity. By integrating computational predictions with targeted in vitro and cell-based assays, this strategy provides a robust framework for elucidating the compound's mechanism of action (MoA), thereby enabling informed decisions in early-stage drug discovery and development. The workflow begins with a hypothesis-generating in silico phase, leveraging ligand similarity-based target prediction. These computational hypotheses are then rigorously tested through a series of hypothesis-driven in vitro assays focusing on plausible biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. Finally, cell-based assays are employed to investigate the compound's impact on key signaling pathways, providing a holistic view of its cellular effects. This document serves as a technical and strategic roadmap for researchers tasked with transforming a novel chemical entity into a well-characterized lead compound.

Introduction

The quest to identify and characterize novel therapeutic agents is a cornerstone of modern pharmaceutical research. This compound is a synthetic organic compound featuring two key structural motifs: a guaiacol (2-methoxyphenol) ether and an acetamide functional group. While the specific biological profile of this molecule is undefined, its constituent parts provide a rational basis for investigation. The guaiacol moiety is a well-known phenolic structure present in compounds with established antiseptic, expectorant, antioxidant, and anti-inflammatory properties[1]. Similarly, the acetamide scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and experimental compounds exhibiting a wide range of biological activities, including analgesic and anti-inflammatory (e.g., COX-2 inhibition), antimicrobial, and anticancer effects[2][3][4].

The elucidation of a novel compound's mechanism of action (MoA) is a critical step in the drug discovery pipeline. A well-defined MoA is essential for lead optimization, predicting potential on- and off-target effects, and establishing a clear therapeutic rationale. This guide outlines a systematic, three-part strategy to de-orphanize this compound, moving from broad, computational predictions to specific, empirical validation.

Objective: To provide a detailed, field-proven workflow for the comprehensive MoA prediction and validation of this compound, suitable for drug discovery and chemical biology research settings.

Part 1: In Silico Hypothesis Generation

Causality and Rationale

Before committing to resource-intensive wet lab experiments, a computational pre-assessment is an invaluable and cost-effective first step.[5][6] In silico methods allow us to generate data-driven, testable hypotheses by comparing the chemical structure of our query molecule to vast databases of known bioactive compounds.[7][8][9] The fundamental principle, particularly for ligand-based approaches, is that structurally similar molecules often share common biological targets.[10] This allows for a rapid, preliminary profiling of this compound, guiding the design of subsequent validation experiments.

Methodology: Ligand-Based Target Prediction

We will utilize publicly available web servers that employ a combination of 2D and 3D similarity algorithms to predict protein targets. These tools compare the query molecule against curated libraries of ligands with experimentally validated activities.

Recommended Tools:

  • SwissTargetPrediction: Predicts the most probable protein targets based on a combination of 2D and 3D similarity to known ligands.[11][12][13]

  • PharmMapper: Identifies potential targets by fitting the query molecule into a large database of pharmacophore models derived from known protein-ligand complexes.[14]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Prepare Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES is COC1=CC=CC=C1OCC(=O)N.

  • Access the Server: Navigate to the SwissTargetPrediction web server (--INVALID-LINK--]">www.swisstargetprediction.ch).[12]

  • Submit the Query: Paste the SMILES string into the input box. Select "Homo sapiens" as the target organism.

  • Execute Prediction: Click the "Predict targets" button to initiate the analysis.

  • Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are typically categorized by protein class (e.g., enzymes, G protein-coupled receptors, ion channels).

  • Synthesize Hypotheses: Examine the top-ranking target classes and specific proteins. Given the compound's structure, pay close attention to predictions related to inflammation (e.g., cyclooxygenases, lipoxygenases), oxidative stress, and neurotransmitter receptors.

Data Presentation: Table of Hypothetical Predictions

The output from the in silico analysis should be summarized to guide the next phase of investigation.

Predicted Target Class Specific Predicted Target(s) Probability Score Rationale for Prioritization
EnzymesCyclooxygenase-2 (COX-2)HighAcetamide derivatives are known COX inhibitors.
5-Lipoxygenase (5-LOX)ModerateCommon target in inflammatory pathways.
Monoamine Oxidase B (MAO-B)ModeratePhenolic structures can interact with MAOs.
G-Protein Coupled ReceptorsOpioid Receptors (μ, κ, δ)LowSome analgesic acetamides have opioid activity.
Adrenergic ReceptorsLowPhenoxy structures can have affinity for GPCRs.
Ion ChannelsVoltage-gated Sodium ChannelsLowSome local anesthetics have similar motifs.

Note: This table contains hypothetical data for illustrative purposes.

Visualization: In Silico Workflow

InSilicoWorkflow cluster_input Input Molecule cluster_prediction Target Prediction Engine cluster_output Generated Hypotheses Compound This compound (SMILES String) Tool SwissTargetPrediction or PharmMapper Compound->Tool Submit Structure Targets Ranked List of Potential Protein Targets (Enzymes, GPCRs, etc.) Tool->Targets Compare to Bioactivity Database Part 2 In Vitro Validation Targets->Part 2 Prioritize for Validation

Caption: Workflow for in silico hypothesis generation.

Part 2: In Vitro Target Validation and Activity Profiling

Causality and Rationale
Hypothesis 1: Anti-Inflammatory Activity via COX Inhibition

Many acetamide-containing NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[2] A COX-1/COX-2 inhibition assay is therefore a primary, high-priority experiment.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits that measure the peroxidase component of COX activity.[3][16][17]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.

    • Prepare a solution of the fluorometric probe (e.g., Amplex Red) and Heme cofactor in Assay Buffer.

    • Prepare a stock solution of the substrate, Arachidonic Acid.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration). Include known selective inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls.

  • Assay Plate Setup (96-well opaque plate):

    • Enzyme Control Wells: Add Assay Buffer, Heme, COX probe, and enzyme (COX-1 or COX-2). Add DMSO vehicle as a negative control.

    • Inhibitor Wells: Add Assay Buffer, Heme, COX probe, enzyme, and the serially diluted test compound or control inhibitors.

    • Background Wells: Add all components except the enzyme to control for background fluorescence.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add Arachidonic Acid solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Ex/Em = 535/587 nm for Amplex Red) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates of the inhibitor wells to the enzyme control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesis 2: Antioxidant Activity

The guaiacol (phenolic) moiety suggests potential radical-scavenging activity.[1] The ABTS assay is a robust method to quantify this.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol measures the ability of the compound to scavenge the stable radical cation ABTS•+.[18][19]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Generate the ABTS•+ stock by mixing the two solutions in equal volumes and allowing them to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a serial dilution of the test compound and a standard antioxidant (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the diluted test compound or standard to 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage scavenging against concentration to determine the IC50 value.

Hypothesis 3: Antimicrobial Activity

Both phenolic and acetamide structures are associated with antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity.[20]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines.[6]

  • Preparation:

    • Culture test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Prepare a 2x concentrated serial dilution of the test compound in broth in a 96-well plate.

    • Adjust the overnight culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add the standardized bacterial inoculum to the wells containing the diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[21]

Data Presentation: Summary of In Vitro Activity
Assay Type Target/Organism Metric Hypothetical Result Positive Control
Enzyme InhibitionHuman COX-1IC50> 100 µMSC-560 (IC50 ≈ 9 nM)
Enzyme InhibitionHuman COX-2IC505.2 µMCelecoxib (IC50 ≈ 40 nM)
AntioxidantABTS RadicalIC5025 µMTrolox (IC50 ≈ 5 µM)
AntimicrobialS. aureusMIC64 µg/mLVancomycin (MIC ≈ 1 µg/mL)
AntimicrobialE. coliMIC> 128 µg/mLCiprofloxacin (MIC ≈ 0.015 µg/mL)

Note: This table contains hypothetical data for illustrative purposes.

Visualization: General Workflow for Enzyme Inhibition Assay

InVitroWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analyze 4. Analysis Reagents Prepare Enzyme, Substrate, Compound (Serial Dilution) Plate Combine Reagents in 96-well Plate Reagents->Plate Incubate Pre-incubate (Inhibitor + Enzyme) Plate->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Reader Measure Signal (e.g., Fluorescence) Kinetically Initiate->Reader Calc Calculate Reaction Rates Reader->Calc Plot Plot % Inhibition vs. log[Concentration] Calc->Plot IC50 Determine IC50 Value Plot->IC50 NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB DNA NF-κB Response Element (DNA) NFkB_nuc->DNA Binds Gene Inflammatory Genes (e.g., COX-2) DNA->Gene Gene Transcription TNFα TNFα TNFα->TNFR Binds Compound 2-(2-Methoxyphenoxy) acetamide Compound->IKK Potential Inhibition? Compound->NFkB_nuc Potential Inhibition of DNA Binding?

References

An In-depth Technical Guide to the Discovery and History of 2-(2-Methoxyphenoxy)acetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical scaffold 2-(2-methoxyphenoxy)acetamide, delving into the discovery, history, synthesis, and therapeutic applications of its derivatives. While the parent compound itself is not a widely recognized therapeutic agent, its structural motif is central to a class of pharmacologically active molecules, most notably Mephenoxalone. This document will explore the scientific journey of this chemical class, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the this compound Scaffold

The this compound scaffold is a versatile chemical structure that has served as a foundational element in the development of various therapeutic agents. Its unique combination of an acetamide group and a methoxyphenoxy moiety imparts specific physicochemical properties that allow for interaction with biological targets. The exploration of derivatives of this scaffold has led to the discovery of compounds with a range of activities, from muscle relaxants to potential anti-inflammatory and antimicrobial agents.[1][2][3] This guide will use Mephenoxalone, a well-documented muscle relaxant, as a primary case study to illustrate the therapeutic potential inherent in this chemical class.

The Discovery and History of Mephenoxalone: A Tale of a Scaffold

The most prominent derivative of the this compound family is Mephenoxalone, a muscle relaxant and mild anxiolytic.[4] Its discovery and development represent a significant milestone in the therapeutic application of this chemical scaffold.

Initial Synthesis and Approval

Mephenoxalone, chemically known as 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, was first synthesized in the mid-20th century.[5][6] The initial synthesis was reported by Lunsford in 1960 and involved the fusion of one equivalent of urea with one equivalent of 3-o-methoxyphenoxy-1,2-propanediol at high temperatures.[5] This innovative approach yielded the crude oxazolidinone, which was then purified to produce the final compound.[5] Mephenoxalone was first approved for medical use in 1961.[7] It was initially developed to improve the quality of life for individuals suffering from muscle-related ailments, including muscle spasms and associated pain from strains, sprains, and musculoskeletal injuries.[7][8]

Evolution of Research

Following its introduction, research into Mephenoxalone continued, exploring its broader therapeutic potential.[7] While its efficacy in acute musculoskeletal conditions was well-established, studies have also investigated its utility in chronic muscle pain management and rehabilitation therapies.[7][8] The drug, marketed under trade names such as Dorsiflex and Moderamin, became a valuable tool for clinicians.[4][8]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. A general and adaptable protocol is outlined below, based on established synthetic methodologies.

General Synthetic Protocol

A common approach to synthesizing this compound involves a multi-step process starting from guaiacol (2-methoxyphenol).

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic acid

  • Alkylation of Guaiacol: Guaiacol is reacted with a suitable two-carbon building block, such as an alpha-haloacetate (e.g., ethyl chloroacetate), in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a suitable solvent (e.g., acetone or ethanol). This Williamson ether synthesis yields the corresponding ester.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically using an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification to yield 2-(2-methoxyphenoxy)acetic acid.[9]

Step 2: Amidation

  • Activation of the Carboxylic Acid: The 2-(2-methoxyphenoxy)acetic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction with Ammonia or an Amine: The activated carboxylic acid is then reacted with ammonia or a primary/secondary amine to form the corresponding this compound derivative.

A specific synthesis of this compound has been reported to proceed via a two-step reaction involving sodium and alcohol, followed by treatment with ammonia.[10]

Alternative Synthetic Routes

More complex derivatives can be synthesized using multi-step pathways. For instance, the synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide involves a convergent three-stage strategy that includes cyclopropanation, hydroxypropyl chain functionalization, and phenoxy acetamide coupling.[11]

Experimental Workflow Diagram

Synthesis_Workflow Guaiacol Guaiacol Ester 2-(2-Methoxyphenoxy)acetate Ester Guaiacol->Ester AlphaHaloacetate Alpha-Haloacetate AlphaHaloacetate->Ester Base_Solvent Base, Solvent Base_Solvent->Ester Acid 2-(2-Methoxyphenoxy)acetic Acid Ester->Acid Hydrolysis Hydrolysis Hydrolysis Activated_Acid Activated Acid Acid->Activated_Acid Activation Activation Activation Reagent Activation->Activated_Acid Final_Product This compound Derivative Activated_Acid->Final_Product Ammonia_Amine Ammonia or Amine Ammonia_Amine->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Mechanism of Action

The pharmacological effects of Mephenoxalone, as a representative of this class, are primarily attributed to its action on the central nervous system (CNS).[8][12]

Central Nervous System Depression

Mephenoxalone acts as a CNS depressant.[8] One of its proposed mechanisms is the depression of the polysynaptic reflex arc in the spinal cord.[7][8] This action reduces the transmission of nerve impulses that are responsible for muscle spasms, leading to muscle relaxation.[7][8]

Modulation of GABAergic Neurotransmission

Another proposed mechanism involves the enhancement of the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS.[7][13] By increasing GABAergic activity, Mephenoxalone promotes muscle relaxation through neuromuscular inhibition.[7][13]

Signaling Pathway Diagram

Mechanism_of_Action Mephenoxalone Mephenoxalone Spinal_Cord Spinal Cord Mephenoxalone->Spinal_Cord Acts on GABA_Activity Increased GABA Activity Mephenoxalone->GABA_Activity Enhances Polysynaptic_Reflex Polysynaptic Reflex Arc Spinal_Cord->Polysynaptic_Reflex Depresses Nerve_Impulses Nerve Impulses (for muscle spasms) Polysynaptic_Reflex->Nerve_Impulses Reduces Transmission of Muscle_Relaxation Muscle Relaxation Nerve_Impulses->Muscle_Relaxation Leads to Neuromuscular_Inhibition Neuromuscular Inhibition GABA_Activity->Neuromuscular_Inhibition Promotes Neuromuscular_Inhibition->Muscle_Relaxation Results in

Caption: Proposed mechanism of action for Mephenoxalone.

Therapeutic Applications

The primary and well-established therapeutic application of the this compound scaffold, exemplified by Mephenoxalone, is as a skeletal muscle relaxant and a mild anxiolytic.[4]

Muscle Relaxant

Mephenoxalone is indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions.[6] It is used as an adjunct to rest, physical therapy, and other measures to alleviate muscle spasms and pain.[6][7]

Anxiolytic

In addition to its muscle relaxant properties, Mephenoxalone also exhibits anxiolytic effects, making it useful for treating nervousness and anxiety that can accompany painful musculoskeletal conditions.[4]

Potential Future Applications

Research into other acetamide derivatives suggests a broader therapeutic potential for this chemical class. Studies have investigated the anti-inflammatory, antioxidant, and antimicrobial activities of various acetamide compounds.[2][14][15] For example, certain 2-chloro-N-(2-methoxyphenyl)acetamide derivatives have shown antimicrobial and anticancer activity in preclinical studies.[2] This suggests that with further modification and optimization, the this compound scaffold could yield new therapeutic agents for a variety of diseases.

Data Summary

Compound NameMolecular FormulaMolecular WeightPrimary Therapeutic Use
This compoundC₉H₁₁NO₃181.19 g/mol Not established as a therapeutic agent[10]
MephenoxaloneC₁₁H₁₃NO₄223.23 g/mol Muscle Relaxant, Anxiolytic[4][12]
2-Chloro-N-(2-methoxyphenyl)acetamideC₉H₁₀ClNO₂199.63 g/mol Investigational (Antimicrobial, Anticancer)[2]

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of clinically significant therapeutic agents. The history of Mephenoxalone demonstrates the successful translation of a molecule from this class into a widely used medication for muscle spasms and anxiety. The continued exploration of this and related chemical structures holds promise for the discovery of novel drugs with a range of therapeutic applications. This guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action related to this important chemical family, offering a solid foundation for future research and development endeavors.

References

The Versatile Scaffold: A Technical Guide to 2-(2-Methoxyphenoxy)acetamide and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-(2-methoxyphenoxy)acetamide, its synonyms, alternative names, and its significance as a core structural motif in medicinal chemistry. We will delve into its chemical identity, synthesis, and, most importantly, the pharmacological relevance of its derivatives, with a particular focus on the well-established therapeutic agent, Mephenoxalone. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this versatile chemical scaffold.

Core Compound Identification and Nomenclature

The foundational compound, This compound , is a distinct chemical entity with the following identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 183427-87-4[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]

While this parent compound serves as a crucial building block, its derivatives have garnered more significant attention in the scientific literature and clinical applications. It is essential to distinguish the parent compound from its numerous analogues.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a fundamental process in the development of its more complex derivatives. A common synthetic route involves a multi-step process starting from readily available precursors.

A generalized synthetic pathway can be described as follows:

Synthesis_of_this compound Guaiacol Guaiacol (2-Methoxyphenol) Reaction_Vessel Nucleophilic Substitution Reaction Guaiacol->Reaction_Vessel Chloroacetamide Chloroacetamide Chloroacetamide->Reaction_Vessel Base Base (e.g., NaOH, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is a representative example of the synthesis of a derivative, adapted from methodologies used for similar structures[2][3][4]. This specific example outlines the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide from eugenol, which shares the core synthesis principle of forming the ether linkage.

Step 1: Alkoxylation (Williamson Ether Synthesis)

  • Eugenol (a derivative of guaiacol) is treated with a base like sodium hydroxide (NaOH) to form the corresponding sodium eugenolate. This step increases the nucleophilicity of the phenolic oxygen.

  • The sodium eugenolate is then reacted with an α-haloacetate, such as ethyl chloroacetate, in a suitable solvent and refluxed. The eugenolate displaces the chloride ion in a nucleophilic substitution reaction to form the ether linkage, yielding ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.

Step 2: Amidation

  • The resulting ester is then reacted with an amine. In the case of the cited example, diethanolamine is used.

  • The reaction is typically carried out in the presence of a catalyst, such as sodium methoxide, and heated under reflux to drive the conversion of the ester to the corresponding amide, yielding 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide[2][3][4].

This modular synthesis allows for the introduction of a wide variety of substituents on the amine and the phenyl ring, leading to a diverse library of derivatives for structure-activity relationship (SAR) studies.

Mephenoxalone: A Clinically Significant Derivative

One of the most notable derivatives of the this compound scaffold is Mephenoxalone . While not a direct acetamide, it incorporates the core 2-methoxyphenoxy group into an oxazolidinone ring system.

IdentifierValue
IUPAC Name 5-((2-methoxyphenoxy)methyl)-1,3-oxazolidin-2-one
CAS Number 70-07-5
Trade Names Dorsiflex, Moderamin, Control-OM[5]
Primary Functions Muscle Relaxant, Anxiolytic[5]

Synonyms and Alternative Names for Mephenoxalone:

  • Metoxadone

  • Methoxadone

  • Mefenoxalona

  • Lenetran

  • Trepidone

  • Dorsilon[5]

Mechanism of Action of Mephenoxalone

Mephenoxalone functions as a centrally acting muscle relaxant and anxiolytic. Its primary mechanism involves the depression of the central nervous system (CNS)[6][7].

Key Mechanistic Features:

  • Inhibition of Neuronal Transmission: Mephenoxalone inhibits polysynaptic reflex arcs in the spinal cord, which reduces the transmission of nerve impulses that lead to muscle spasms and hypertonicity[6][7].

  • GABAergic System Modulation: It is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the CNS. By potentiating GABAergic transmission, Mephenoxalone promotes muscle relaxation[6][8].

Mephenoxalone_MOA cluster_CNS Central Nervous System cluster_Effect Therapeutic Effects Mephenoxalone Mephenoxalone GABA_System Enhances GABAergic System Activity Mephenoxalone->GABA_System Spinal_Cord Depresses Polysynaptic Reflex Arc in Spinal Cord Mephenoxalone->Spinal_Cord Anxiolysis Anxiolytic Effect (Reduced Anxiety) GABA_System->Anxiolysis leads to Muscle_Relaxation Muscle Relaxation (Reduced Spasms) Spinal_Cord->Muscle_Relaxation leads to

Caption: Simplified mechanism of action of Mephenoxalone.

Broader Applications in Drug Discovery and Research

The this compound scaffold is a privileged structure in medicinal chemistry, extending beyond its application in muscle relaxants. The inherent chemical properties of this moiety make it a valuable building block for developing novel therapeutic agents with diverse biological activities.

Examples of Derivatives and Their Applications:

  • Fungicidal Agents: Certain 2-(phenoxymethyl)phenyl-2-methoxyiminoacetamide derivatives have demonstrated potent fungicidal activity, making them candidates for agrochemical applications[9]. The introduction of the phenoxy group at the 2-position of the phenylacetamide moiety has been shown to significantly improve the strength and spectrum of fungicidal action[9].

  • Anti-inflammatory and Analgesic Agents: Novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Derivatives containing halogens or nitro groups on the phenoxy ring have shown enhanced activity[10].

  • Anticancer and Antimicrobial Agents: The broader class of acetamide derivatives has been investigated for a wide range of biological activities, including anticancer, antioxidant, anticonvulsant, and antimicrobial effects[10]. The this compound core can be incorporated into more complex molecules to explore these therapeutic areas.

  • Research Reagents: Various derivatives, such as N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide (CAS 953726-43-7) and 2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide Hydrochloride (CAS 1171463-48-1), are available as research chemicals for use in the synthesis of novel compounds and as standards for analytical purposes[11][12].

Conclusion

The this compound core is a chemically versatile and biologically significant scaffold. Its presence in the clinically approved drug Mephenoxalone highlights its potential for interacting with targets in the central nervous system. Furthermore, the modular nature of its synthesis allows for extensive derivatization, leading to the discovery of novel compounds with a wide array of therapeutic and research applications, including fungicidal, anti-inflammatory, and antimicrobial activities. For drug development professionals and researchers, the this compound scaffold represents a promising starting point for the design and synthesis of new chemical entities with tailored pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-methoxyphenoxy)acetamide, a valuable intermediate in pharmaceutical research, via the Williamson ether synthesis. We delve into the mechanistic underpinnings of this classic SN2 reaction, offering a detailed, optimized laboratory protocol. This guide is designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, safety, and robust analytical validation to ensure reliable and reproducible outcomes.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2][3] Its enduring utility is a testament to its broad scope and straightforward execution.[2] This application note focuses on a specific and relevant application: the synthesis of this compound. This molecule serves as a key building block in the development of various biologically active compounds.

The synthesis involves the reaction of guaiacol (2-methoxyphenol) with 2-chloroacetamide. The core of the reaction is the nucleophilic substitution (SN2) of the chloride atom on 2-chloroacetamide by the phenoxide ion generated from guaiacol.[1][4][5] Understanding the nuances of this SN2 mechanism is critical for optimizing reaction conditions and minimizing potential side reactions.

Mechanistic Principles: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[4]

Step 1: Deprotonation to Form the Nucleophile

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of guaiacol using a suitable base. This generates the 2-methoxyphenoxide anion, a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[6]

Step 2: Nucleophilic Attack and Ether Formation

The generated 2-methoxyphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1] The reaction proceeds in a single, concerted step where the C-O bond forms simultaneously as the C-Cl bond breaks.[2]

Experimental Design and Workflow

A logical workflow is essential for the successful synthesis, purification, and characterization of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere) reagents->setup base_add Base Addition & Phenoxide Formation setup->base_add alkyl_add 2-Chloroacetamide Addition base_add->alkyl_add reflux Heating & Reflux (Reaction Monitoring by TLC) alkyl_add->reflux quench Quenching reflux->quench extract Liquid-Liquid Extraction quench->extract dry Drying & Solvent Removal extract->dry purify Recrystallization dry->purify nmr NMR Spectroscopy purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 1-5 grams of product.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Guaiacol (2-Methoxyphenol)124.142.48 g0.02
2-Chloroacetamide93.511.87 g0.02
Sodium Hydroxide (NaOH)40.000.88 g0.022
Acetone (anhydrous)-50 mL-
Dichloromethane (DCM)-50 mL-
Saturated NaCl (brine)-20 mL-
Anhydrous MgSO₄---

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Phenoxide Formation: To a 100 mL round-bottom flask containing a magnetic stir bar, add guaiacol (2.48 g, 0.02 mol) and anhydrous acetone (50 mL). Stir the mixture until the guaiacol has completely dissolved. Add powdered sodium hydroxide (0.88 g, 0.022 mol). The mixture will become cloudy as the sodium phenoxide forms. Stir at room temperature for 30 minutes.

  • Alkylation: Add 2-chloroacetamide (1.87 g, 0.02 mol) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the resulting residue, add 50 mL of water and 50 mL of dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic (bottom) layer. Extract the aqueous layer two more times with 25 mL portions of DCM.

    • Combine all organic extracts and wash with 20 mL of saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a light-colored solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7] All operations should be performed in a well-ventilated fume hood.[8]

  • Guaiacol (2-Methoxyphenol): Harmful if swallowed and causes skin and serious eye irritation.[9][10][11] Avoid inhalation of vapors.[10] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[9][12]

  • 2-Chloroacetamide: Toxic if swallowed and may cause an allergic skin reaction.[7][8][13] It is also suspected of damaging fertility or the unborn child.[7] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents: Acetone, dichloromethane, and ethyl acetate are flammable and volatile. Avoid open flames and ensure adequate ventilation.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation of guaiacol.Ensure the base is fresh and of high purity. Consider using a stronger base like NaH if necessary, with appropriate solvent changes (e.g., THF, DMF).[14]
Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. Ensure a consistent reflux temperature is maintained.[14]
Side reaction (E2 elimination).This is less likely with a primary halide like 2-chloroacetamide but can be favored by high temperatures. Lowering the reaction temperature may help.[4][14]
Presence of Starting Material in Product Incomplete reaction.Increase reaction time or consider a more polar aprotic solvent like DMF to accelerate the SN2 reaction.[6][14]
C-Alkylation Side Product The phenoxide ion is an ambident nucleophile.While O-alkylation is generally favored, C-alkylation on the aromatic ring can occur.[1][3] Using polar aprotic solvents typically favors O-alkylation.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons of the ether linkage, and the amide protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key functional groups can be identified.[15] Expect to see characteristic absorptions for the N-H stretch of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretches for the ether and methoxy groups (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (181.19 g/mol ).[16]

Conclusion

The Williamson ether synthesis provides an effective and reliable route to this compound. By understanding the underlying SN2 mechanism, carefully selecting reagents and conditions, and adhering to rigorous safety and purification protocols, researchers can consistently obtain high yields of the pure product. The detailed protocol and troubleshooting guide presented here serve as a robust resource for scientists engaged in pharmaceutical and chemical synthesis.

References

Application Note & Protocol: N-Acylation of 2-Methoxyphenoxyamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the N-acylation of 2-methoxyphenoxyamine, a critical transformation for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This document outlines the underlying chemical principles, step-by-step procedures for acylation using acetic anhydride, and essential considerations for reaction setup, monitoring, work-up, and purification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Significance of N-Acylated 2-Methoxyphenoxyamines

N-acylated 2-methoxyphenoxyamine derivatives are valuable scaffolds in drug discovery and development. The 2-methoxyphenoxy (guaiacol) moiety is present in numerous biologically active molecules and natural products. The introduction of an acyl group onto the nitrogen atom of 2-methoxyphenoxyamine allows for the systematic modification of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This fine-tuning is crucial for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The N-acyl linkage, an amide bond, is a stable and prevalent functional group in many pharmaceuticals.

This application note provides a robust and reproducible protocol for the N-acetylation of 2-methoxyphenoxyamine, a fundamental example of N-acylation that can be adapted for a variety of acylating agents.

Core Principles: The Chemistry of N-Acylation

The N-acylation of 2-methoxyphenoxyamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the hydroxylamine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, in this case, acetic anhydride.

The reaction is typically facilitated by a base, such as pyridine, which serves a dual purpose. Firstly, it acts as a scavenger for the acidic byproduct of the reaction (acetic acid), driving the equilibrium towards the product. Secondly, pyridine can act as a nucleophilic catalyst, reacting with the acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the 2-methoxyphenoxyamine.[1][2]

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the N-acetylation of 2-methoxyphenoxyamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methoxyphenoxyamine≥98%Commercially AvailableCan be synthesized from 2-methoxyphenol (guaiacol).
Acetic AnhydrideReagent Grade, ≥99%Standard Chemical SupplierCorrosive and lachrymatory. Handle in a fume hood.
PyridineAnhydrous, ≥99.8%Standard Chemical SupplierFlammable, toxic, and has a strong odor. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousStandard Chemical SupplierVolatile and should be handled in a well-ventilated area.
1 M Hydrochloric Acid (HCl)AqueousPrepared in-houseUsed for aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-houseUsed for aqueous work-up.
Brine (Saturated NaCl)AqueousPrepared in-houseUsed for aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierUsed as a drying agent.
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography.
Ethyl AcetateHPLC GradeStandard Chemical SupplierFor chromatography.
HexanesHPLC GradeStandard Chemical SupplierFor chromatography.
Step-by-Step N-Acetylation Protocol

Reaction Setup:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenoxyamine (1.0 eq).

  • Dissolve the 2-methoxyphenoxyamine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Under a nitrogen or argon atmosphere, add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, N-(2-methoxyphenoxy)acetamide, should have a different Rf value than the starting 2-methoxyphenoxyamine.

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x volume of organic layer) to remove excess acetic acid.

    • Brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization:

  • The purified N-(2-methoxyphenoxy)acetamide can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Workflow and Transformation

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Methoxyphenoxyamine in Anhydrous DCM add_pyridine Add Anhydrous Pyridine at 0 °C start->add_pyridine 1.0 eq add_anhydride Add Acetic Anhydride Dropwise at 0 °C add_pyridine->add_anhydride 1.5 eq stir Warm to RT Stir for 2-4h add_anhydride->stir 1.2 eq monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, Sat. NaHCO₃, Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Characterize Product

Caption: N-Acylation Experimental Workflow

Chemical Transformation Diagram

chemical_transformation cluster_reactants Reactants cluster_product Product reactant1 2-Methoxyphenoxyamine product N-(2-methoxyphenoxy)acetamide reactant1->product reactant2 Acetic Anhydride reactant2->product byproduct Acetic Acid catalyst Pyridine (Base/Catalyst) catalyst->product

Caption: N-Acylation Chemical Transformation

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts exothermically with water. Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine: Flammable, toxic, and has a pungent, unpleasant odor. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile organic solvent. Minimize exposure by working in a fume hood.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before starting any experimental work.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the acetic anhydride. The reaction time can also be extended, and the temperature can be gently heated (e.g., to 40 °C) if the starting material is not fully consumed.

  • Incomplete Reaction: If the reaction stalls, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2]

  • Purification Challenges: If the product is difficult to separate from pyridine during work-up, ensure thorough washing with 1 M HCl. The number of acid washes can be increased if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the N-acylation of 2-methoxyphenoxyamine. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently synthesize N-acylated derivatives for a variety of applications in drug discovery and materials science. The provided framework allows for adaptation to other acylating agents, making it a versatile tool for synthetic chemists.

References

The Versatile Scaffold: Application Notes for 2-(2-Methoxyphenoxy)acetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile synthetic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(2-Methoxyphenoxy)acetamide emerges as a particularly valuable scaffold. Its structure, featuring a methoxy-substituted aromatic ring, an ether linkage, and a primary amide, offers a trifecta of reactive handles for diverse chemical transformations. This unique combination allows for the strategic introduction of various functionalities, making it an ideal starting point for the synthesis of a wide array of compounds with potential biological activity.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and application insights into the use of this compound as a central building block in organic synthesis.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Melting Point 142 °C[4]
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.Inferred from related compounds and general chemical principles

Safety and Handling:

Potential Hazards:

  • May cause skin and eye irritation.[6][9]

  • May be harmful if swallowed or inhaled.[9]

  • Avoid breathing dust.[6]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[7][9]

  • In case of eye contact: Rinse cautiously with water for several minutes.[5][9]

  • If inhaled: Move person into fresh air.[5][7]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[8]

Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the Williamson ether synthesis to form the intermediate 2-(2-methoxyphenoxy)acetic acid, followed by amidation.

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

This initial step involves the reaction of guaiacol with chloroacetic acid in the presence of a base, a classic example of the Williamson ether synthesis.[10][11][12]

Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Materials:

  • Guaiacol (2-methoxyphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water (distilled or deionized)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of Sodium Chloroacetate: In a beaker, dissolve chloroacetic acid (1.0 eq) in a minimal amount of water and acetone. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) while stirring until the pH is neutral (pH ~7).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add guaiacol (1.0 eq), sodium hydroxide (1.1 eq), water, and acetone.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 20 minutes.

  • Addition of Sodium Chloroacetate: Slowly add the prepared sodium chloroacetate solution to the refluxing mixture.

  • Continued Reflux: Continue to heat the reaction mixture at reflux for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the product to precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude 2-(2-methoxyphenoxy)acetic acid can be further purified by recrystallization from hot water.[10][12]

Expected Yield: 60-70%

Step 2: Amidation of 2-(2-Methoxyphenoxy)acetic Acid

The carboxylic acid intermediate is then converted to the primary amide, this compound. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(2-Methoxyphenoxy)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonium hydroxide (NH₄OH, concentrated)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice bath.

  • Activation: Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the solvent and excess activating agent under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Expected Yield: 70-85%

Application as a Synthetic Building Block

The true utility of this compound lies in its capacity to serve as a versatile precursor for more complex molecules, particularly in the realm of drug discovery. The primary amide functionality can be readily N-functionalized to introduce a variety of substituents, leading to libraries of compounds for biological screening.[13]

Application Example: Synthesis of a Precursor for a Selective EP4 Receptor Antagonist

Prostaglandin E2 receptor 4 (EP4) is a target of interest for the development of anti-inflammatory and analgesic drugs. A known selective EP4 antagonist, MF498, incorporates a modified 2-(2-methoxyphenyl)acetamide core.[13] The following protocol outlines the N-alkylation of this compound, a key step in the synthesis of analogs of such bioactive molecules.

Protocol 3: N-Alkylation of this compound

Materials:

  • This compound

  • 4-(Bromomethyl)-2-methylbenzenesulfonamide (or a similar electrophile)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add a solution of the electrophile (e.g., 4-(bromomethyl)-2-methylbenzenesulfonamide, 1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Expected Yield: 50-70%

Characterization Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Below are the expected spectroscopic data for this compound and its N-alkylated derivative.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
This compound ~7.00-6.80 (m, 4H, Ar-H), ~5.50 (br s, 2H, NH₂), ~4.55 (s, 2H, OCH₂), ~3.85 (s, 3H, OCH₃)~171 (C=O), ~149 (C-O), ~148 (C-OCH₃), ~122, ~121, ~114, ~112 (Ar-C), ~68 (OCH₂), ~56 (OCH₃)~3350, 3180 (N-H stretch), ~1660 (C=O stretch), ~1250 (C-O stretch)
N-alkylated derivative (from Protocol 3) Expected to show characteristic signals for the newly introduced alkyl group, with a downfield shift of the methylene protons adjacent to the nitrogen. The NH₂ protons will be replaced by a single NH proton (if the sulfonamide is not deprotonated).Additional signals corresponding to the carbons of the alkylating agent will be present.The N-H stretching bands will change, and new bands corresponding to the sulfonamide group will appear.

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used. The data provided are estimations based on related structures.[14]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations described in the protocols.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation cluster_application Application: N-Alkylation Guaiacol Guaiacol Intermediate_Acid 2-(2-Methoxyphenoxy)acetic Acid Guaiacol->Intermediate_Acid NaOH, H₂O/Acetone, Reflux Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate_Acid Target_Amide This compound Intermediate_Acid->Target_Amide 1. SOCl₂ or (COCl)₂ 2. NH₄OH N_Alkylated_Product N-Alkylated Product Target_Amide->N_Alkylated_Product NaH, DMF Electrophile R-X (Electrophile) Electrophile->N_Alkylated_Product Logical_Relationship Start Starting Materials (Guaiacol, Chloroacetic Acid) Building_Block This compound (Key Building Block) Start->Building_Block Two-Step Synthesis Derivatives Diverse Library of N-Functionalized Derivatives Building_Block->Derivatives N-Alkylation & Other Modifications Bioactive Potential Bioactive Molecules (e.g., EP4 Antagonists) Derivatives->Bioactive Structure-Activity Relationship Studies

References

Application Notes & Protocols: 2-(2-Methoxyphenoxy)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Phenoxy Acetamide Scaffold

The 2-(2-methoxyphenoxy)acetamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its structural simplicity, coupled with the ability to readily introduce chemical diversity, has led to the discovery of derivatives with a wide spectrum of biological activities. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its utility in the design of anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

Synthesis and Characterization of the Core Scaffold

The foundational step in exploring the medicinal chemistry of this compound and its derivatives is a robust and reproducible synthetic protocol. The parent compound can be synthesized through a straightforward nucleophilic substitution reaction.

Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from guaiacol (2-methoxyphenol) and 2-chloroacetamide.

Materials:

  • Guaiacol (2-methoxyphenol)

  • 2-Chloroacetamide

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Deprotonation of Guaiacol: In a round-bottom flask, dissolve guaiacol (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the sodium or potassium salt of guaiacol.

  • Nucleophilic Substitution: To the same flask, add 2-chloroacetamide (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using DMF, pour the reaction mixture into ice-cold water to precipitate the product. If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

General Synthetic Workflow for Derivatives

The core scaffold is a starting point for creating a library of derivatives with diverse biological activities. The following diagram illustrates a general workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start 2-(2-Methoxyphenoxy)acetic acid or other Phenoxyacetic acids amide_coupling Amide Coupling Reactions (e.g., with various amines) start->amide_coupling library library amide_coupling->library Generate Library of This compound Derivatives in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) library->in_vitro in_vivo In Vivo Models (e.g., MES, Carrageenan-induced edema) in_vitro->in_vivo Active Compounds adme_tox ADME/Tox Profiling in_vivo->adme_tox Lead Candidates sar_studies Structure-Activity Relationship (SAR) Studies adme_tox->sar_studies lead_opt Lead Optimization sar_studies->lead_opt lead_opt->amide_coupling Iterative Design

Caption: General workflow for the development of this compound derivatives.

Application in Anticonvulsant Drug Discovery

Derivatives of phenoxy acetamide have shown significant promise as anticonvulsant agents.[1] The mechanism of action for some of these compounds is believed to involve the modulation of ion channels and neurotransmitter systems.[1]

Proposed Mechanism of Action

The anticonvulsant activity of certain 2-(phenoxy)acetamide derivatives is attributed to a dual mechanism:

  • Inhibition of voltage-gated sodium channels (VGSCs): By binding to VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

  • Enhancement of GABAergic neurotransmission: Some derivatives may also potentiate the effect of the inhibitory neurotransmitter GABA, leading to a general dampening of neuronal excitability.[1]

The following diagram illustrates this proposed dual mechanism.

G cluster_channel Voltage-Gated Sodium Channel cluster_gaba GABAergic Synapse compound 2-(Phenoxy)acetamide Derivative vgsc VGSC compound->vgsc Inhibits gaba_receptor GABA-A Receptor compound->gaba_receptor Potentiates inactivation Stabilizes Inactivated State neuronal_excitability Decreased Neuronal Excitability inactivation->neuronal_excitability gaba_effect Enhances GABA Effect gaba_effect->neuronal_excitability anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

References

Application Notes and Protocols: Synthesis and Antimicrobial Screening of Novel 2-(2-Methoxyphenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Phenoxyacetamide scaffolds have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This application note provides a comprehensive guide for the synthesis of a focused library of 2-(2-Methoxyphenoxy)acetamide derivatives and outlines detailed protocols for their subsequent antimicrobial screening. The methodologies described herein are grounded in established principles to ensure reproducibility and scientific rigor, catering to researchers in drug discovery and medicinal chemistry.

The core structure, this compound, offers a versatile platform for structural modification. The methoxy group on the phenoxy ring and the amide functionality are key pharmacophoric features that can be systematically altered to explore the structure-activity relationship (SAR) and optimize antimicrobial potency. This guide will detail a robust synthetic pathway and standardized antimicrobial susceptibility testing methods to identify lead compounds for further investigation.

PART 1: Synthesis of this compound Derivatives

The synthesis of the target derivatives is a two-step process commencing with the reaction of 2-methoxyphenol with an appropriate haloacetyl halide to form an intermediate, followed by amidation with a diverse range of primary or secondary amines.

Causality Behind Experimental Choices:
  • Choice of Solvent: Acetone is a suitable solvent for the first step due to its polarity, which facilitates the dissolution of the reactants, and its relatively low boiling point, which allows for easy removal post-reaction.

  • Base: Potassium carbonate (K₂CO₃) is employed as a mild inorganic base to deprotonate the phenolic hydroxyl group of 2-methoxyphenol, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the haloacetyl halide.[4]

  • Reaction Conditions: Refluxing the reaction mixture ensures a sufficient activation energy for the reaction to proceed at a reasonable rate.[4]

General Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Amidation cluster_purification Purification & Characterization 2-Methoxyphenol 2-Methoxyphenol Reaction_1 Reaction (Acetone, K2CO3, Reflux) 2-Methoxyphenol->Reaction_1 Haloacetyl_Halide Haloacetyl_Halide Haloacetyl_Halide->Reaction_1 Intermediate 2-(2-Methoxyphenoxy)acetyl halide Reaction_1->Intermediate Reaction_2 Reaction (DCM, Base) Intermediate->Reaction_2 Amine Amine Amine->Reaction_2 Final_Product This compound Derivative Reaction_2->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification Characterization Characterization (FTIR, NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Synthesis Protocol:

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetyl chloride (Intermediate)

  • To a stirred solution of 2-methoxyphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(2-Methoxyphenoxy)acetyl chloride. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound Derivatives

  • Dissolve the crude 2-(2-Methoxyphenoxy)acetyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add the desired primary or secondary amine (1.2 equivalents) and a base like triethylamine (1.5 equivalents) to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to afford the pure this compound derivative.

Characterization of Synthesized Compounds:

The structure of the synthesized compounds should be confirmed using modern spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups such as N-H stretching, C=O stretching of the amide, and C-O-C stretching of the ether linkage.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[3][7][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[4][10]

PART 2: Antimicrobial Screening Protocols

The evaluation of the antimicrobial activity of the newly synthesized compounds is a critical step in identifying potential drug candidates.[11][12] The following protocols for Kirby-Bauer disk diffusion and broth microdilution are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reliable results.[13][14][15]

Antimicrobial Screening Workflow Diagram

Antimicrobial_Screening_Workflow Start Synthesized Derivatives Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Inoculum_Prep->Disk_Diffusion Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Primary_Screening Identify Active Compounds Measure_Zones->Primary_Screening Broth_Microdilution Broth Microdilution Assay Primary_Screening->Broth_Microdilution Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC Data_Analysis Data Analysis and Structure-Activity Relationship Determine_MIC->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for the antimicrobial screening of synthesized derivatives.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of the synthesized compounds.[15][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Synthesized compounds

  • Standard antibiotic disks (positive control)

  • Solvent (e.g., DMSO, negative control)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15][17]

  • Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the synthesized compounds onto the inoculated agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.[18]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]

  • Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[16] A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][19][20][21]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds

  • Standard antibiotic (positive control)

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each synthesized compound in MHB in the wells of a 96-well plate.[22]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[17][21] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Data Presentation and Interpretation

The results of the antimicrobial screening should be tabulated for easy comparison of the activity of different derivatives. This allows for the establishment of a preliminary structure-activity relationship (SAR).

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative 1 [Structure][Data][Data][Data][Data]
Derivative 2 [Structure][Data][Data][Data][Data]
Derivative 3 [Structure][Data][Data][Data][Data]
Positive Control [Antibiotic][Data][Data][Data][Data]
Negative Control [Solvent]00> Max Conc.> Max Conc.

By analyzing the data in Table 1, researchers can identify which structural modifications lead to enhanced antimicrobial activity. For example, the introduction of specific functional groups on the amine moiety may increase potency against Gram-positive or Gram-negative bacteria.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. By following these protocols, researchers can systematically explore the chemical space around this promising scaffold and identify lead compounds with significant antimicrobial activity. The combination of robust synthetic methods and standardized screening protocols is essential for the successful discovery of new therapeutic agents to combat the growing threat of infectious diseases.

References

Application Notes & Protocols: Evaluating 2-(2-Methoxyphenoxy)acetamide as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current anti-inflammatory therapies, primarily steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects, necessitating the discovery of novel therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-(2-Methoxyphenoxy)acetamide, a compound structurally related to the active metabolite of guaifenesin, as a potential anti-inflammatory agent. We present a series of detailed in vitro and in vivo protocols to systematically assess its efficacy and elucidate its mechanism of action.

Introduction: The Rationale for Investigating this compound

This compound is a derivative of phenoxyacetamide. While research on this specific molecule is emerging, the broader class of acetamide derivatives has demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties.[2][3] Notably, this compound shares a structural resemblance to guaifenesin (glyceryl guaiacolate), a well-known expectorant.[4] Although primarily recognized for its mucolytic properties, some studies suggest that guaifenesin's mechanism may involve the modulation of mucus secretion and viscosity, processes that can be linked to inflammatory pathways in the respiratory tract.[4][5][6] This structural relationship provides a compelling rationale for investigating the direct anti-inflammatory potential of this compound.

This guide will detail a tiered approach to the evaluation of this compound, beginning with fundamental in vitro assays to establish its anti-inflammatory activity and progressing to more complex in vivo models to confirm its efficacy in a physiological context.

Foundational In Vitro Evaluation

The initial phase of screening involves cell-based assays to determine the compound's ability to modulate key inflammatory responses. These assays are cost-effective, high-throughput, and provide the first indication of biological activity.[7]

Cell Viability and Cytotoxicity Assessment

Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay is a standard colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate RAW 264.7 murine macrophages or a similar cell line (e.g., THP-1 monocytes) in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the concentration that results in 50% cell viability (CC50). Subsequent anti-inflammatory assays should be conducted at non-toxic concentrations.

Inhibition of Pro-Inflammatory Mediators

A hallmark of inflammation is the production of pro-inflammatory molecules. The following assays quantify the inhibitory effect of this compound on key mediators.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a cornerstone for evaluating anti-inflammatory potential.[7]

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and NO production.[8] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.[8]

Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

  • Cell Treatment: Following the same pre-treatment and LPS stimulation protocol as the NO assay, collect the cell culture supernatants.

  • ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Construct a standard curve and determine the concentration of each cytokine in the supernatants. Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-only control.

Elucidation of Molecular Mechanisms

Understanding the molecular pathways affected by this compound is critical for its development as a drug candidate.

Western Blot Analysis of Key Inflammatory Proteins

This technique determines if the compound affects the expression of proteins central to the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Protocol: Western Blot for iNOS and COX-2 Expression

  • Cell Lysis: After LPS stimulation as previously described, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the expression of iNOS and COX-2 to the loading control.

Investigation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammatory gene expression.[7][8]

Workflow for Investigating NF-κB and MAPK Pathways

Protocols:

  • Phosphorylation Status: To assess the activation of these pathways, perform Western blotting for the phosphorylated forms of key signaling proteins: IκBα and p65 for the NF-κB pathway, and p38, ERK, and JNK for the MAPK pathways.

  • NF-κB Nuclear Translocation: Use immunofluorescence microscopy to visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon LPS stimulation, and whether this is inhibited by the compound. Alternatively, perform nuclear and cytoplasmic fractionation followed by Western blotting for p65.

In Vivo Efficacy Assessment

Animal models of inflammation are essential for validating the in vitro findings and assessing the compound's potential therapeutic efficacy.[1][9]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[10]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[10]

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The first phase of edema is due to the release of histamine and serotonin, while the second phase is mediated by prostaglandins.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Expected Data Output

Time (hours)Control (Paw Volume Increase in mL)Positive Control (Inhibition %)This compound (Dose 1) (Inhibition %)This compound (Dose 2) (Inhibition %)
1
2
3
4
5
Acetic Acid-Induced Vascular Permeability

This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.[11]

Protocol: Acetic Acid-Induced Vascular Permeability

  • Animal Dosing: Administer the test compound, vehicle, or a standard drug to groups of mice.

  • Induction and Dye Injection: After 1 hour, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally. Immediately after, inject 10 mL/kg of 1% Evans blue dye intravenously.[11]

  • Peritoneal Fluid Collection: After 30 minutes, sacrifice the animals and collect the peritoneal fluid by washing the peritoneal cavity with saline.

  • Dye Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 610 nm.

  • Data Analysis: A decrease in the absorbance of the supernatant in the treated groups compared to the control group indicates an inhibition of vascular permeability.

Concluding Remarks

The protocols outlined in this guide provide a systematic framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By progressing from in vitro screening and mechanistic studies to in vivo efficacy models, researchers can build a robust data package to support its further development. The structural similarity to a known mucoactive agent, combined with the broad anti-inflammatory potential of the acetamide scaffold, makes this compound a promising candidate for investigation.

References

Laboratory-scale synthesis of "2-(2-Methoxyphenoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the laboratory-scale synthesis of 2-(2-Methoxyphenoxy)acetamide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and methods for purification and characterization, grounded in established chemical principles.

Introduction

This compound is a valuable chemical intermediate in organic synthesis. Its structure, featuring an ether linkage and an acetamide functional group, makes it a versatile building block for more complex molecules, including potential pharmaceutical agents. The synthesis of this compound is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry. This guide provides a detailed, field-proven protocol for its preparation from guaiacol and 2-chloroacetamide, emphasizing the rationale behind the procedural choices to ensure reproducibility and high purity of the final product.

Synthetic Strategy and Mechanism

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1] It is a robust and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[2]

Core Reaction: Guaiacol (2-methoxyphenol) reacts with 2-chloroacetamide in the presence of a base.

The Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Deprotonation: The phenolic hydroxyl group of guaiacol is acidic. A strong base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenol, forming the potassium or sodium 2-methoxyphenoxide salt. This salt is a potent nucleophile.[3][4] The formation of the phenoxide is crucial as the neutral hydroxyl group is not nucleophilic enough to initiate the reaction.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1]

  • Displacement: The attack occurs in a single, concerted step where the phenoxide ion forms a new C-O bond while simultaneously displacing the chloride ion. This backside attack inverts the stereochemistry if the carbon were chiral, which is not the case here.[1]

The overall transformation is the formation of an ether linkage between the guaiacol ring and the acetamide moiety.

G cluster_0 Step 1: Deprotonation of Guaiacol cluster_1 Step 2: SN2 Nucleophilic Attack guaiacol Guaiacol (2-Methoxyphenol) phenoxide Potassium 2-Methoxyphenoxide (Nucleophile) guaiacol->phenoxide + Base base Base (e.g., K₂CO₃) base->phenoxide byproduct1 KHCO₃ + H₂O phenoxide_ref Potassium 2-Methoxyphenoxide phenoxide->phenoxide_ref chloroacetamide 2-Chloroacetamide (Electrophile) product This compound chloroacetamide->product byproduct2 KCl phenoxide_ref->chloroacetamide Attacks

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol details the synthesis on a laboratory scale, with safety and purification considerations integrated throughout.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Purity
Guaiacol90-05-1124.14≥98%
2-Chloroacetamide79-07-293.51≥98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%
Acetone67-64-158.08ACS Grade
Ethanol64-17-546.0795% or Absolute
Deionized Water7732-18-518.02N/A
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Vacuum source

  • Recrystallization dish

  • pH paper or meter

  • Standard laboratory glassware

Stoichiometry
CompoundM. Wt. ( g/mol )AmountMolesEquivalents
Guaiacol124.1410.0 g0.08051.0
2-Chloroacetamide93.518.28 g0.08851.1
Potassium Carbonate138.2116.68 g0.12071.5
Acetone58.08100 mL--

Note: A slight excess of 2-chloroacetamide is used to ensure complete consumption of the limiting reagent, guaiacol. A larger excess of the base is used to drive the initial deprotonation to completion.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (10.0 g, 0.0805 mol) and anhydrous potassium carbonate (16.68 g, 0.1207 mol).

  • Solvent Addition: Add 100 mL of acetone to the flask. Acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.[5]

  • Addition of Electrophile: Add 2-chloroacetamide (8.28 g, 0.0885 mol) to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring. Continue refluxing for 6-8 hours. Heating is necessary to provide the activation energy for the reaction.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of fresh acetone (2 x 20 mL) to recover any product retained in the filter cake.

  • Solvent Removal: Combine the filtrate and washings in a beaker and evaporate the acetone using a rotary evaporator or by gentle heating in a fume hood.

  • Precipitation: To the resulting oily residue, add 100 mL of ice-cold deionized water and stir vigorously. The crude this compound should precipitate as a solid. The addition to cold water causes the organic product, which is sparingly soluble in water, to crash out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with several portions of cold deionized water (3 x 30 mL) to remove any remaining water-soluble impurities.

  • Drying: Press the crude product as dry as possible on the filter. Transfer the solid to a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (~50°C).

Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity product. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.[6]

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallizing this compound.

  • Procedure: a. Transfer the crude, dry solid to an Erlenmeyer flask. b. Add a small volume of hot ethanol and heat the mixture gently until the solid dissolves completely. Use the minimum amount of solvent necessary.[6] c. If any insoluble impurities remain, perform a hot filtration. d. To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. e. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. f. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. g. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[6]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Final Drying: Dry the pure crystals in a vacuum oven at ~50°C until a constant weight is achieved.

References

Application Note: Quantitative Analysis of 2-(2-Methoxyphenoxy)acetamide in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-(2-Methoxyphenoxy)acetamide. This compound is structurally related to active pharmaceutical ingredients such as Guaifenesin and may be present as a process impurity, synthetic intermediate, or degradation product.[1][2] Ensuring its accurate quantification is critical for quality control and regulatory compliance in drug development and manufacturing. This guide details a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal confirmation, and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for trace-level analysis. The causality behind experimental choices and adherence to validation principles are emphasized throughout.

Introduction and Analytical Rationale

This compound is a small organic molecule featuring phenoxy and acetamide functional groups.[3] Its structural similarity to compounds like Mephenesin and Guaifenesin necessitates the development of robust, specific, and sensitive analytical methods for its detection and quantification.[4][5] The choice of analytical methodology is dictated by the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine QC, impurity profiling, or bioanalysis).

High-Performance Liquid Chromatography (HPLC) is the preferred primary technique due to its versatility, robustness, and suitability for non-volatile polar compounds like acetamides.[6][7] Gas Chromatography (GC) offers an orthogonal approach but requires a derivatization step to enhance the volatility of the analyte.[8] For applications demanding the highest sensitivity and specificity, such as analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9]

Compound Properties: this compound
PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem CID 723278
Molecular Weight 181.19 g/mol PubChem CID 723278
Appearance Solid (predicted)-
Functional Groups Amide, Ether, Aromatic Ring-

Overall Analytical Workflow

The quantification process follows a structured workflow, from sample handling to final data reporting. This ensures consistency, accuracy, and traceability throughout the analysis.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep StdPrep Standard & QC Preparation HPLC Primary Method: RP-HPLC-UV StdPrep->HPLC GCMS Secondary Method: GC-MS (with Derivatization) StdPrep->GCMS LCMSMS Advanced Method: LC-MS/MS StdPrep->LCMSMS SamplePrep->HPLC Inject SamplePrep->GCMS Inject SamplePrep->LCMSMS Inject DataProc Data Acquisition & Processing HPLC->DataProc GCMS->DataProc LCMSMS->DataProc Quant Quantification (Calibration Curve) DataProc->Quant Report Final Report Generation Quant->Report

Caption: General workflow for the quantification of this compound.

Primary Method: Reverse-Phase HPLC with UV Detection

This protocol describes a validated isocratic RP-HPLC method for the routine quantification of this compound. The method is designed for accuracy, precision, and robustness.

Rationale and Scientific Principles

Reverse-phase chromatography on a C18 stationary phase is ideal for separating moderately polar compounds like this compound from potential impurities.[9][10] A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer provides efficient elution and sharp peak shapes.[6][7] UV detection is selected based on the presence of the chromophoric methoxyphenyl group, which should exhibit strong absorbance in the UV range (typically 200-280 nm).

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Reference Standard: this compound, >99% purity.

  • Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Orthophosphoric Acid (ACS grade), Water (Type I, 18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of Potassium Phosphate Monobasic and dissolve in 1 L of Type I water.

  • Adjust the pH to 3.0 ± 0.05 with dropwise addition of Orthophosphoric Acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Step 2: Standard Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Type I Water. This is the Stock Solution.

Step 3: Calibration Standards and Quality Control (QC) Samples

  • Perform serial dilutions from the Stock Solution to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Prepare at least three levels of QC samples (low, medium, high) from a separate stock solution to ensure independence.

Step 4: Sample Preparation

  • Accurately weigh the sample (e.g., drug substance, formulation) containing an expected amount of the analyte.

  • Dissolve/extract the sample with a suitable diluent (e.g., 50:50 Acetonitrile/Water) to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

Step 5: Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v)Balances retention and elution for optimal separation.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 220 nm and 274 nmWavelengths selected to maximize sensitivity and specificity.
Run Time 10 minutesSufficient to elute the analyte and any late-eluting impurities.

Step 6: Data Analysis

  • Integrate the peak area of this compound in all standards and samples.

  • Construct a linear calibration curve by plotting peak area versus concentration.

  • Calculate the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Method Validation Framework

To ensure the trustworthiness of the results, the HPLC method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation_Parameters cluster_performance Performance Characteristics cluster_limits Sensitivity & Range center HPLC Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation based on ICH guidelines.

Validation Data Summary (Typical Acceptance Criteria)

ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is free from interference from blank/placebo.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct proportional response to concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of results to the true value.
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%Demonstrates the method's consistency.
LOQ Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy.Lowest concentration quantifiable with reliability.
Robustness No significant changes in results with small variations.Shows the method's reliability under normal use.

Secondary Method: GC-MS with Derivatization

This method serves as an orthogonal technique for confirmation. Due to the low volatility of the acetamide group, derivatization is required prior to GC analysis.[11][12]

Rationale

Silylation is a common derivatization technique that replaces active hydrogens (e.g., on the amide nitrogen) with a non-polar trimethylsilyl (TMS) group.[8] This process increases the volatility and thermal stability of the analyte, making it suitable for GC separation.[13] Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Protocol: Silylation and GC-MS Analysis

Step 1: Derivatization

  • Prepare a solution of the analyte in a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).

  • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Cap the reaction vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

Step 2: GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC with 5977B MS or equivalent.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium, constant flow at 1.2 mL/min.
Inlet Temp. 250 °C, Splitless mode.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.

Advanced Method: LC-MS/MS

For ultra-trace level quantification, especially in complex matrices like plasma or tissue extracts, LC-MS/MS is the gold standard.

Rationale

This technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.[9] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), interferences are minimized, allowing for quantification at pg/mL levels.[14]

Protocol Outline
  • Chromatography: Utilize a UPLC/UHPLC system for fast separation, often with a C18 column and a mobile phase of Acetonitrile and Water containing 0.1% Formic Acid for better ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for compounds with amide groups.

  • Mass Spectrometry:

    • Tune the instrument: Infuse a standard solution of this compound to identify the precursor ion [M+H]⁺.

    • Identify product ions: Perform a product ion scan to find the most stable and abundant fragment ions.

    • Set up MRM transitions: Select at least two transitions for quantification and confirmation to ensure specificity.

References

Topic: Derivatization of 2-(2-Methoxyphenoxy)acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-(2-Methoxyphenoxy)acetamide, a scaffold of interest in medicinal chemistry due to the biological activities exhibited by its analogues, such as monoamine oxidase (MAO) inhibition.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require modified versions of this small molecule to serve as probes, tracers, or immobilized ligands in a variety of biological assays. We present validated strategies for functionalizing the core molecule at specific sites, enabling its conjugation to reporters like biotin and fluorophores, or its immobilization onto solid surfaces for assays such as ELISA, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each protocol is accompanied by an explanation of the underlying chemical principles to empower researchers to adapt these methods to their specific experimental needs.

Introduction: The Rationale for Derivatization

This compound belongs to the phenoxyacetamide class of compounds, which have demonstrated a range of biological activities, including potential as anticancer and antioxidant agents.[3][4] To fully elucidate the mechanism of action, identify binding partners, and develop high-throughput screening (HTS) campaigns for novel analogues, it is essential to create chemical tools derived from the parent molecule.[5]

Directly studying a small, unlabeled molecule in complex biological systems is often challenging. Derivatization addresses this by covalently attaching a "handle" or a reporter group. This process transforms the parent compound into a versatile tool for:

  • Target Identification: Immobilized derivatives can be used as bait to capture and identify binding proteins from cell lysates.

  • Quantitative Bioassays: Fluorescent or biotinylated tracers enable the development of competitive binding assays to screen for more potent analogues.

  • Mechanistic Studies: Probes can help visualize the compound's localization within cells or tissues.

This guide focuses on two primary, high-yield strategies for functionalizing this compound: (A) leveraging the methoxy group via O-demethylation and (B) functionalizing the aromatic ring via electrophilic substitution.

Structural Analysis and Strategic Derivatization Points

The structure of this compound offers several potential sites for chemical modification. A successful derivatization strategy hinges on introducing a functional group for conjugation without abolishing the core pharmacophore responsible for its biological activity. The methoxy group is a key feature in many drugs, influencing binding affinity and metabolic properties.[6][7]

G cluster_0 This compound cluster_1 Potential Derivatization Sites mol A Strategy A: O-Demethylation (High Priority) B Strategy B: Aromatic Ring C-H Functionalization C Amide N-H (Low Reactivity) p1 p1->A p2 p2->B p3 p3->C

Figure 1: Key strategic sites for the derivatization of this compound.

  • Methoxy Group (Strategy A): The aryl methyl ether can be cleaved to reveal a phenolic hydroxyl group. This is an excellent, highly reactive nucleophilic handle for subsequent alkylation or esterification reactions.

  • Aromatic Ring (Strategy B): The benzene ring is susceptible to electrophilic aromatic substitution (SEAr).[8] Introducing a nitro group, which can be subsequently reduced to a primary amine, provides an alternative and highly versatile chemical handle.

  • Acetamide Nitrogen: The N-H bonds of the primary amide are generally less nucleophilic and harder to selectively functionalize without harsh conditions that risk cleaving the molecule. This site is therefore considered a low priority.

Core Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: O-Demethylation to Create a Phenolic Intermediate (Strategy A)

This protocol creates 2-(2-Hydroxyphenoxy)acetamide. The resulting phenolic hydroxyl is a versatile nucleophile for introducing linkers. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl ethers.

Materials:

  • This compound (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.2 eq) dropwise via syringe over 15 minutes. The solution may change color.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of MeOH. Gas evolution (HBr) will occur.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-(2-Hydroxyphenoxy)acetamide.

  • Validation: Confirm structure and purity via ¹H NMR and LC-MS analysis.[9][10]

Protocol 2: Aromatic Nitration and Reduction to Create an Amino Intermediate (Strategy B)

This two-step protocol introduces a primary amine onto the aromatic ring, a key functional group for bioconjugation.[11] Nitration occurs preferentially at the para position relative to the activating phenoxy group.

Step 2A: Nitration

  • Add this compound (1.0 eq) to a flask containing concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vols).

  • Add the nitrating mixture dropwise to the cooled substrate solution, maintaining the temperature below 5 °C.

  • Stir at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice, causing the nitro-product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Validation: Confirm the addition of a single nitro group via LC-MS.

Step 2B: Reduction to Amine

  • Suspend the nitro-intermediate from Step 2A in ethanol or methanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and stir.

  • Gently heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours. The reaction should become clear.

  • Cool to room temperature and concentrate the solvent.

  • Basify the residue by carefully adding a concentrated solution of sodium hydroxide until the pH is >10, which will precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the amino-derivative.

  • Validation: Confirm the mass change from the nitro- to the amino-derivative via LC-MS.

Conjugation Protocols for Assay Development

The intermediates from Section 3 can now be conjugated to reporter molecules or surfaces.

Protocol 3: Synthesis of a Biotinylated Tracer

This protocol uses the phenolic intermediate from Protocol 1 and an alkyl halide-functionalized biotin linker to create a stable ether linkage.

G start 2-(2-Hydroxyphenoxy)acetamide (from Protocol 1) reagent1 + Biotin-PEG-Br + K₂CO₃ (Base) reaction Nucleophilic Substitution (Sₙ2) start->reaction reagent1->reaction in DMF, 60°C purify Purification (HPLC) reaction->purify product Biotinylated Tracer purify->product

Figure 2: Workflow for the synthesis of a biotinylated tracer.

Procedure:

  • Dissolve 2-(2-Hydroxyphenoxy)acetamide (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.

  • Add the biotin linker with a terminal alkyl bromide (e.g., Biotin-PEG₄-Br) (1.1 eq).

  • Heat the reaction to 60 °C and stir for 12-18 hours under an inert atmosphere.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final biotinylated conjugate using reverse-phase preparative HPLC.[12]

  • Validation: Confirm the final product mass via high-resolution mass spectrometry.

Protocol 4: Immobilization onto an Amine-Coated Surface

This protocol creates a derivative with a terminal carboxylic acid, which is then activated with EDC/sulfo-NHS to form a stable amide bond with an amine-coated surface (e.g., an SPR sensor chip or ELISA plate).[13]

Procedure:

  • Create a Carboxylic Acid Handle: React the phenolic intermediate from Protocol 1 with ethyl bromoacetate in the presence of K₂CO₃ (similar to Protocol 3) to form an ester. Hydrolyze the ester to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture. Purify the resulting carboxyl-functionalized derivative.

  • Surface Preparation: Prepare the amine-coated surface according to the manufacturer's instructions.

  • Activation: In a suitable buffer (e.g., MES, pH 6.0), dissolve the carboxyl-derivative (approx. 100 µM). Add freshly prepared 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (5 mM) and N-hydroxysulfosuccinimide (sulfo-NHS) (2 mM). Incubate for 15-30 minutes at room temperature to form the reactive sulfo-NHS ester.

  • Coupling: Immediately apply the activated ester solution to the amine-coated surface. Allow the coupling reaction to proceed for 1-2 hours.

  • Quenching & Washing: Quench any unreacted sites on the surface using a blocking agent like ethanolamine. Wash the surface thoroughly with buffer to remove non-covalently bound material.

  • Validation: Confirm successful immobilization using a surface-sensitive technique like SPR, which will show an increase in response units (RU).

Quality Control and Characterization Data

Thorough characterization is critical to ensure the purity and identity of each new derivative.[9] Incomplete reactions or side products can severely compromise the results of subsequent biological assays.

Derivative NameSynthesis StrategyExpected MW ( g/mol )Expected [M+H]⁺ IonPrimary QC Method
2-(2-Hydroxyphenoxy)acetamideProtocol 1167.16168.06LC-MS, ¹H NMR
2-(4-Amino-2-methoxyphenoxy)acetamideProtocol 2196.21197.09LC-MS
Biotin-PEG₄-TracerProtocol 3612.75613.30HPLC, HRMS
Carboxyl-functionalized DerivativeProtocol 4 (Step 1)225.20226.07LC-MS, ¹H NMR

*Note: Molecular weight for the biotinylated tracer is an example based on using Biotin-PEG₄-Br and will vary depending on the specific linker used.

Conceptual Application in a Biological Assay

The derivatives created are powerful tools for quantitative biology. For example, a Fluorescence Polarization (FP) assay can be developed to study the binding of this compound to a target protein.

G cluster_0 Scenario 1: No Binding cluster_1 Scenario 2: Binding Occurs cluster_2 Scenario 3: Competition Assay tracer_free Fluorescent Tracer (Fast Tumbling) light_out1 Depolarized Light (Low FP) tracer_free->light_out1 light_in1 Polarized Light light_in1->tracer_free protein Target Protein tracer_bound Fluorescent Tracer (Slow Tumbling) complex Target Protein Fluorescent Tracer light_out2 Polarized Light (High FP) complex->light_out2 light_in2 Polarized Light light_in2->complex competitor Parent Compound protein2 Target Protein competitor->protein2 Binds complex2 Protein-Tracer Complex tracer2 Fluorescent Tracer protein2->tracer2 Binding Blocked result FP Signal Decreases

Figure 3: Principle of a competitive Fluorescence Polarization (FP) assay.

In this assay, a fluorescent derivative (tracer) synthesized from the amino-intermediate (Protocol 2) is incubated with its putative protein target.

  • When the tracer is unbound and free in solution, it tumbles rapidly, and excitation with polarized light results in the emission of depolarized light (Low FP signal).

  • When the tracer binds to the much larger protein, its tumbling slows dramatically. Excitation with polarized light now results in the emission of polarized light (High FP signal).

  • By adding the unlabeled parent compound, this compound, it will compete with the tracer for binding to the protein. This competition displaces the tracer, causing the FP signal to decrease. The degree of this decrease is proportional to the affinity of the parent compound, allowing for quantitative measurement of binding (e.g., calculation of an IC₅₀ value).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(2-Methoxyphenoxy)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this specific synthesis. The synthesis, typically a Williamson ether synthesis, involves the reaction of guaiacol (2-methoxyphenol) with 2-chloroacetamide. While straightforward in principle, several factors can lead to suboptimal results. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete. TLC analysis consistently shows a significant amount of unreacted guaiacol, even after extended reaction times. What is the likely cause?

This is a classic symptom of inefficient phenoxide formation. The phenolic proton of guaiacol must be removed by a base to generate the nucleophilic phenoxide anion, which then attacks the 2-chloroacetamide. If deprotonation is incomplete, the reaction will stall.

Underlying Causes & Solutions:

  • Inappropriate Base Selection: The base must be strong enough to deprotonate guaiacol (pKa ≈ 10) but not so strong that it promotes unwanted side reactions. While strong bases like sodium hydride (NaH) are effective, they can be overkill and require strictly anhydrous conditions.[1][2] Weaker bases are often sufficient and safer.

  • Poor Base Solubility: If the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process.

  • Presence of Water: Moisture in the reagents or solvent will consume the base, preventing the deprotonation of guaiacol.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that the reaction is sufficiently heated to promote the reaction. Consider switching to a stronger, soluble base.

  • Optimize Base/Solvent System: Refer to the table below for guidance on selecting a compatible base-solvent pair. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF or DMSO is often a robust choice.[3]

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. Use freshly opened or properly stored reagents.

Base pKa of Conjugate Acid Common Solvents Key Considerations
K₂CO₃10.3Acetone, DMF, AcetonitrileMild and common, but often requires higher temperatures or phase-transfer catalysts. Can be slow.[4]
NaOH / KOH~15.7Ethanol, DMF, DMSOStrong, inexpensive, and effective. Can introduce water, which may lead to hydrolysis side reactions.
NaH~36THF, DMF (anhydrous)Very strong, drives deprotonation to completion. Requires strict anhydrous conditions as it reacts violently with water.[5]
NaOMe / NaOEt~15.5 / ~16Methanol / EthanolGood for generating the phenoxide, but using the parent alcohol as a solvent can slow down the Sₙ2 reaction.[3]
Q2: My TLC shows the consumption of starting materials, but instead of a clean product spot, I see multiple new spots. What are these potential side products?

The appearance of multiple spots indicates that side reactions are competing with your desired O-alkylation. The nature of these side products depends heavily on the reaction conditions.

Potential Side Reactions:

  • C-Alkylation: The guaiacol phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3][6] This is often favored by certain solvents and temperatures.

  • Hydrolysis of 2-Chloroacetamide: If water is present, especially under basic conditions, 2-chloroacetamide can hydrolyze to form 2-hydroxyacetamide.

  • Elimination: While less common with a primary halide like 2-chloroacetamide, harsh conditions (very strong base, high temperature) could potentially lead to elimination side reactions.[3][5]

  • Dialkylation: In rare cases, further reaction on the product could occur, though this is sterically and electronically disfavored.

Diagnostic Workflow:

The following workflow can help you diagnose the root cause of side product formation.

Troubleshooting_Side_Products start Low Yield with Multiple Side Products on TLC check_sm Q: Are Starting Materials Pure? start->check_sm check_conditions Q: Are Reaction Conditions Too Harsh? check_sm->check_conditions No sm_impure A: Purify Guaiacol and 2-Chloroacetamide check_sm->sm_impure Yes check_water Q: Is Water Present? check_conditions->check_water No harsh_cond A: Reduce Temperature. Use Milder Base (e.g., K₂CO₃). Reduce Reaction Time. check_conditions->harsh_cond Yes water_present A: Use Anhydrous Solvent. Dry Reagents & Glassware. check_water->water_present Yes final_solution Optimized Reaction with Higher Selectivity check_water->final_solution No (Re-evaluate System) sm_impure->final_solution harsh_cond->final_solution water_present->final_solution

Caption: Troubleshooting Decision Tree for Side Product Formation.

Q3: The reaction seems to work, but my final isolated yield after work-up and purification is very low. Where am I losing my product?

Product loss during isolation is a common, yet often overlooked, issue. This compound has moderate polarity, which can complicate extraction and recrystallization.

Potential Causes for Loss:

  • Incomplete Extraction: Due to the amide and ether functionalities, the product may have partial solubility in both aqueous and organic layers, especially if the pH of the aqueous layer is not controlled.

  • Emulsion Formation: The presence of unreacted phenoxide or other salts can lead to the formation of a stable emulsion during aqueous work-up, trapping the product.

  • Precipitation During Work-up: If the product is a solid, it may precipitate prematurely at the interface or in the aqueous layer if the organic solvent becomes too saturated or its temperature changes.

  • Improper Recrystallization: Using a solvent in which the product is too soluble will result in poor recovery. Conversely, using a solvent in which it is nearly insoluble will make it difficult to purify effectively.

Protocol: Optimized Work-up and Extraction

This protocol is designed to maximize recovery by addressing the issues above.

  • Quench and Neutralize: Cool the reaction mixture to room temperature. Slowly quench by adding it to a beaker of cold water.

  • Adjust pH: Check the pH of the aqueous mixture. If it is highly basic (>10), adjust to a pH of ~7-8 using dilute HCl. This ensures any unreacted guaiacol is protonated and the product's amide group is stable.

  • Solvent Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract with an appropriate solvent like Ethyl Acetate or Dichloromethane (DCM) (3x volume of the aqueous layer).

    • Pro-Tip: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase and can help break the emulsion.

  • Wash the Organic Layer:

    • Wash the combined organic layers with 5% NaOH solution to remove any unreacted guaiacol.

    • Wash with water.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude solid by recrystallization. A good starting point for solvent screening is a mixture of ethanol and water, or ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This robust starting protocol is based on the principles of the Williamson ether synthesis.[3][7][8]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add Guaiacol (1 eq) and Solvent (e.g., DMF) to Flask prep_base 2. Add Base (1.1 eq) (e.g., K₂CO₃) prep_reagents->prep_base react_heat 3. Heat to 60-80°C prep_base->react_heat react_add 4. Add 2-Chloroacetamide (1.05 eq) (dissolved in min. solvent) react_heat->react_add react_monitor 5. Monitor by TLC (2-6 hours) react_add->react_monitor workup_quench 6. Cool & Quench in Water react_monitor->workup_quench workup_extract 7. Extract with Ethyl Acetate workup_quench->workup_extract workup_purify 8. Wash, Dry, Concentrate & Recrystallize workup_extract->workup_purify product Final Product workup_purify->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of guaiacol).

  • Base Addition: Add a suitable base, such as finely powdered potassium carbonate (1.2 eq) or sodium hydroxide (1.1 eq).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes, or gently heat to 50-60 °C if using K₂CO₃, to facilitate the formation of the sodium or potassium guaiacolate salt.

  • Alkylation: Add 2-chloroacetamide (1.05 eq) to the mixture. The addition can be done neat if the reaction is not highly exothermic, or as a solution in a minimal amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the chosen solvent and base.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the guaiacol spot has been consumed (typically 2-8 hours).

  • Work-up: Follow the "Optimized Work-up and Extraction" protocol described in Q3.

References

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of "2-(2-Methoxyphenoxy)acetamide".

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this procedure. We will delve into the causality behind experimental outcomes and provide actionable, field-proven troubleshooting advice.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, an SN2 reaction between the sodium salt of guaiacol (sodium 2-methoxyphenoxide) and 2-chloroacetamide.[1][2] While straightforward in principle, this reaction is susceptible to several competing pathways that can impact yield and purity. This guide provides a structured approach to identifying, mitigating, and solving these issues.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and a large amount of guaiacol starting material remains unreacted. What is the likely cause?

Answer: This common issue typically points to two primary causes: incomplete deprotonation of guaiacol or degradation of the alkylating agent, 2-chloroacetamide.

  • Incomplete Deprotonation: Guaiacol must be fully converted to its phenoxide salt to act as an effective nucleophile. If the base is too weak, is not added in a sufficient stoichiometric amount (at least 1.0 equivalent), or if it is compromised by moisture, deprotonation will be incomplete.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[2] Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

  • Degradation of 2-Chloroacetamide: Under strong basic conditions, especially at elevated temperatures, 2-chloroacetamide can undergo hydrolysis to form 2-hydroxyacetamide or other degradation products.[3][4] This depletes the electrophile, leaving the phenoxide with nothing to react with.

    • Solution: Control the reaction temperature carefully. Add the 2-chloroacetamide solution portion-wise or via a syringe pump to the activated phenoxide solution at a moderate temperature (e.g., 50-80°C) to maintain a low instantaneous concentration of the alkylating agent, minimizing its self-degradation.[2]

Question 2: My final product is contaminated with an isomer that has the same mass. How can I identify and prevent its formation?

Answer: The presence of an isomer with an identical mass is a classic sign of competing C-alkylation versus the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can attack via the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][5]

  • Mechanism of C-Alkylation: The negative charge on the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic carbon centers. This pathway is often favored by specific solvent conditions.[5]

  • Identification: The C-alkylated and O-alkylated products can be distinguished using NMR spectroscopy. In ¹H NMR, the O-alkylated product will show a characteristic singlet for the -O-CH₂- protons. The C-alkylated product will have a different aromatic splitting pattern and a -C-CH₂- signal. 2D NMR techniques like HMBC can definitively confirm the connectivity.[6][7]

  • Prevention and Control:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO favor O-alkylation.[5] Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide, hindering its nucleophilicity and relatively promoting C-alkylation.[5]

    • Counter-ion: The nature of the cation can also play a role, although solvent effects are generally more dominant.

Question 3: TLC and LC-MS analysis of my crude product shows multiple spots/peaks. Besides the C-alkylated isomer, what other byproducts could be present?

Answer: Multiple byproducts can arise from the reactivity of the starting materials and intermediates under the reaction conditions.

  • Potential Byproducts:

    • 2-Hydroxyacetamide: Formed from the hydrolysis of 2-chloroacetamide by hydroxide ions (generated from residual water or the base itself).[3][4]

    • Glycolamide Dimer: Self-condensation of 2-chloroacetamide or reaction of the product with another molecule of chloroacetamide can occur, though this is less common under controlled conditions.

    • Dialkylated Guaiacol: If an excess of 2-chloroacetamide is used or if reaction times are excessively long, a second alkylation on the aromatic ring of the desired product can occur.

    • Veratrole (1,2-dimethoxybenzene): If the reaction conditions are harsh enough to cause methylation from a solvent like DMF, though this is rare.

  • Mitigation Strategy:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of guaiacol to ensure the complete consumption of the more precious 2-chloroacetamide.

    • Temperature Control: Avoid excessive temperatures, which accelerate the rate of most side reactions, particularly hydrolysis.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the limiting reagent (2-chloroacetamide) is consumed, work up the reaction to prevent the formation of further byproducts.

Summary Troubleshooting Table

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Unreacted Guaiacol 1. Incomplete deprotonation of guaiacol. 2. Hydrolysis of 2-chloroacetamide.1. Use a strong, anhydrous base (NaH, K₂CO₃) in an anhydrous solvent (DMF, Acetonitrile). 2. Control temperature (50-80°C); add 2-chloroacetamide slowly.
Isomeric Impurity (Same Mass) C-alkylation of the phenoxide on the aromatic ring.Use a polar aprotic solvent (DMF, DMSO) to favor O-alkylation. Avoid protic solvents.
Multiple Byproducts in Crude 1. Hydrolysis of starting material. 2. Over-alkylation or side reactions from prolonged heating.1. Ensure anhydrous conditions. 2. Use precise stoichiometry and monitor the reaction to determine the optimal endpoint.
Purification Difficulties Polarity of byproducts is similar to the desired product.Optimize chromatography (e.g., gradient elution, different solvent systems). Consider recrystallization if the product is solid.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended synthesis and the major competing side reactions.

Main_Reaction_Pathway Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Sodium 2-Methoxyphenoxide (Nucleophile) Guaiacol->Phenoxide + Base Chloroacetamide 2-Chloroacetamide Product This compound (Desired Product) Chloroacetamide->Product SN2 Reaction (O-Alkylation) Base Base (e.g., NaH) Phenoxide->Product SN2 Reaction (O-Alkylation)

Caption: Desired O-Alkylation reaction pathway.

Side_Reactions Start Guaiacol Phenoxide + 2-Chloroacetamide O_Alkylation Desired Product (O-Alkylation) Start->O_Alkylation Favored in Polar Aprotic Solvent C_Alkylation C-Alkylated Isomer Start->C_Alkylation Competes, favored in Protic Solvent Hydrolysis 2-Hydroxyacetamide (Hydrolysis Product) Start->Hydrolysis Caused by H₂O/OH⁻ at high temp.

Caption: Major competing side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to maximize the yield of this compound?

A: For optimal results, we recommend the conditions summarized in the table below. The key is to ensure the nucleophile is properly formed in an environment that favors the SN2 pathway while discouraging hydrolysis and C-alkylation.

ParameterRecommendationRationale
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent stabilizes the transition state and favors O-alkylation.[5]
Base Sodium Hydride (NaH), 60% disp. in oilStrong, non-nucleophilic base that ensures complete and irreversible deprotonation.
Temperature 0°C for deprotonation, then 60-70°C for alkylationLow temperature for base addition prevents runaway reactions. Moderate heat for alkylation ensures a reasonable reaction rate without excessive side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and phenoxide by atmospheric moisture and CO₂.
Reagent Purity High purity, anhydrousImpurities, especially water, can initiate significant side reactions.

Q2: Can I use sodium hydroxide or potassium hydroxide as the base?

A: While NaOH or KOH can be used, they are generally less ideal than NaH for this specific transformation. These bases introduce water as a byproduct of the acid-base reaction with guaiacol, which can promote the hydrolysis of 2-chloroacetamide.[3][4] If you must use them, consider a system where water is removed azeotropically (e.g., with a Dean-Stark trap in toluene), although this complicates the procedure.

Q3: How should I properly quench and work up the reaction?

A: A careful workup is crucial for isolating a clean product.

  • Cooling: Cool the reaction mixture to room temperature or 0°C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted NaH and the phenoxide. Avoid quenching with pure water initially, especially with residual NaH, as the reaction can be violently exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. The aqueous layer will remove inorganic salts and highly polar byproducts like 2-hydroxyacetamide.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: What is the best method for purifying the final product?

A: The crude this compound is typically a solid or a viscous oil.

  • Recrystallization: If the crude product is solid and reasonably pure, recrystallization is the most effective method. A solvent system like ethyl acetate/hexanes or isopropanol/water can be effective.

  • Silica Gel Chromatography: If the product is an oil or contains significant impurities (especially the C-alkylated isomer), column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will usually provide good separation.

References

Purification of "2-(2-Methoxyphenoxy)acetamide" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-(2-Methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for obtaining high-purity material from a crude reaction mixture. Our approach is grounded in scientific principles and practical laboratory experience to ensure you can confidently navigate the challenges of purification.

I. Understanding Your Crude Product: Initial Assessment & FAQs

A thorough understanding of your starting material is the first step toward a successful purification. The crude reaction mixture of this compound can contain a variety of impurities that may interfere with downstream applications.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties of your target compound is crucial for selecting an appropriate purification strategy. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Colorless crystals (pure)[2]
Melting Point 398.6–400.3 K (125.45-127.15 °C)[2]
Solubility Soluble in polar organic solvents like ethanol, acetone, and acetonitrile.[3]

Q2: What are the likely impurities in my crude this compound reaction mixture?

A2: Impurities can arise from unreacted starting materials, by-products, or degradation products.[4][5] The nature of these impurities depends on the synthetic route employed. Common synthesis of similar acetamides may involve the reaction of a phenoxyacetic acid derivative with an amine or the reaction of a haloacetamide with a phenol.[6][7]

Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-methoxyphenol or 2-chloroacetamide.

  • By-products: Formed from side reactions.

  • Degradation Products: Resulting from harsh reaction or workup conditions.

A thorough analysis of your crude material by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile.[8][9]

II. Purification Strategies: A Comparative Overview & Workflow

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of your experiment. For this compound, recrystallization and column chromatography are the most common and effective techniques.[3][10]

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_analysis Purity Analysis & Final Product Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization High-yielding, crystalline solid ColumnChrom Column Chromatography Crude->ColumnChrom Complex mixture, oily solid Analysis Purity Assessment (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

III. Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent.[11][12]

FAQs: Recrystallization

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[13] For aromatic acetamides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[3] A two-solvent system (e.g., ethanol/water) can also be effective.[11]

Solvent Selection Guide:

SolventSuitabilityRationale
Ethanol GoodOften provides a good balance of solubility at high and low temperatures for moderately polar compounds.
Isopropanol GoodSimilar to ethanol, may offer different solubility characteristics.
Acetonitrile ExcellentKnown to give good results for the recrystallization of amides.[3]
Water Poor (as a single solvent)The compound is likely to have low solubility in water even at high temperatures.
Ethanol/Water Good (two-solvent system)The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating will clarify the solution, which is then cooled to induce crystallization.[11]

Q4: My compound is not crystallizing out of solution, what should I do?

A4: This is a common issue that can often be resolved with a few simple techniques.[14][15]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[13][14] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[14]

  • Check for Supersaturation: You may have used too much solvent.[12][15] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or very small crystals.[11][13]

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[13][15] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][15]

Step-by-Step Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid completely dissolves.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[11]

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying. Ensure the solid is completely dry before determining the melting point and yield.[12]

IV. Column Chromatography: For More Complex Mixtures

When recrystallization is not effective, particularly for oily products or complex mixtures with impurities of similar polarity to the target compound, column chromatography is the method of choice.[10][16][17]

Column_Chromatography_Troubleshooting cluster_problem Common Problems cluster_solution Potential Solutions PoorSep Poor Separation Solvent Optimize Solvent System (TLC) PoorSep->Solvent NoElution Compound Won't Elute Polarity Increase Solvent Polarity NoElution->Polarity CrackedColumn Cracked Silica Bed Repack Repack Column Carefully CrackedColumn->Repack

Caption: Troubleshooting common issues in column chromatography.

FAQs: Column Chromatography

Q6: How do I choose the right solvent system (mobile phase) for column chromatography?

A6: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation.[18] A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Q7: My compound is not moving down the column. What should I do?

A7: If your compound is stuck at the top of the column, the mobile phase is likely not polar enough.[18] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.

Q8: The separation between my compound and an impurity is poor. How can I improve it?

A8: Poor separation can be due to several factors.[19]

  • Solvent System: The polarity of your mobile phase may be too high, causing all components to move too quickly. Try a less polar solvent system.

  • Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[17]

  • Sample Loading: Overloading the column with too much crude material can also lead to poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.[17]

    • Add a layer of sand on top of the silica to prevent disturbance when adding the sample and eluent.[16]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).

    • Carefully apply the sample to the top of the silica bed.[16]

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

V. Purity Assessment: Confirming Your Success

After purification, it is essential to confirm the purity of your this compound.

Q9: What analytical techniques should I use to determine the purity of my final product?

A9: A combination of techniques will provide the most comprehensive assessment of purity.[8]

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should appear as a single spot.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the target compound from any remaining impurities.[8] HPLC methods for acetamides often use a reverse-phase C18 column with a mobile phase of acetonitrile and water.[20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can reveal the presence of impurities.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[12] Impurities will typically broaden the melting point range and lower the melting point.

VI. General Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Recovery After Recrystallization Too much solvent was used; compound is significantly soluble in the cold solvent.Concentrate the mother liquor and re-cool to obtain a second crop of crystals.[14]
Column Runs Dry Insufficient solvent in the reservoir.Always keep the silica gel bed covered with solvent. If it runs dry, the column may crack, leading to poor separation.[16]
Colored Impurities in Final Product Co-crystallization or co-elution of colored impurities.Consider treating the solution with activated charcoal before hot filtration in recrystallization.[11] For chromatography, a shallower solvent gradient may be needed.
Unexpected Peaks in HPLC Contamination from solvent, glassware, or the HPLC system itself.Run a blank injection of the mobile phase to check for system contamination.[23][24]

References

Common impurities in "2-(2-Methoxyphenoxy)acetamide" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most likely impurities I should be looking for?

A1: The impurity profile of your product is intrinsically linked to its synthetic route. The most common laboratory-scale synthesis involves the Williamson ether synthesis reaction between guaiacol (2-methoxyphenol) and 2-chloroacetamide. Based on this, your crude product may contain several classes of impurities.

  • Unreacted Starting Materials: The most common impurities are residual guaiacol and 2-chloroacetamide. Their presence is typically due to incomplete reaction or non-stoichiometric ratios of reactants.

  • Synthesis-Related By-products: Although this reaction is generally clean, harsh conditions (e.g., excessively high temperatures) could potentially lead to minor, unidentified by-products from self-condensation or decomposition.

  • Degradation Products: The amide bond in your product is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or storage.[1][2][3][4] This degradation pathway yields 2-(2-methoxyphenoxy)acetic acid and ammonia.

  • Impurities from Starting Materials: The purity of your final compound is limited by the purity of your starting materials.

    • Commercial guaiacol can contain related phenolic compounds like catechol or isomers.[5]

    • 2-Chloroacetamide synthesis can leave residual ammonium chloride.[6] Furthermore, it is a known irritant and should be handled with appropriate care.[7]

The following diagram illustrates the relationship between the synthesis and the potential impurities.

Figure 1. Origin of Common Impurities SM1 Guaiacol (Starting Material) Product This compound (Target Product) SM1->Product Synthesis Impurity1 Unreacted Guaiacol SM1->Impurity1 Incomplete Reaction SM2 2-Chloroacetamide (Starting Material) SM2->Product Synthesis Impurity2 Unreacted 2-Chloroacetamide SM2->Impurity2 Incomplete Reaction Impurity4 Ammonium Chloride (From Starting Material) SM2->Impurity4 Carried Over Impurity3 2-(2-Methoxyphenoxy)acetic acid (Hydrolysis Product) Product->Impurity3 Degradation (Hydrolysis)

Caption: Figure 1. Origin of Common Impurities

Below is a summary of the primary impurities and their key characteristics.

ImpurityChemical NameOriginTypical Removal Method
Starting Materials GuaiacolUnreacted starting materialChromatography, Recrystallization
2-ChloroacetamideUnreacted starting materialAqueous Wash, Chromatography
Degradation 2-(2-Methoxyphenoxy)acetic acidHydrolysis of amide productBasic Aqueous Wash, Chromatography
Reagent-Related Ammonium ChlorideImpurity in 2-chloroacetamideAqueous Wash, Recrystallization
Troubleshooting and Purification Guides
Q2: My initial analysis (TLC, ¹H NMR) shows multiple spots/peaks. What is the most efficient way to purify my crude this compound?

A2: A multi-step purification strategy is often the most effective. The choice of method depends on the nature and quantity of the impurities. For most common amide purifications, a combination of washing and recrystallization or chromatography will yield a product of high purity.[8][9]

The following workflow provides a logical approach to troubleshooting and purifying your product.

Figure 2. Purification Troubleshooting Workflow start Crude Product Analysis (TLC, NMR) check_acid Is an acidic impurity present? (e.g., 2-(2-methoxyphenoxy)acetic acid) start->check_acid base_wash Perform Basic Aqueous Wash (e.g., sat. NaHCO₃ solution) check_acid->base_wash Yes check_polar Are highly polar impurities present? (e.g., NH₄Cl) check_acid->check_polar No base_wash->check_polar water_wash Perform Water Wash check_polar->water_wash Yes check_solubility Is the product a stable solid? check_polar->check_solubility No water_wash->check_solubility recrystallize Recrystallization (See Protocol 1) check_solubility->recrystallize Yes chromatography Column Chromatography (See Protocol 2) check_solubility->chromatography No (Oily Product) end Pure Product (Verify by NMR, LC-MS, MP) recrystallize->end chromatography->end

Caption: Figure 2. Purification Troubleshooting Workflow

Q3: Can you provide a detailed protocol for recrystallization?

A3: Absolutely. Recrystallization is an excellent and highly recommended technique for purifying solid amides, provided a suitable solvent is found.[8] The principle relies on the difference in solubility of the product and impurities in a solvent at different temperatures.

Protocol 1: Recrystallization of this compound

Objective: To remove unreacted starting materials and by-products by dissolving the crude product in a minimum amount of hot solvent and allowing it to slowly cool, causing the pure product to crystallize out.

Recommended Solvents: Ethanol, isopropanol, acetone, or a mixture of ethanol and water are good starting points.[8][10] A patent for a similar compound successfully used ethanol for crystallization.[11]

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in the chosen solvent(s). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[12] It is critical to add only the minimum amount of solvent necessary to achieve a saturated solution; adding too much will significantly reduce your yield.[12]

  • (Optional) Hot Filtration: If there are insoluble impurities (like dust or salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by determining its melting point and acquiring spectroscopic data (NMR, IR).

Q4: My product is an oil, or recrystallization failed to remove a key impurity. How should I approach column chromatography?

A4: Flash column chromatography is a powerful alternative when recrystallization is not feasible or effective.[9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Stationary Phase: Silica gel (standard grade, 230-400 mesh).

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common choice for amides.[8]

  • Finding the Right Eluent: First, perform Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system. Test various ratios of hexane:ethyl acetate (e.g., 4:1, 2:1, 1:1). The ideal system should give your target compound an Rf value of approximately 0.3-0.4, with good separation from impurity spots.

Methodology:

  • Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the predetermined solvent system. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid or oil under high vacuum to remove all residual solvent. Confirm purity via analytical methods.

References

Technical Support Center: Alternative Synthetic Routes for "2-(2-Methoxyphenoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenoxy)acetamide is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of the anti-anginal drug Ranolazine.[1][2][3] Its synthesis is a critical step for researchers in drug development. This guide provides a comprehensive overview of the primary synthetic routes, offering in-depth protocols, troubleshooting guidance, and addressing frequently asked questions to ensure successful and efficient synthesis in a laboratory setting.

Part 1: The Workhorse - Williamson Ether Synthesis

The most common and industrially favored method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of guaiacol (2-methoxyphenol) reacts with 2-chloroacetamide.[4][5][6][7]

Reaction Mechanism & Workflow

The reaction proceeds in two main stages:

  • Deprotonation: Guaiacol is treated with a base to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group.

Caption: Workflow of the Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol

Materials:

  • Guaiacol (2-methoxyphenol)

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of guaiacol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Heat the mixture to 80-90 °C for 1 hour to ensure complete formation of the phenoxide.

  • Add 2-chloroacetamide (1.1 eq.) portion-wise to the reaction mixture.

  • Maintain the reaction at 90-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Troubleshooting and FAQs

Q: My reaction yield is low. What are the potential causes?

A:

  • Inadequate Deprotonation: Ensure the base is anhydrous and used in sufficient excess. Moisture in the reaction can consume the base and protonate the phenoxide, reducing its nucleophilicity. Using a stronger base like sodium hydride (NaH) can be considered, but with caution, as it may increase side reactions.[6]

  • Poor Quality Reagents: The purity of both guaiacol and 2-chloroacetamide is crucial. Impurities can lead to unwanted side reactions.

  • Suboptimal Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, making the anion more nucleophilic.[8] Protic solvents can slow the reaction.[8]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote elimination side reactions, especially with more sterically hindered halides.[5][9]

Q: I am observing significant side product formation. How can I minimize this?

A:

  • C-Alkylation: While O-alkylation is the desired outcome, some C-alkylation of the aromatic ring can occur. Using milder reaction conditions and ensuring a well-controlled temperature can help minimize this.

  • Dialkylation: Using a large excess of 2-chloroacetamide can lead to the formation of dialkylated products. Careful control of stoichiometry is essential.

Part 2: Alternative Synthetic Strategies

While the Williamson ether synthesis is robust, certain experimental constraints might necessitate alternative approaches.

Alternative A: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for forming the ether linkage, proceeding under neutral conditions and at lower temperatures.[10][11][12] This method is particularly advantageous when dealing with substrates that are sensitive to basic conditions. The reaction involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]

Mitsunobu A Guaiacol F Reaction at 0 °C to RT A->F B Glycolamide (Hydroxyacetamide) B->F C PPh3 C->F D DEAD or DIAD D->F E Anhydrous THF E->F G This compound F->G

Caption: Conceptual workflow for the Mitsunobu reaction.

Troubleshooting and FAQs for Mitsunobu Reaction

Q: My Mitsunobu reaction is sluggish or fails to proceed. What should I check?

A:

  • Reagent Purity: The Mitsunobu reaction is highly sensitive to the purity of the reagents, especially the azodicarboxylate, which can decompose upon storage.

  • Anhydrous Conditions: The reaction is intolerant to water, which can consume the reactive intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, phenol, and triphenylphosphine are mixed first, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).[10]

Q: Purification of the product is proving difficult due to byproducts. What are my options?

A:

  • The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. These can often be removed by careful column chromatography.

  • Alternative workup procedures, such as precipitation of TPPO from a non-polar solvent, can be effective.

  • Using polymer-bound triphenylphosphine can simplify purification, as the byproduct can be removed by filtration.[10]

Alternative B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers.[13][14] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, with unactivated aryl halides.[9] In the context of this compound synthesis, this would involve the reaction of an aryl halide with guaiacol in the presence of a copper catalyst.

Troubleshooting and FAQs for Ullmann Condensation

Q: My Ullmann condensation is not giving the desired product. What factors are important?

A:

  • Catalyst and Ligand: The choice of the copper source (e.g., CuI, Cu₂O) and, if used, a ligand is critical. The ligand can significantly influence the reaction's efficiency.

  • High Temperatures: Ullmann reactions typically require high temperatures (often above 150 °C) to proceed effectively.[15]

  • Base: An appropriate base, such as potassium carbonate or cesium carbonate, is necessary to deprotonate the phenol.[16]

Part 3: Comparative Summary of Synthetic Routes

Synthetic RouteTypical YieldsReaction ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis Good to ExcellentBasic, elevated temperaturesCost-effective, scalable, well-establishedRequires strong base, potential for side reactions
Mitsunobu Reaction Moderate to GoodNeutral, low temperatureMild conditions, suitable for sensitive substratesExpensive reagents, stoichiometric byproducts, difficult purification
Ullmann Condensation Moderate to GoodHigh temperatures, copper-catalyzedEffective for unactivated aryl halidesHarsh conditions, requires a catalyst, potential for heavy metal contamination

References

Stability issues of "2-(2-Methoxyphenoxy)acetamide" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(2-Methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this molecule. By understanding the chemical liabilities of its functional groups—the primary amide, the ether linkage, and the methoxyphenyl ring—we can anticipate, troubleshoot, and control its degradation.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.

Q1: After subjecting my sample to acidic conditions (e.g., 0.1 N HCl), I observe a new, more polar peak in my reverse-phase HPLC chromatogram. What is this new peak?

A1: The most probable cause is the hydrolysis of the primary amide bond.[1][2] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the amide bond, yielding 2-(2-Methoxyphenoxy)acetic acid and an ammonium ion.[2] The resulting carboxylic acid is significantly more polar than the parent amide, leading to an earlier elution time (a new peak) in a typical reverse-phase HPLC setup.

  • Causality: The amide functional group is inherently susceptible to hydrolysis, a common degradation pathway for many pharmaceutical compounds.[1][3]

  • Troubleshooting Steps:

    • Confirm Identity: If you have a reference standard for 2-(2-Methoxyphenoxy)acetic acid[4], spike your degraded sample with it. Co-elution of the new peak with the standard confirms its identity. Alternatively, use LC-MS to confirm the mass of the degradant, which should correspond to the carboxylic acid (C₉H₁₀O₄, MW: 182.17 g/mol ).

    • Kinetics: Monitor the degradation over time to understand the rate of hydrolysis under your specific experimental conditions.

    • Ether Cleavage Check: Under very harsh acidic conditions (e.g., concentrated strong acids like HBr or HI and heat), cleavage of the ether bond is also possible, though less likely than amide hydrolysis under standard forced degradation conditions.[5][6][7][8][9] This would yield guaiacol (2-methoxyphenol) and 2-hydroxyacetamide. Look for additional peaks corresponding to these smaller, more polar fragments if you suspect over-stressing.

Q2: My compound degrades rapidly in basic solutions (e.g., 0.1 N NaOH), and I see a corresponding loss of the parent peak. What is happening?

A2: This is also due to hydrolysis of the amide bond, but through a base-mediated mechanism. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide.[1][2] This leads to the formation of the carboxylate salt, sodium 2-(2-methoxyphenoxy)acetate , and ammonia gas. The formation of the highly polar carboxylate salt explains the rapid disappearance of the parent compound peak in your chromatogram.

  • Expert Insight: Base-catalyzed hydrolysis of primary amides is often faster and occurs under milder conditions than acid-catalyzed hydrolysis. The resulting carboxylate is very water-soluble and may behave differently on your HPLC column compared to its acidic form.

  • Troubleshooting Steps:

    • pH Adjustment: Before HPLC analysis, neutralize your sample with an equivalent amount of acid (e.g., 0.1 N HCl). This will convert the carboxylate salt back to the carboxylic acid, 2-(2-Methoxyphenoxy)acetic acid, allowing for more consistent chromatography and comparison with your acid degradation samples.

    • Control Degradation: If degradation is too rapid to study, reduce the severity of the conditions. Consider using a lower concentration of base (e.g., 0.01 N NaOH), lowering the temperature, or shortening the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation, not complete loss of the parent compound.[10][11][12]

Q3: I've exposed my sample to an oxidizing agent like hydrogen peroxide (H₂O₂) and now my chromatogram is complex, showing several new peaks. What are the potential reactions?

A3: The methoxyphenyl group is the most likely site of oxidative degradation. Aromatic ethers and activated aromatic rings are susceptible to oxidation.[13][14][15] Several reactions could be occurring:

  • Ring Hydroxylation: The peroxide can introduce additional hydroxyl (-OH) groups onto the aromatic ring, forming various isomeric hydroxy-derivatives.

  • O-Demethylation: The methoxy group (-OCH₃) can be oxidized and cleaved, leading to the formation of a phenol derivative, in this case, a derivative of catechol (1,2-dihydroxybenzene).[16]

  • Side-Chain Oxidation: While less common for this specific structure, oxidation at the benzylic-like ether position is a possibility, potentially leading to more complex fragmentation.

  • N-Oxide Formation: Although less likely for a primary amide compared to other nitrogen-containing compounds, the formation of N-oxide derivatives cannot be entirely ruled out under strong oxidative stress.

  • Self-Validating System: To confirm that the new peaks are not artifacts, always run a blank (solvent + H₂O₂) and a control sample (compound in solvent without H₂O₂) under the same conditions. This helps differentiate true degradants from impurities introduced by the reagents or solvent degradation.[17]

  • Troubleshooting Steps:

    • Use LC-MS/MS: This is the most powerful tool for identifying unknown degradation products. The mass-to-charge ratio will help you propose empirical formulas for the new peaks, which you can then match to potential oxidized structures.

    • Modify Conditions: If the degradation is too extensive, reduce the H₂O₂ concentration (e.g., from 3% to 0.3%), lower the temperature, or analyze at earlier time points.[10]

Q4: My sample, especially in solution, is turning yellow and showing new peaks after exposure to ICH-compliant light sources. What is the cause?

A4: This indicates photolytic instability. Aromatic ethers and compounds with chromophores that absorb UV/Visible light are often susceptible to photodegradation.[18][19][20] The energy from the light can excite the molecule, leading to bond cleavage or rearrangement.

  • Mechanism: The likely pathway involves the formation of reactive radical species. This can lead to a variety of products, including cleavage of the ether bond to form phenolic compounds[18][19] or complex polymerization reactions, which might explain the color change.

  • Troubleshooting & Protocol:

    • Dark Control: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but stored at the same temperature and humidity.[10] This is critical to distinguish between photolytic and thermal degradation.

    • Packaging Simulation: Test the compound in the intended final packaging to see if the packaging provides adequate light protection.

    • Wavelength Sensitivity: If possible, use filtered light sources to determine which wavelengths (UVA vs. visible) are causing the degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways under common pharmaceutical stress conditions are:

  • Hydrolysis: Cleavage of the amide bond to form 2-(2-Methoxyphenoxy)acetic acid. This is expected under both acidic and basic conditions.[1][2]

  • Oxidation: Modification of the methoxyphenyl ring, likely through hydroxylation or O-demethylation, when exposed to oxidizing agents.[13][14] Ether cleavage and photolytic degradation are also possible under more specific or harsh conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture (which can facilitate hydrolysis) and air (which can facilitate oxidation). For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: How do I design a robust forced degradation study for this compound?

A3: A robust study should systematically evaluate the impact of various stressors as mandated by ICH guidelines.[17][21][22][23] The goal is to generate a degradation level of 5-20% to ensure that the analytical method is truly "stability-indicating."[10][11] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: My current HPLC method doesn't separate the parent peak from a new degradation peak. What should I do?

A4: This indicates your method is not stability-indicating and requires optimization.[24][25][26][27][28]

  • Adjust Mobile Phase: Modify the gradient slope, the organic modifier (e.g., switch from acetonitrile to methanol or vice versa), or the pH of the aqueous phase.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.[25]

  • Temperature: Varying the column temperature can also alter selectivity.

  • Systematic Approach: Employ a systematic method development approach, such as screening different columns and mobile phase pH values, to efficiently find the optimal conditions.[25]

Data & Protocols
Table 1: Summary of Typical Forced Degradation Conditions

This table outlines standard starting conditions for a forced degradation study, which should be adjusted to achieve the target 5-20% degradation.

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heat at 60-80°C if necessary.[10]To evaluate stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, heat at 60-80°C if necessary.[10]To assess stability in alkaline environments.
Oxidation 3% to 30% H₂O₂, room temperature or slightly heated.To investigate susceptibility to oxidative degradation.
Thermal Stress Solid-state sample heated at a temperature above accelerated stability conditions (e.g., 80°C or higher).To evaluate the effect of heat on the solid form.
Photostability Expose solid or solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[23]To determine light sensitivity.
Table 2: Predicted Degradation Products of this compound
Degradation Product NameStructureFormation ConditionAnalytical Note
2-(2-Methoxyphenoxy)acetic acid C₉H₁₀O₄Acid/Base HydrolysisMore polar; elutes earlier in RP-HPLC.
Guaiacol (2-Methoxyphenol) C₇H₈O₂Harsh Acid Hydrolysis (Ether Cleavage)Potential secondary degradant.
Hydroxy-derivatives C₉H₁₁NO₄OxidationMultiple isomers possible, requires MS for identification.
Catechol-derivative C₈H₉NO₃Oxidation (O-Demethylation)Product of methoxy group cleavage.
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N HCl).

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent volume of 0.2 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize with an equivalent volume of 0.2 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).

    • Store at room temperature, protected from light.

    • Analyze aliquots at specified time points.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in the solvent to the target concentration for analysis.

  • Photostability:

    • Expose a 0.5 mg/mL solution and a thin layer of the solid compound to a calibrated photostability chamber.

    • Simultaneously, store a "dark control" sample wrapped in aluminum foil under the same temperature conditions.

    • Analyze after the required light exposure is achieved.

  • Analysis: Analyze all samples, including a non-degraded control, using a suitable HPLC-UV/PDA method. If unknown peaks are observed, use HPLC-MS for identification.

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_harsh_acid Harsh Acid Cleavage Parent This compound HydrolysisProduct 2-(2-Methoxyphenoxy)acetic Acid Parent->HydrolysisProduct Acid (H+) or Base (OH-) OxidationProduct1 Ring-Hydroxylated Derivatives Parent->OxidationProduct1 [O] e.g., H2O2 OxidationProduct2 O-Demethylated Product (Catechol Derivative) Parent->OxidationProduct2 [O] EtherCleavageProduct Guaiacol Parent->EtherCleavageProduct Strong Acid (e.g., HBr, HI), Heat

Caption: Predicted degradation pathways for this compound.

Forced Degradation Experimental Workflow

Workflow start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress sample Sample at Time Points (e.g., 0, 2, 6, 24h) stress->sample analyze Analyze via Stability-Indicating HPLC-UV/MS stress->analyze for Thermal, Oxidative, Photolytic neutralize Neutralize (if Acid/Base) sample->neutralize neutralize->analyze end Identify Degradants & Elucidate Pathways analyze->end

Caption: General workflow for a forced degradation experiment.

References

Technical Support Center: Improving the Scalability of 2-(2-Methoxyphenoxy)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Methoxyphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the production of this valuable intermediate. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the challenges of transitioning from bench-scale synthesis to robust, scalable production. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles to ensure process safety, efficiency, and reproducibility.

Synthesis Overview: A Two-Step Pathway

The most common and industrially viable route to this compound involves a two-step process. First is the formation of the ether linkage via the Williamson ether synthesis, followed by the amidation of the resulting carboxylic acid intermediate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation Guaiacol Guaiacol (2-Methoxyphenol) react1 Reaction Guaiacol->react1 Haloacetate Sodium Chloroacetate Haloacetate->react1 Base Base (e.g., NaOH) Base->react1 Solvent1 Solvent (e.g., Water, DMF) Solvent1->react1 Intermediate 2-(2-Methoxyphenoxy)acetic Acid react2 Reaction Intermediate->react2 Intermediate->react2 Work-up & Isolation react1->Intermediate Ammonia Ammonia Source (e.g., NH4OH) Ammonia->react2 Coupling Activating Agent (Optional) Coupling->react2 Solvent2 Solvent Solvent2->react2 FinalProduct This compound react2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis Troubleshooting

The Williamson ether synthesis is a robust and widely used reaction, but challenges can arise, particularly during scale-up.[1][2] It involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.[1]

Q1: My yield of 2-(2-methoxyphenoxy)acetic acid is consistently low. What are the likely causes and how can I fix this?

A1: Low yield in this step typically points to one of three areas: incomplete deprotonation of guaiacol, side reactions, or suboptimal reaction conditions.

  • Cause 1: Incomplete Deprotonation: Guaiacol (pKa ≈ 10) requires a sufficiently strong base to form the nucleophilic phenoxide ion. If the base is too weak or used in insufficient stoichiometric amounts, a significant portion of the guaiacol will remain unreacted.

    • Solution: Ensure at least one full equivalent of a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is used. For challenging reactions, stronger bases like Sodium Hydride (NaH) can be employed, although this requires an anhydrous solvent and more stringent safety precautions.[3]

  • Cause 2: Competing C-Alkylation: While O-alkylation is desired, the phenoxide ion is an ambident nucleophile, meaning alkylation can also occur on the aromatic ring (C-alkylation), leading to undesired byproducts.

    • Solution: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO favor O-alkylation and can significantly improve yields compared to protic solvents.[3] Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can also enhance the rate of O-alkylation, especially in biphasic systems.[4]

  • Cause 3: Suboptimal Temperature: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can promote side reactions and decomposition, especially of the haloacetate reactant.

    • Solution: Empirically determine the optimal temperature. Start with gentle heating (e.g., 60-80 °C) and monitor the reaction progress using TLC or HPLC. A design-of-experiments (DoE) approach can efficiently map the parameter space to find the ideal balance of temperature, time, and concentration.[5]

G Start Low Yield in Step 1? CheckBase Was >1 equivalent of a strong base (e.g., NaOH) used? Start->CheckBase CheckSolvent Was a polar aprotic solvent (e.g., DMF) used? CheckBase->CheckSolvent Yes Sol_Base Action: Use stoichiometric NaOH or stronger base (NaH). CheckBase->Sol_Base No CheckTemp Was the reaction temperature optimized (e.g., 60-100°C)? CheckSolvent->CheckTemp Yes Sol_Solvent Action: Switch to DMF/DMSO. Consider Phase Transfer Catalyst. CheckSolvent->Sol_Solvent No Sol_Temp Action: Monitor via IPC and perform temperature screen. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_Base->Success Sol_Solvent->Success Sol_Temp->Success

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

Q2: The reaction mixture develops a dark color upon adding the base. Is this normal, and how can I minimize it?

A2: It is common for phenoxide solutions to develop some color (typically yellow to brown) due to oxidation by atmospheric oxygen. While often minor, severe darkening can indicate byproduct formation that complicates purification.

  • Solution 1 (Inert Atmosphere): For large-scale reactions where the mixture will be held at temperature for extended periods, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. This minimizes oxidative side reactions.

  • Solution 2 (Antioxidant): Adding a small amount of a reducing agent like sodium sulfite or sodium metabisulfite to the reaction mixture can prevent oxidation and maintain a lighter color.

  • Solution 3 (Work-up): During the aqueous work-up, washing the organic layer with a dilute solution of sodium bisulfite can often remove colored impurities.

Step 2: Amidation Troubleshooting

The conversion of 2-(2-methoxyphenoxy)acetic acid to its primary amide can be achieved through several methods, each with its own scalability profile.

Q3: I am getting poor conversion of the carboxylic acid to the final acetamide using aqueous ammonia. What's going wrong?

A3: Direct reaction of a carboxylic acid with ammonia is an equilibrium process that forms the ammonium carboxylate salt. High temperatures are required to drive off water and shift the equilibrium towards the amide, but these conditions can also lead to degradation.

  • Cause 1: Salt Formation: At room temperature, the acid-base reaction between the carboxylic acid and ammonia is much faster than amide formation.

    • Solution 1 (High Temperature): The traditional approach is to heat the ammonium carboxylate salt to high temperatures (>150 °C) to dehydrate it. This is often difficult to control at scale and can lead to impurities.

    • Solution 2 (Activation): A more reliable and scalable method is to first activate the carboxylic acid. This can be done by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or using a coupling agent (e.g., TBTU, CDI).[6] The activated intermediate then reacts readily with ammonia at much lower temperatures, providing cleaner conversions and higher yields. The acid chloride route is often cost-effective for large-scale production but requires careful handling of corrosive reagents.

Q4: My final product is difficult to crystallize and appears oily or waxy. How can I achieve a clean, crystalline solid?

A4: This issue usually stems from residual impurities, such as unreacted starting material, byproducts from the amidation step, or residual solvent.

  • Solution 1 (Solvent Screening for Recrystallization): A systematic solvent screen is the most effective approach. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, isopropanol, ethyl acetate, toluene, heptane) at both room temperature and elevated temperature. The ideal single solvent for recrystallization will dissolve the product when hot but not when cold. Alternatively, an anti-solvent crystallization (where the product is dissolved in a good solvent and a poor solvent is added to induce precipitation) is a powerful technique.[7]

  • Solution 2 (Work-up Optimization): Ensure the work-up procedure effectively removes all potential impurities. If starting from the carboxylic acid, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted acid. If using an acid chloride route, a quench with a base is necessary to neutralize HCl.

  • Solution 3 (Charcoal/Silica Treatment): If colored impurities persist, treating a solution of the crude product with activated charcoal or performing a short plug filtration through silica gel can remove polar, high-molecular-weight contaminants before the final crystallization.

Part 2: Scalability & Safety FAQs

Transitioning a synthesis from the benchtop to a multi-liter or pilot-plant scale introduces new variables and safety considerations that must be proactively managed.[8][9]

Q1: What are the primary safety hazards to consider when scaling up this synthesis?

A1: Both steps have distinct hazards that are magnified at scale.

  • Williamson Ether Synthesis:

    • Exotherm: The neutralization of guaiacol with a strong base like NaOH is exothermic. Adding the base too quickly to a large volume without adequate cooling can cause the solvent to boil, leading to a dangerous pressure increase.[9] Mitigation: Always add reagents in a controlled manner, monitor the internal temperature, and ensure the reactor's cooling system is sufficient to handle the heat load.[8][10]

    • Reagent Handling: Chloroacetic acid and its derivatives are corrosive and toxic alkylating agents. Caustic bases like NaOH are also highly corrosive. Mitigation: Use appropriate personal protective equipment (PPE), including chemical splash goggles, face shields, and resistant gloves.[8] Employ closed-system transfers for large quantities of hazardous liquids.

  • Amidation (via Acid Chloride):

    • Reagent Hazards: Thionyl chloride and oxalyl chloride are highly toxic and corrosive and react violently with water. They also release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Mitigation: These reactions must be performed in a well-ventilated area (fume hood or vented reactor) with a scrubber system to neutralize off-gases.

    • Quenching: The addition of the acid chloride to the ammonia solution is highly exothermic. Mitigation: The acid chloride should be added slowly to a cooled solution of ammonia with vigorous stirring to dissipate heat effectively.

Q2: How does heat transfer change at scale, and what impact does it have on my process?

A2: This is one of the most critical aspects of chemical scale-up. As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This means it becomes much harder to both heat and, more importantly, cool a large reactor compared to a lab flask.[9]

  • Impact: An exothermic reaction that is easily controlled in a 1 L flask by an ice bath may become uncontrollable at a 100 L scale, leading to a thermal runaway.

  • Strategy:

    • Controlled Addition: Never mix all reagents at once ("batch mode") if the reaction is exothermic.[9] Instead, use a semi-batch process where one reagent is added slowly over time, allowing the cooling system to keep up with the heat being generated.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction. This data is essential for ensuring the plant's reactors can handle the process safely.[10]

Q3: Is chromatography a viable purification method at a large scale for this product?

A3: While possible, preparative chromatography is generally considered a last resort for large-scale manufacturing due to high solvent consumption, cost, and lower throughput compared to crystallization.

  • Recommendation: The primary goal of process development should be to create a reaction and work-up that yields a product pure enough to be finalized by simple crystallization.[9] Focus on optimizing the reaction to minimize byproduct formation and designing an effective extractive and/or acid-base wash work-up. Crystallization is almost always more economical and scalable.

Experimental Protocols (Lab Scale)

The following protocols provide a baseline for laboratory synthesis. When scaling, reagent addition times and temperature control must be carefully re-evaluated.

Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
ReagentMWAmountMolesEquivalents
Guaiacol124.1424.8 g0.201.0
Sodium Hydroxide40.008.8 g0.221.1
Sodium Chloroacetate116.4824.5 g0.211.05
Water18.02200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add guaiacol and 100 mL of water.

  • While stirring, slowly add the sodium hydroxide pellets. An exotherm will be observed. Stir until all solids are dissolved.

  • In a separate beaker, dissolve the sodium chloroacetate in 100 mL of water.

  • Add the sodium chloroacetate solution to the flask.

  • Heat the reaction mixture to 90-95 °C and maintain for 4-6 hours. Monitor the disappearance of guaiacol by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH < 2 with concentrated HCl. The product will precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 28-32 g (77-88%).

Protocol 2: Synthesis of this compound
ReagentMWAmountMolesEquivalents
2-(2-Methoxyphenoxy)acetic acid182.1718.2 g0.101.0
Thionyl Chloride (SOCl₂)118.9713.1 g (8.0 mL)0.111.1
Toluene-100 mL--
Ammonium Hydroxide (28%)-50 mL~0.74~7.4

Procedure:

  • SAFETY: This procedure must be performed in a certified fume hood.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a basic scrubber), add 2-(2-methoxyphenoxy)acetic acid and toluene.

  • Slowly add the thionyl chloride to the stirred suspension at room temperature.

  • Heat the mixture to 60 °C for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporator) to remove excess thionyl chloride and toluene. This will yield the crude acid chloride as an oil.

  • In a separate flask, cool 50 mL of concentrated ammonium hydroxide in an ice bath.

  • Dissolve the crude acid chloride in ~50 mL of a cold solvent like THF or Dichloromethane.

  • Slowly and carefully add the acid chloride solution to the vigorously stirred, cold ammonium hydroxide solution, maintaining the internal temperature below 15 °C. A white precipitate will form immediately.

  • Stir the mixture for an additional 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove ammonium salts.

  • Dry the product in a vacuum oven at 50-60 °C. Recrystallize from isopropanol or an ethanol/water mixture if necessary. Expected yield: 15-17 g (83-94%).

References

Technical Support Center: Navigating the Synthesis and Work-up of 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and development professionals working with 2-(2-methoxyphenoxy)acetamide. This molecule, a key intermediate in various synthetic pathways, is most commonly prepared via the Williamson ether synthesis. While the reaction appears straightforward, its work-up and purification stages present unique challenges that can significantly impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis of this compound is resulting in a low yield. What are the most common causes?

This is a classic challenge that typically points to one of three areas: incomplete deprotonation of the starting phenol (guaiacol), competing side reactions, or suboptimal reaction conditions.

The core of this synthesis is an SN2 reaction between the guaiacolate anion and 2-chloroacetamide.[1] Achieving a high yield hinges on maximizing the concentration of the nucleophilic phenoxide while minimizing pathways that consume your starting materials or product.

Key Troubleshooting Points:

  • Choice of Base and Deprotonation: Guaiacol is a weak acid (pKa ≈ 10), so a sufficiently strong base is required for complete deprotonation. Incomplete deprotonation leaves unreacted guaiacol, which cannot participate in the desired reaction.

    • Experience-Driven Insight: While strong bases like sodium hydride (NaH) are effective, they can be hazardous and difficult to handle on a large scale.[2] We've found that bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) offer a good balance of reactivity and safety, especially when paired with an appropriate solvent.

  • Solvent Selection: The solvent plays a critical role in an SN2 reaction. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction.[3] Apolar solvents may not sufficiently dissolve the ionic intermediates.

    • Recommendation: Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile "bare" and highly reactive.[1]

Table 1: Comparison of Common Reaction Conditions

BaseSolventTemperature (°C)Key Considerations
NaHDMF, THF (anhydrous)25 - 50Highly effective but requires strict anhydrous conditions and careful handling (H₂ gas evolution).
K₂CO₃Acetone, AcetonitrileRefluxA practical and safe option. The reaction may require longer times or reflux temperatures to go to completion.
NaOHAcetonitrile, DMF50 - 80Cost-effective and strong enough for deprotonation. Ensure water content is controlled to avoid side reactions.
  • Side Reactions: The primary competing reaction is the hydrolysis of 2-chloroacetamide under basic conditions, especially if water is present in the reaction mixture. This forms hydroxyacetamide, consuming your electrophile.

Below is a workflow diagram illustrating the key decision points in the synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Guaiacol Start: Guaiacol & 2-Chloroacetamide Base Select Base (e.g., K₂CO₃) Guaiacol->Base 1. Deprotonation Solvent Select Polar Aprotic Solvent (e.g., Acetonitrile) Base->Solvent 2. Solvation Heat Apply Heat (Reflux) Solvent->Heat 3. Sₙ2 Reaction TLC Monitor by TLC/LC-MS (Disappearance of Guaiacol) Heat->TLC 4. Check Completion Quench Quench Reaction (e.g., with water) TLC->Quench 5. Proceed if complete Extract Aqueous Work-up (See FAQ 2 & 3) Quench->Extract Purify Purify Product (See FAQ 4) Extract->Purify Product Pure this compound Purify->Product

Caption: Synthetic workflow for this compound.

Q2: How can I effectively remove unreacted guaiacol from my crude product during the work-up?

Unreacted guaiacol is a common impurity that can complicate purification due to its similar polarity to the product. The key to its removal lies in exploiting its acidic phenolic proton.

The Causality: By washing the crude organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated Na₂CO₃), you deprotonate the phenolic hydroxyl group of guaiacol. This converts it into the sodium guaiacolate salt, which is highly water-soluble and will partition into the aqueous layer, leaving your neutral amide product in the organic phase.

Protocol 1: Basic Aqueous Extraction for Guaiacol Removal

  • Dissolution: After quenching the reaction, ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds to avoid emulsion (see FAQ 3).

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium guaiacolate.

  • Repeat: Repeat the wash (steps 3-5) one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of guaiacol.

Q3: I am struggling with a persistent emulsion during the basic wash. How can I resolve this?

Emulsion formation is common when performing basic extractions on crude reaction mixtures containing phenolic compounds. It is caused by the formation of soap-like intermediates that stabilize the interface between the organic and aqueous layers.

Troubleshooting Strategies:

  • Add Brine: The most effective first step is to add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel to allow for extraction without high shear forces.

  • Time and Gravity: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate.

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel. The Celite helps to break up the microscopic droplets.

  • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for forcing layer separation.

Q4: What is the recommended method for purifying the final this compound product?

After an effective work-up, the primary remaining impurities are typically non-polar side products or residual starting materials. The two most common and effective purification methods are recrystallization and column chromatography.

Method 1: Recrystallization

This is often the most efficient method for obtaining highly pure, crystalline material if a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures.

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Isopropanol82Polar ProticGood starting point. Often effective for amides.
Ethyl Acetate77Polar AproticProduct may have high solubility; may require a co-solvent.
Toluene111Non-polarGood for removing more polar impurities.
Ethyl Acetate / HexanesN/AVariableA common solvent pair. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then cool.

Method 2: Flash Column Chromatography

If recrystallization fails or if impurities have very similar solubility profiles, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is recommended. Start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase the polarity to elute your product. The product, being a moderately polar amide, should elute after non-polar byproducts.

Q5: I'm observing unexpected byproducts in my analysis. What are the likely culprits?

While the main reaction is straightforward, several side reactions can occur, leading to impurities. Understanding these possibilities is key to identifying them.

G Guaiacolate Guaiacolate (Nucleophile) Product Desired Product This compound Guaiacolate->Product Sₙ2 Attack (O-Alkylation) [MAJOR PATHWAY] C_Alkylation C-Alkylated Byproduct (Isomeric Impurity) Guaiacolate->C_Alkylation C-Alkylation (Minor) Chloroacetamide 2-Chloroacetamide (Electrophile) Chloroacetamide->Product Hydrolysis Hydroxyacetamide Chloroacetamide->Hydrolysis Hydrolysis Amide_Hydrolysis 2-(2-Methoxyphenoxy)acetic Acid Product->Amide_Hydrolysis Amide Hydrolysis (Harsh Work-up) Water H₂O / OH⁻

Caption: Main reaction pathway and potential side reactions.

Common Byproducts:

  • C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich aromatic ring (ortho and para positions). While O-alkylation is heavily favored in Williamson ether synthesis, trace amounts of C-alkylation can occur, leading to isomers that are often difficult to separate.[3]

  • Unreacted Starting Materials: As discussed, inefficient reaction or work-up can leave residual guaiacol or 2-chloroacetamide.

  • Hydrolysis Products:

    • From Starting Material: Hydrolysis of 2-chloroacetamide gives hydroxyacetamide.

    • From Product: Under overly aggressive acidic or basic work-up conditions (e.g., prolonged exposure to concentrated base or acid), the amide bond in your product can hydrolyze to form 2-(2-methoxyphenoxy)acetic acid.[4][5][6] This is why using moderate conditions (e.g., 1M NaOH) and avoiding extended contact times during extraction is critical.

References

Validation & Comparative

A Researcher's Guide to Validating the Antimicrobial Activity of 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical entities with potential antimicrobial properties is a critical endeavor in drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the antimicrobial activity of the compound 2-(2-Methoxyphenoxy)acetamide . We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust evaluation, and compare its hypothetical performance against established antimicrobial agents. This guide is designed to be a self-validating system, ensuring that the data generated is both accurate and reproducible.

Introduction to this compound and the Rationale for Antimicrobial Screening

This compound belongs to the phenoxyacetamide class of organic compounds. While the direct antimicrobial effects of this specific molecule are not extensively documented in publicly available literature, the broader class of acetamide and phenoxyacetamide derivatives has shown promise in various pharmacological applications, including as potential antimicrobial agents.[1][2] The presence of the acetamide functional group is significant, as related compounds have demonstrated activity against a range of bacterial and fungal pathogens.[3][4] Therefore, a systematic investigation into the antimicrobial potential of this compound is a scientifically sound pursuit.

The core objective of this guide is to outline a validation workflow that is both scientifically rigorous and practically achievable. We will focus on established, standardized methodologies recognized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure the generated data is comparable and reliable.[5]

Experimental Workflow for Antimicrobial Activity Validation

A tiered approach is recommended for the validation process, starting with broad screening and progressing to more specific and mechanistic assays. This ensures an efficient use of resources and a logical flow of investigation.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Comparative & Mechanistic Studies A Compound Procurement & QC (Purity Analysis: NMR, LC-MS) B Selection of Microbial Panel (Gram+, Gram-, Fungi) A->B Informs C Disk Diffusion Assay (Qualitative Assessment) B->C Input for D Broth Microdilution Assay (Determination of MIC) C->D Proceed if active E Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay D->E Input for F Comparative Analysis with Standard Antimicrobials D->F Data for E->F Data for G Time-Kill Kinetic Assay F->G Warrants further study H Preliminary Mechanistic Probes (e.g., Cell Membrane Permeability) G->H Informs

Caption: A tiered experimental workflow for validating the antimicrobial activity of a novel compound.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key experiments outlined in the workflow.

Primary Screening: Disk Diffusion Assay

The disk diffusion test is a widely used method for preliminary screening of antimicrobial activity.[6][7] It is a qualitative or semi-quantitative method that provides a quick assessment of a compound's potential to inhibit microbial growth.

Protocol:

  • Microbial Culture Preparation: Inoculate a loopful of the test microorganism into a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubate at the appropriate temperature (e.g., 35 ± 1 °C for 18-24 hours) to achieve a turbidity equivalent to a 0.5 McFarland standard.[8]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[6]

  • Application of Test Compound: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the inoculated agar surface.

  • Controls: Include a positive control disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35 ± 1 °C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay.

  • Inoculation of Microtiter Plate: Add a standardized volume of the microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 1 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.[9]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), an MBC or MFC test is performed.[6]

Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot from the wells showing no visible growth and streak it onto an appropriate agar plate.

  • Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Comparative Analysis and Data Presentation

To contextualize the antimicrobial activity of this compound, it is crucial to compare its performance against established antimicrobial agents. The choice of comparators should be based on their mechanism of action and spectrum of activity. For a novel compound with an unknown mechanism, broad-spectrum antibiotics and antifungals are appropriate initial comparators.

Hypothetical Comparative Data:

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)160.51-
Escherichia coli (ATCC 25922)640.015--
Pseudomonas aeruginosa (ATCC 27853)>1280.25--
Candida albicans (ATCC 90028)32--0.5

Note: This data is illustrative and not based on actual experimental results.

Delving Deeper: Mechanistic Insights

Should the initial screening and quantitative assays reveal significant antimicrobial activity, further studies to elucidate the mechanism of action are warranted.

mechanistic_studies cluster_0 Potential Cellular Targets cluster_1 Investigative Assays A Cell Wall Synthesis E Sorbitol Protection Assay A->E B Protein Synthesis F In Vitro Transcription/Translation Assay B->F C Nucleic Acid Synthesis G DNA Gyrase Inhibition Assay C->G D Cell Membrane Integrity H Membrane Permeability Assay (e.g., SYTOX Green) D->H

Caption: Potential cellular targets and corresponding assays for mechanistic studies.

A common mechanism of action for antimicrobial agents involves the disruption of the cell membrane, inhibition of cell wall synthesis, interference with protein synthesis, or inhibition of nucleic acid synthesis.[10][11] Preliminary assays, such as time-kill kinetic studies and membrane permeability assays, can provide initial clues. For instance, a rapid bactericidal effect observed in a time-kill assay might suggest a mechanism involving cell membrane disruption.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically sound approach to validating the antimicrobial activity of this compound. By following standardized protocols and employing a tiered testing strategy, researchers can generate reliable and reproducible data. The hypothetical results presented underscore the importance of comparative analysis to benchmark the potency of a novel compound.

Should this compound demonstrate promising in vitro activity, the logical next steps would involve in-depth mechanistic studies, evaluation against a broader panel of clinical isolates (including resistant strains), and assessment of its cytotoxicity and in vivo efficacy in appropriate animal models. The journey from a candidate molecule to a potential therapeutic is long and arduous, but it begins with a robust and meticulous preclinical validation as detailed in this guide.

References

A Comparative Guide to 2-(2-Methoxyphenoxy)acetamide and Other Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxyacetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The phenoxyacetamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities.[1] This structural motif, characterized by a phenyl ring linked to an acetamide group via an ether bond, serves as a fertile ground for developing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticonvulsant, anticancer, antimicrobial, and muscle relaxant properties.[2][3][4][5] The adaptability of the phenoxyacetamide core allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted structural modifications, making it a "privileged structure" in drug discovery.[6]

This guide provides an in-depth comparison of 2-(2-Methoxyphenoxy)acetamide, a key representative of this class, against other notable derivatives. We will explore their synthesis, structure-activity relationships (SAR), mechanisms of action, and performance in relevant experimental models, offering researchers and drug development professionals a comprehensive resource for their work.

Section 1: Profiling this compound and its Pro-drug, Methocarbamol

This compound, while a subject of chemical synthesis research, is most recognized in pharmacology as the foundational structure for the well-established centrally acting muscle relaxant, Methocarbamol .[5] Methocarbamol is the carbamate derivative of 3-(o-methoxyphenoxy)-1,2-propanediol, which is closely related to the core acetamide structure.[5] Its primary mechanism of action is through general central nervous system (CNS) depression, leading to skeletal muscle relaxation.[7] It does not act directly on the muscle fibers or the motor endplate.[8]

The selection of the ortho-methoxy substitution on the phenoxy ring is a critical determinant of its activity. This specific substitution influences the molecule's conformation and its ability to interact with CNS targets.

General Synthetic Approach

The synthesis of phenoxyacetamide derivatives is typically achieved through a Williamson ether synthesis, a robust and well-documented method.[6][9] This involves the reaction of a substituted phenol with a haloacetamide derivative in the presence of a base.

Experimental Protocol: General Synthesis of Phenoxyacetamide Derivatives
  • Deprotonation of Phenol: To a solution of the desired substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

  • Nucleophilic Substitution: Add the N-substituted 2-chloroacetamide (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure phenoxyacetamide derivative.

Causality: The choice of a polar aprotic solvent like DMF or acetone is crucial as it effectively solvates the cation of the base (e.g., K+) without solvating the phenoxide anion, thereby enhancing its nucleophilicity. Potassium carbonate is a cost-effective and moderately strong base, sufficient for deprotonating the phenol without causing unwanted side reactions.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions phenol Substituted Phenol reaction_step Williamson Ether Synthesis phenol->reaction_step Deprotonation chloroacetamide N-Substituted 2-Chloroacetamide chloroacetamide->reaction_step conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) conditions->reaction_step product Phenoxyacetamide Derivative reaction_step->product

General workflow for phenoxyacetamide synthesis.

Section 2: Comparative Analysis with Other Phenoxyacetamide Derivatives

The therapeutic potential of the phenoxyacetamide scaffold extends far beyond muscle relaxation. By modifying the substituents on the phenyl ring and the acetamide nitrogen, researchers have developed derivatives with distinct pharmacological profiles.

Phenoxyacetamides as Anticonvulsants

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as potent anticonvulsant agents.[4][10] Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing excessive neuronal firing.[11]

A study focusing on multifunctional anticonvulsant agents identified several phenoxyacetic acid derivatives with significant efficacy in preclinical seizure models.[10] For instance, one lead compound, compound 7b , demonstrated 100% seizure protection in the pentylenetetrazol (PTZ)-induced seizure model, outperforming the standard drug valproic acid.[4][10]

Mechanism of Action: The anticonvulsant activity of these derivatives is often multifactorial. Compound 7b was shown to reduce neuroinflammatory cytokines (TNF-α, IL-6), decrease oxidative stress markers, and attenuate excitotoxic glutamate accumulation, indicating a neuroprotective mechanism beyond simple channel modulation.[4][10]

CompoundModelEfficacyNotable Mechanistic Finding
Compound 7b PTZ-induced seizures100% protection, zero mortality[4][10]Suppressed neuroinflammatory cytokines TNF-α and IL-6 by 56.9% and 63.0%, respectively[4][10]
Valproic Acid (Ref.) PTZ-induced seizuresLess than 100% protection[10]Standard GABAergic and channel modulation effects
This compound Derivative (Methocarbamol) Not primarily an anticonvulsantGeneral CNS depressionNo targeted anti-epileptic mechanism reported
Phenoxyacetamides as Anti-Infective Agents

A compelling application of this scaffold is in the development of anti-virulence agents to combat antibiotic-resistant bacteria. Researchers have developed phenoxyacetamide derivatives that inhibit the Type III Secretion System (T3SS) of Pseudomonas aeruginosa.[3][12] The T3SS is a critical virulence factor that this pathogen uses to inject toxins into host cells.[12]

By inhibiting the T3SS, these compounds disarm the bacteria without killing them, which may reduce the selective pressure for developing resistance. A systematic exploration of the phenoxyacetamide structure revealed that specific substitutions are crucial for potent T3SS inhibition, leading to optimized compounds with IC50 values below 1 µM.[3][12]

T3SS_Inhibition cluster_bacteria Pathogen cluster_host Host Environment bacteria P. aeruginosa t3ss T3SS Needle (PscF protein) bacteria->t3ss assembles host_cell Host Cell t3ss->host_cell Injects toxins Exo-toxins toxins->host_cell causes damage inhibitor Phenoxyacetamide Inhibitor inhibitor->t3ss Binds to & blocks

Mechanism of T3SS inhibition by phenoxyacetamides.
Comparison with Other Centrally Acting Muscle Relaxants

To fully appreciate the profile of this compound (via Methocarbamol), it is instructive to compare it with other muscle relaxants like Carisoprodol.

  • Methocarbamol: As discussed, it is a CNS depressant. It has a relatively rapid onset of action (around 30 minutes) and an elimination half-life of 1 to 2 hours.[7][13] It undergoes metabolism primarily through dealkylation and hydroxylation.[7]

  • Carisoprodol: This agent is also a centrally-acting skeletal muscle relaxant.[14] However, its mechanism is distinct as it is metabolized to meprobamate, a compound with its own anxiolytic and sedative properties, which contributes significantly to the therapeutic effect and abuse potential.[14][15] Carisoprodol's parent half-life is about 2 hours, but the meprobamate metabolite has a much longer half-life of approximately 10 hours, leading to a prolonged effect and risk of accumulation.[14]

FeatureMethocarbamolCarisoprodol
Core Structure Phenoxy-propanediol CarbamatePropanediol Dicarbamate Analog
Primary Metabolite Inactive metabolitesMeprobamate (active)[14][15]
Mechanism General CNS Depression[7]CNS depression; effects mediated by parent drug and active metabolite[16]
Half-life 1-2 hours[7]~2 hours (parent); ~10 hours (meprobamate metabolite)[14]
Controlled Substance (US) No[17]Yes, Schedule IV[14][16]

This comparison highlights a key advantage of the methoxyphenoxy structure in Methocarbamol: it achieves muscle relaxation without producing long-lasting active metabolites that increase the potential for dependence and abuse, a significant concern with Carisoprodol.[14]

Section 3: Structure-Activity Relationship (SAR) Insights

The diverse activities of phenoxyacetamide derivatives are governed by their specific substitution patterns. Synthesizing data from various studies reveals several key SAR principles.[3][12][18]

  • The Phenoxy Ring: Substituents on this ring are critical. In T3SS inhibitors, electron-withdrawing groups and specific positional isomers dramatically influence potency.[3] For anticonvulsant activity, lipophilic and hydrogen-bonding groups can enhance blood-brain barrier penetration and target engagement.[4]

  • The Acetamide Linker: The nature of the substituent on the acetamide nitrogen (the R-group in R-NH-C(O)-) profoundly impacts the compound's properties. Large, lipophilic groups can increase protein binding and alter pharmacokinetics. For T3SS inhibitors, specific piperonylamine moieties were found to be optimal.[3]

  • Stereochemistry: For some biological targets, stereochemistry is paramount. Studies on T3SS inhibitors have shown near-complete enantiospecificity, indicating a highly specific binding interaction with the target protein.[19]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is essential for evaluating the anticancer potential of new phenoxyacetamide derivatives.[2]

  • Cell Culture: Seed human cancer cells (e.g., HepG2 liver cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test phenoxyacetamide derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Trustworthiness: This protocol includes both negative (vehicle) and positive controls. The vehicle control ensures that the solvent used to dissolve the compounds has no inherent toxicity, while the positive control validates that the assay system is responsive to a known cytotoxic agent.

Conclusion

This compound, primarily through its clinical derivative Methocarbamol, represents a successful application of the phenoxyacetamide scaffold, offering effective muscle relaxation with a favorable safety profile compared to analogues like Carisoprodol. However, the true value of the phenoxyacetamide core lies in its vast potential. As demonstrated by recent research, targeted modifications to this scaffold have yielded potent and selective agents for treating epilepsy, multidrug-resistant infections, and cancer.[2][3][10]

The key to unlocking further potential lies in a deep understanding of the structure-activity relationships that govern target specificity and pharmacokinetic behavior. By leveraging the synthetic tractability and pharmacological versatility of this privileged structure, the scientific community is well-positioned to develop the next generation of phenoxyacetamide-based therapeutics.

References

A Proposed Framework for the Comparative Evaluation of 2-(2-Methoxyphenoxy)acetamide as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities that can circumvent existing resistance mechanisms. Phenoxyacetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] While the antimicrobial potential of this class is not yet fully elucidated, preliminary studies on related acetamide derivatives have shown promising antibacterial and antifungal effects, suggesting that the phenoxyacetamide core could be a valuable starting point for the development of new anti-infective agents.[4][5][6][7][8]

This guide proposes a comprehensive experimental framework for the comparative study of 2-(2-Methoxyphenoxy)acetamide against a panel of well-established antibiotics with diverse mechanisms of action. The objective is to rigorously evaluate its potential as a novel antimicrobial agent and to delineate its spectrum of activity, potency, and putative mechanism of action relative to current therapeutic options. The selected comparators include:

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria.[9][10][11][12][13]

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication.[14][15][16][17][18]

  • Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis.[][20][21][22][23]

  • Mecillinam: An amidinopenicillin that specifically targets penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, disrupting cell wall elongation.[24][25][26][27][28]

This comparative approach will provide critical insights into the potential clinical utility of this compound and guide future drug development efforts.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The foundational step in evaluating a novel compound is to determine its intrinsic antimicrobial activity against a clinically relevant panel of microorganisms. This will be achieved through the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strains: A panel of ATCC reference strains and clinical isolates will be used, including:

    • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

    • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium.

  • Preparation of Inoculum: Bacterial cultures will be grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antimicrobial Agents: this compound and the comparator antibiotics will be serially diluted in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well will be inoculated with the standardized bacterial suspension and the plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Data Presentation: Comparative MIC50 and MIC90 Values

The results of the MIC testing will be summarized in the following table, presenting the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) for each compound against the panel of bacteria.

Organism Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL)
S. aureus (MSSA)This compoundTBDTBD
Vancomycin12
Ciprofloxacin0.51
Linezolid24
S. aureus (MRSA)This compoundTBDTBD
Vancomycin12
Ciprofloxacin>32>32
Linezolid24
E. coliThis compoundTBDTBD
Ciprofloxacin0.0150.06
Mecillinam0.251
P. aeruginosaThis compoundTBDTBD
Ciprofloxacin0.251
Mecillinam>64>64

(Note: TBD = To Be Determined. Values for known antibiotics are representative.)

Part 2: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. A series of experiments will be conducted to investigate the primary cellular target of this compound.

Experimental Workflow: Mechanism of Action Studies

Mechanism_of_Action_Workflow cluster_0 Initial Hypothesis Generation Macromolecular_Synthesis_Assay Macromolecular Synthesis Assay (Radiolabeled Precursors) Cell_Wall_Synthesis Cell Wall Synthesis (e.g., Peptidoglycan synthesis assay) Macromolecular_Synthesis_Assay->Cell_Wall_Synthesis Inhibition of peptidoglycan precursor incorporation DNA_Replication DNA Replication (e.g., DNA gyrase inhibition assay) Macromolecular_Synthesis_Assay->DNA_Replication Inhibition of [3H]-thymidine incorporation Protein_Synthesis Protein Synthesis (e.g., In vitro translation assay) Macromolecular_Synthesis_Assay->Protein_Synthesis Inhibition of [3H]-leucine incorporation Membrane_Integrity Membrane Integrity (e.g., Membrane potential assay) Macromolecular_Synthesis_Assay->Membrane_Integrity General cellular leakage

Caption: Workflow for elucidating the mechanism of action.

Step-by-Step Protocols:
  • Macromolecular Synthesis Assays:

    • Treat bacterial cultures with this compound at its MIC.

    • At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.

    • Measure the incorporation of radiolabels into macromolecules to identify the inhibited pathway.

  • Target-Specific Assays: Based on the results of the macromolecular synthesis assays, specific enzymatic or cellular assays will be performed. For example, if protein synthesis is inhibited, an in vitro translation assay using bacterial ribosomes will be conducted to pinpoint the exact step of inhibition.

Part 3: Bactericidal vs. Bacteriostatic Activity

Determining whether a compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic) is critical for its potential therapeutic applications.

Experimental Protocol: Time-Kill Assay
  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB.

  • Drug Exposure: Add this compound and comparator antibiotics at concentrations ranging from 0.5x to 4x the MIC.

  • Time-Point Sampling: At 0, 2, 4, 8, and 24 hours, aliquots are removed from each culture.

  • Viable Cell Counting: The aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Comparative Data Presentation: Time-Kill Curves

The results will be plotted as log10 CFU/mL versus time for each antibiotic concentration. This will provide a visual comparison of the killing kinetics of this compound and the other antibiotics.

Part 4: Preliminary Assessment of Resistance Development

The propensity for resistance development is a key consideration for any new antibiotic. A preliminary assessment can be made through serial passage experiments.

Experimental Protocol: Serial Passage for Resistance Selection
  • Initial MIC Determination: Determine the baseline MIC of this compound for a selected bacterial strain (e.g., S. aureus).

  • Serial Passage: Inoculate the strain into a sub-inhibitory concentration (0.5x MIC) of the compound. After incubation, determine the MIC of the resulting culture.

  • Escalating Concentrations: Repeat the process for a defined number of passages, using the culture from the highest concentration that showed growth as the inoculum for the next passage.

  • Monitoring MIC Changes: A significant increase in the MIC over successive passages indicates the potential for resistance development.

Conclusion and Future Directions

This proposed comparative study provides a robust framework for the initial evaluation of this compound as a potential antibacterial agent. The data generated from these experiments will be instrumental in determining its spectrum of activity, potency, mechanism of action, and potential for resistance development. Positive outcomes from this in vitro evaluation would warrant further investigation, including in vivo efficacy studies in animal models of infection and medicinal chemistry efforts to optimize its antimicrobial properties. The exploration of novel chemical scaffolds like the phenoxyacetamides is a critical endeavor in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenoxy)acetamide Analogs: From Bench to Biological Insight

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a lead compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. The structure-activity relationship (SAR) study is the cornerstone of this endeavor, providing a roadmap for optimizing molecular architecture to enhance potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of 2-(2-Methoxyphenoxy)acetamide analogs, a versatile scaffold that has demonstrated a remarkable breadth of biological activities. By dissecting the chemical nuances of these analogs and correlating them with experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.

The this compound Scaffold: A Privileged Motif

The this compound core structure is a compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and its presence in a variety of biologically active molecules. The ether linkage provides conformational flexibility, while the acetamide moiety offers hydrogen bonding capabilities, both of which are crucial for molecular recognition by biological targets. The methoxy group on the phenoxy ring can also play a significant role in target engagement and metabolic stability.

Figure 1: Core chemical structure of this compound.

This guide will explore the SAR of this scaffold across several key therapeutic areas where its analogs have shown promise, including anticonvulsant, fungicidal, and anticancer activities.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[1][2][3] Several studies have investigated phenoxyacetamide derivatives as potential anticonvulsants.[4]

A key study synthesized a series of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs to explore their anticonvulsant potential.[4] The rationale behind this design was to introduce conformational constraints and additional hydrogen bonding opportunities through the hydroxycyclohexyl moiety.

Comparative Analysis of Anticonvulsant Activity

CompoundModification from CoreMES (ED50, mg/kg, mice, ip)TD50 (mg/kg, mice, ip)Protective Index (PI = TD50/ED50)
Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide2,6-dimethylphenoxy, trans-2-hydroxycyclohexyl on acetamide42.97105.672.46

Data sourced from a study on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides.[4]

The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide emerged as the most promising compound, exhibiting a median effective dose (ED50) of 42.97 mg/kg in the maximal electroshock (MES) test in mice.[4] This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The compound also demonstrated a good safety profile with a median toxic dose (TD50) of 105.67 mg/kg, resulting in a protective index (PI) of 2.46.[4] The mechanism of action was suggested to involve the inhibition of voltage-gated sodium currents and enhancement of GABAergic neurotransmission.[4]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a fundamental assay for screening potential anticonvulsant drugs.

Methodology:

  • Animal Model: Male albino mice are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock Application: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic extensor seizure, is calculated using probit analysis.

MES_Workflow cluster_0 Pre-Treatment cluster_1 Treatment & Observation cluster_2 Seizure Induction & Evaluation cluster_3 Data Analysis A Animal Acclimatization B Compound Preparation & Dosing A->B C Compound Administration (i.p. / p.o.) B->C D Waiting for Peak Effect C->D E Corneal Electrode Placement D->E F Electrical Stimulus Application E->F G Observation of Seizure Endpoint (Tonic Hind Limb Extension) F->G H Calculation of ED50 G->H MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

References

Introduction: From Structural Analogy to Functional Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of 2-(2-Methoxyphenoxy)acetamide

A Senior Application Scientist's Guide to Hypothesis-Driven Compound Characterization

In the landscape of drug discovery, we often encounter compounds with limited or no published biological data. This compound is one such entity. While cataloged by chemical suppliers, its functional profile remains unwritten. This guide presents a strategic, hypothesis-driven framework for the comprehensive in vitro characterization of this molecule. Our approach is not to follow a rigid template but to build a logical, tiered testing cascade derived from first principles of medicinal chemistry and pharmacology.

The chemical structure of this compound features a methoxyphenoxy group linked to an acetamide core. This arrangement bears a resemblance to known centrally-acting agents, most notably Mephenoxalone, a compound historically used as a muscle relaxant and anxiolytic. This structural alert prompts the primary hypothesis that this compound may possess modulatory activity on neuronal excitability.

To rigorously test this hypothesis and build a meaningful data package, this guide will compare its activity against a well-characterized reference compound. We have selected Diazepam , a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, as our benchmark. This comparison will provide critical context for any observed biological effects. This guide will detail the requisite protocols, the scientific rationale underpinning each experimental choice, and the framework for interpreting the comparative data.

Tier 1: Foundational Profiling - Defining the Therapeutic Window

Before any functional assessment, it is imperative to establish the compound's basic cytotoxic and solubility profiles. These foundational experiments define the valid concentration range for all subsequent assays, ensuring that any observed effects are due to specific biological activity rather than cellular stress, death, or compound precipitation.

Rationale for Foundational Profiling

A compound that is cytotoxic at low concentrations has a limited therapeutic window. Similarly, a compound that precipitates out of solution in cell culture media will yield artifactual and non-reproducible results. We will use two complementary cytotoxicity assays and a standard human neuroblastoma cell line, SH-SY5Y, which is a common and robust model for neuropharmacological studies.

  • Metabolic Viability (Resazurin Assay): This assay measures the metabolic activity of living cells, providing an assessment of overall cell health. A reduction in signal indicates a potential cytotoxic or cytostatic effect.

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, which is a direct marker of plasma membrane rupture and necrosis. Running this in parallel with a metabolic assay allows for differentiation between cytotoxic and cytostatic effects.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis Compound This compound Stock Solution (DMSO) Treat Treat with Compound Dilution Series (0.1 to 100 µM) Incubate 24-48h Compound->Treat Diazepam Diazepam (Reference) Stock Solution (DMSO) Diazepam->Treat Cells SH-SY5Y Cell Culture (Logarithmic Growth Phase) Plate Seed Cells in 96-well Plates (1x10^4 cells/well) Cells->Plate Plate->Treat Assay_Viability Resazurin Viability Assay Treat->Assay_Viability Assay_Cytotox LDH Cytotoxicity Assay Treat->Assay_Cytotox Readout_Viability Measure Fluorescence (560nm Ex / 590nm Em) Assay_Viability->Readout_Viability Readout_Cytotox Measure Absorbance (490nm) Assay_Cytotox->Readout_Cytotox Analysis Calculate CC50 Values (Non-linear Regression) Readout_Viability->Analysis Readout_Cytotox->Analysis Result Defined Non-Toxic Concentration Range Analysis->Result G cluster_prep Phase 1: Culture & Baseline cluster_assay Phase 2: Compound Application cluster_analysis Phase 3: Data Analysis Culture Culture Primary Neurons on MEA Plates (≥14 DIV) Acclimate Acclimate MEA in Recording System Culture->Acclimate Baseline Record Baseline Spontaneous Activity (15-20 minutes) Acclimate->Baseline Vehicle Apply Vehicle Control (0.1% DMSO) Record 20 min Baseline->Vehicle Washout1 Medium Washout Vehicle->Washout1 Compound Apply Test Compound / Diazepam (Concentration Series) Record 20 min per conc. Washout1->Compound Washout2 Final Washout & Recovery Record 20 min Compound->Washout2 SpikeDetect Spike Detection & Sorting Washout2->SpikeDetect BurstAnalysis Burst & Network Burst Analysis SpikeDetect->BurstAnalysis Metrics Extract Key Metrics: - Mean Firing Rate - Burst Frequency - Network Synchrony BurstAnalysis->Metrics Comparison Compare Compound vs. Diazepam Effects (Normalize to Baseline) Metrics->Comparison G cluster_receptor GABA-A Receptor Complex cluster_events Signaling Events GABA_site GABA Binding Site (α/β interface) Conformation Receptor Conformational Change GABA_site->Conformation BZD_site Benzodiazepine Site (α/γ interface) BZD_site->Conformation enhances Channel Cl- Ion Channel GABA GABA Binds GABA->GABA_site PAM Positive Allosteric Modulator (e.g., Diazepam) Binds PAM->BZD_site ChannelOpen Channel Opens Conformation->ChannelOpen Cl_Influx Cl- Influx ChannelOpen->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

The Evolving Landscape of 2-Phenoxyacetamide Derivatives: A Head-to-Head Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the 2-phenoxyacetamide scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. This guide provides a comprehensive, head-to-head comparison of the efficacy of various 2-(2-Methoxyphenoxy)acetamide derivatives and their structural analogs. By synthesizing data from multiple preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds across different therapeutic areas.

The inherent flexibility of the 2-phenoxyacetamide core allows for systematic modifications at three key positions: the phenoxy ring, the acetamide nitrogen, and the linker connecting them. These modifications have profound effects on the pharmacological profile of the resulting derivatives, leading to compounds with potent activities as monoamine oxidase (MAO) inhibitors, anticancer agents, anticonvulsants, and anti-inflammatory agents. This guide will delve into a comparative analysis within each of these therapeutic classes, supported by experimental data and detailed protocols.

Monoamine Oxidase (MAO) Inhibition: A Comparative Analysis

Monoamine oxidases (MAOs) are critical enzymes in the metabolic degradation of neurotransmitters, making them a key target for the treatment of depression and neurodegenerative diseases.[1] A series of 2-phenoxyacetamide analogues have been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B isoforms.

Comparative Efficacy of 2-Phenoxyacetamide Derivatives as MAO Inhibitors
Compound IDSubstitution on Phenoxy RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-AReference
12 4-Methoxy0.08 µM19.6 µM245[1]
21 4-((prop-2-ynylimino)methyl)0.018 µM0.07 µM3.89[1]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that substitutions on the phenoxy ring significantly influence both the potency and selectivity of these derivatives as MAO inhibitors.

  • Compound 12 , featuring a 4-methoxy group, demonstrates remarkable selectivity for MAO-A, with a selectivity index of 245.[1] This suggests that the electron-donating methoxy group at the para position is highly favorable for MAO-A inhibition while significantly reducing affinity for the MAO-B isoform.

  • In contrast, Compound 21 , which incorporates a propargylamine-containing imine at the 4-position, exhibits potent dual inhibition of both MAO-A and MAO-B.[1] The propargylamine moiety is a well-known pharmacophore in irreversible MAO inhibitors, and its presence in Compound 21 likely contributes to its high potency against both isoforms.

This comparative analysis underscores the tunability of the 2-phenoxyacetamide scaffold. Simple modifications to the phenoxy ring can switch the pharmacological profile from a highly selective MAO-A inhibitor to a potent dual MAO-A/B inhibitor.

Anticancer Activity: A Multi-Cell Line Comparison

The 2-phenoxyacetamide scaffold has also been extensively explored for its potential as an anticancer agent. Derivatives have been tested against various cancer cell lines, revealing promising cytotoxic activities.

Comparative Anticancer Efficacy of Phenoxy Acetamide Derivatives
Compound IDKey Structural FeaturesCell LineIC50 (µM)Reference
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but noted as active[2][3]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)Not specified, but noted as active[2][3]
38 N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideMultipleNoted as having remarkable activity[4]
39 N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamideMultipleNoted as having remarkable activity[4]
40 N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamideMultipleNoted as having remarkable activity[4]
13 Phenoxy thiazole with methyl and fluoro substitutesMultiple~13 µM (average)[4]

Analysis of Structure-Activity Relationships (SAR):

The development of phenoxy acetamide derivatives as anticancer agents has revealed several key SAR trends:

  • Halogen and Nitro Groups: The presence of halogens on the aromatic ring and nitro groups on the phenoxy moiety appears to be favorable for both anticancer and anti-inflammatory activity.[2][3] Compound 3c , which contains both a chloro and a nitro group, exhibited notable activity.[2][3]

  • Heterocyclic Scaffolds: The incorporation of larger heterocyclic systems, such as quinazoline, can lead to compounds with remarkable anticancer activity.[4] Compounds 38 , 39 , and 40 , which feature a quinazoline-2-sulfonyl group, were highlighted for their potent effects across multiple cell lines.[4]

  • Thiazole Moiety: The introduction of a thiazole ring linked to the phenoxy group, as seen in compound 13 , also results in significant cytotoxic efficacy.[4]

These findings suggest that while the core phenoxy acetamide structure provides a good starting point, the addition of specific functional groups and larger ring systems is crucial for achieving potent anticancer activity.

Anticonvulsant Properties: Insights from Preclinical Models

Derivatives of 2-phenoxyacetamide have also been investigated for their potential in treating epilepsy. Preclinical screening using animal models has identified several compounds with promising anticonvulsant activity.

Comparative Anticonvulsant Efficacy of Phenoxy Acetamide Derivatives
Compound IDKey Structural FeaturesAnimal ModelED50 (mg/kg)Reference
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide Racemic trans-isomerMaximal Electroshock (MES), mice, ip42.97[5]
19 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide with 3-(trifluoromethyl)anilideMES, mice/ratsActive at 100 mg/kg[6]
12 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES, mice/ratsActive at 100 mg/kg[6]
13 N-(3-chlorophenyl)-2-morpholino-acetamideMES, mice/ratsActive at 100 mg/kg (0.5h) and 300 mg/kg (4h)[6]

Analysis of Structure-Activity Relationships (SAR):

The anticonvulsant activity of these derivatives appears to be influenced by several structural factors:

  • Phenoxy Ring Substitution: The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was the most effective in the MES test, suggesting that the 2,6-dimethyl substitution pattern on the phenoxy ring is beneficial for this activity.[5] The mechanism of action for this compound is believed to involve the inhibition of voltage-gated sodium currents and enhancement of GABA effects.[5]

  • Anilide Substitution: In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent on the anilide ring was critical.[6] Compounds with a 3-(trifluoromethyl)anilide moiety generally showed higher anticonvulsant protection compared to those with a 3-chloroanilide group.[6]

  • Amide Moiety: The replacement of a heterocyclic imide ring with a chain amide bound was a key design feature in the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series.[6]

These results highlight the importance of both the phenoxy and the N-phenyl portions of the molecule in determining anticonvulsant efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of compounds against MAO-A and MAO-B.

Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations.

  • Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Pre_incubation Pre-incubation: Enzyme + Compound Compound_Dilution->Pre_incubation Enzyme_Prep MAO Enzyme (A or B) Preparation Enzyme_Prep->Pre_incubation Reaction_Initiation Add Substrate (Kynuramine/Benzylamine) Pre_incubation->Reaction_Initiation 15 min Incubation Incubation at 37°C Reaction_Initiation->Incubation 30 min Reaction_Stop Stop Reaction (e.g., NaOH) Incubation->Reaction_Stop Measurement Measure Fluorescence/ Absorbance Reaction_Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination caption Workflow for MAO Inhibition Assay

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol describes a standard in vivo method for screening potential anticonvulsant drugs.

Objective: To evaluate the ability of a test compound to prevent tonic hind limb extension in rodents following a maximal electrical stimulus.

Materials:

  • Male mice or rats

  • Test compound

  • Vehicle control (e.g., saline, Tween 80 emulsion)

  • Corneal electrodes

  • A constant-current electroshock apparatus

Procedure:

  • Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, oral).

  • After a predetermined time interval (to allow for drug absorption and distribution), apply an electrical stimulus through corneal electrodes. The stimulus parameters (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 seconds) are chosen to induce a maximal seizure in control animals.

  • Observe the animals for the presence or absence of a tonic hind limb extension. The absence of this response is considered protection.

  • Test several groups of animals at different doses of the compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extension phase of the seizure.

  • A rotarod test is often performed concurrently to assess for any motor impairment (neurotoxicity) caused by the test compound.

MES_Test_Workflow Animal_Grouping Group Animals (Mice/Rats) Compound_Admin Administer Test Compound or Vehicle Animal_Grouping->Compound_Admin Time_Interval Wait for Predetermined Time Compound_Admin->Time_Interval Electroshock Apply Maximal Electroshock via Corneal Electrodes Time_Interval->Electroshock Observation Observe for Tonic Hind Limb Extension Electroshock->Observation Data_Analysis Record Protection vs. No Protection Observation->Data_Analysis ED50_Calc Calculate ED50 Data_Analysis->ED50_Calc caption Workflow for MES Anticonvulsant Test

Conclusion

The this compound scaffold and its broader phenoxy acetamide family represent a highly fruitful area for drug discovery. The comparative analysis presented in this guide demonstrates that subtle structural modifications can lead to dramatic shifts in biological activity, enabling the development of compounds with high potency and selectivity for a diverse range of therapeutic targets. The structure-activity relationships highlighted herein provide a valuable roadmap for the rational design of next-generation therapeutic agents based on this versatile chemical framework. Further research, including in vivo efficacy studies and detailed pharmacokinetic and toxicological profiling, will be essential to translate the promise of these compounds into clinical realities.

References

Benchmarking 2-(2-Methoxyphenoxy)acetamide: A Comparative Guide for Novel Muscle Relaxant Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Centrally-Acting Muscle Relaxants

In the landscape of pharmacological therapies for musculoskeletal disorders, the demand for effective and safe centrally-acting muscle relaxants remains a critical area of research. These agents are indispensable in managing conditions characterized by muscle spasms, pain, and hyperreflexia. The incumbent therapies, while beneficial, often present a challenging balance between efficacy and a spectrum of side effects, including sedation, dizziness, and potential for abuse. This guide introduces 2-(2-Methoxyphenoxy)acetamide , a novel compound with structural similarities to established muscle relaxants, as a candidate for rigorous preclinical evaluation.

While direct biological data for this compound is emerging, its core structure, featuring a methoxyphenoxy moiety linked to an acetamide group, bears resemblance to Mephenoxalone, a known centrally-acting muscle relaxant. This structural analogy provides a compelling rationale for its investigation as a modulator of central nervous system pathways governing muscle tone. Furthermore, the broader class of phenoxyacetamide analogues has demonstrated diverse neuroactive properties, including monoamine oxidase inhibition, underscoring the potential for this chemical scaffold to interact with key CNS targets.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a robust framework for benchmarking this compound against a panel of industry-standard centrally-acting muscle relaxants: Mephenoxalone , Methocarbamol , and Carisoprodol . We will delve into a comparative analysis of their mechanisms of action, provide detailed, self-validating experimental protocols for head-to-head comparison, and present a framework for data interpretation.

Comparative Analysis of Mechanisms of Action

A thorough understanding of the molecular targets and pathways of existing drugs is fundamental to contextualizing the potential profile of a new chemical entity.

Mephenoxalone: This agent is understood to exert its muscle relaxant effects primarily through central nervous system depression.[2][3][4] Its mechanism is thought to involve the inhibition of nerve impulses within the spinal cord and brain, leading to a reduction in muscle spasms and tension.[4] Some evidence suggests that Mephenoxalone may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, promoting neuromuscular inhibition.[2][5]

Methocarbamol: A carbamate derivative of guaifenesin, Methocarbamol's precise mechanism of action has not been definitively established but is attributed to general central nervous system depression.[1][6][7] It is believed to act on the spinal cord by inhibiting polysynaptic reflexes, which are involved in reflexive muscle contractions.[8][9] Methocarbamol does not directly affect the contractile mechanism of striated muscle.[1][6][9] Its therapeutic effects are likely linked to its sedative properties.[1][6]

Carisoprodol: This compound is a centrally-acting skeletal muscle relaxant that is metabolized to meprobamate, a substance with anxiolytic and sedative properties.[10][11] The muscle relaxant effects of Carisoprodol are associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain.[10][12] It does not directly relax skeletal muscles but rather interrupts neuronal communication within the central nervous system.[11][12] There is also evidence to suggest that Carisoprodol can modulate GABA-A receptors.[11]

Hypothesized Mechanism of this compound: Based on its structural similarity to Mephenoxalone, it is plausible that this compound may also function as a CNS depressant. A primary hypothesis to investigate is its potential modulation of GABAergic neurotransmission, either through direct interaction with GABA-A receptors or by influencing GABA metabolism or reuptake.

Head-to-Head Preclinical Evaluation: A Phased Approach

To comprehensively benchmark this compound, a multi-tiered experimental approach is proposed, progressing from in vitro target engagement to in vivo assessment of efficacy and safety.

Phase 1: In Vitro Target Validation and Selectivity

The initial phase focuses on elucidating the molecular mechanism of action of this compound and comparing its activity at key CNS targets with our selected industry standards.

Experimental Protocol: Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

  • Objective: To determine if this compound modulates GABA-A receptor function and to quantify its potency and efficacy in comparison to Mephenoxalone and Carisoprodol.

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2) to allow for subunit-specific analysis.

    • Whole-Cell Patch-Clamp Recording:

      • Prepare cells for recording by plating them on coverslips.

      • Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.

      • Establish a gigaohm seal between the patch pipette and the cell membrane.

      • Rupture the cell membrane to achieve the whole-cell configuration.

      • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Compound Application:

      • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

      • Co-apply varying concentrations of this compound, Mephenoxalone, or Carisoprodol with the GABA solution.

      • Record the potentiation or inhibition of the GABA-evoked current.

    • Data Analysis:

      • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compounds.

      • Construct concentration-response curves and calculate EC50 (potency) and maximal efficacy values.

  • Trustworthiness: This protocol includes positive controls (known GABA-A modulators like diazepam) and vehicle controls to ensure the validity of the results. The use of multiple GABA-A receptor subtypes will provide insights into the compound's selectivity.

GABAA_Assay_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293 cells expressing GABA-A receptor subtypes plating Plate cells on coverslips cell_culture->plating patch Establish whole-cell patch-clamp plating->patch voltage_clamp Clamp membrane potential at -60 mV patch->voltage_clamp gaba_app Apply baseline GABA (EC20) voltage_clamp->gaba_app compound_app Co-apply test compound + GABA gaba_app->compound_app record Record current changes compound_app->record analyze Measure current amplitude record->analyze curves Generate concentration- response curves analyze->curves params Calculate EC50 and Emax curves->params

Caption: Workflow for GABA-A Receptor Modulation Assay.

Phase 2: In Vivo Efficacy and Motor Coordination Assessment

This phase aims to evaluate the muscle relaxant efficacy and potential motor-impairing side effects of this compound in a whole-animal model.

Experimental Protocol: Rotarod Test for Motor Coordination

  • Objective: To assess the effect of this compound on motor coordination and balance in rodents, a common indicator of CNS depressant effects.

  • Methodology:

    • Animal Acclimatization: Acclimate mice or rats to the testing room for at least one hour before the experiment.

    • Training: Train the animals on the rotarod apparatus at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.

    • Drug Administration: Administer this compound, Mephenoxalone, Methocarbamol, Carisoprodol, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

    • Testing: At various time points post-administration (e.g., 15, 30, 60, and 120 minutes), place the animals on the rotating rod and record the latency to fall. A cut-off time (e.g., 300 seconds) should be set.

    • Data Analysis: Compare the mean latency to fall for each treatment group with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

  • Trustworthiness: The inclusion of a training period ensures that the observed effects are due to the drug and not learning deficits. A time-course analysis provides information on the onset and duration of action.

Rotarod_Test_Workflow acclimatization Animal Acclimatization training Rotarod Training (2-3 days) acclimatization->training baseline Establish Baseline Performance training->baseline drug_admin Drug Administration (Test Compound vs. Standards vs. Vehicle) baseline->drug_admin testing Rotarod Testing at Multiple Time Points drug_admin->testing data_collection Record Latency to Fall testing->data_collection analysis Statistical Analysis (Comparison of Groups) data_collection->analysis

Caption: Experimental Workflow for the Rotarod Test.

Experimental Protocol: Grip Strength Test

  • Objective: To quantify muscle strength and assess the muscle relaxant properties of this compound.

  • Methodology:

    • Apparatus: Use a grip strength meter equipped with a wire mesh or a bar connected to a force transducer.

    • Acclimatization: Allow the animals to acclimate to the testing environment.

    • Drug Administration: Administer the test compounds or vehicle as described in the rotarod protocol.

    • Testing: At predetermined time points, hold the animal by the tail and allow it to grasp the grid with its forelimbs. Gently pull the animal backward horizontally until its grip is broken. The peak force exerted is automatically recorded by the meter.

    • Data Analysis: Record the peak grip strength for each animal. Compare the mean grip strength across different treatment groups and time points.

  • Trustworthiness: This is a quantitative and objective measure of muscle strength. Taking multiple readings per animal and averaging them increases the reliability of the data.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro GABA-A Receptor Modulation

CompoundReceptor SubtypeEC50 (µM)Maximal Efficacy (% of GABA response)
This compound α1β2γ2TBDTBD
α2β3γ2TBDTBD
Mephenoxaloneα1β2γ2ValueValue
α2β3γ2ValueValue
Carisoprodolα1β2γ2ValueValue
α2β3γ2ValueValue
Diazepam (Positive Control)α1β2γ2ValueValue
α2β3γ2ValueValue

TBD: To be determined

Table 2: In Vivo Efficacy and Motor Impairment

CompoundDose (mg/kg)Rotarod Test (Mean Latency to Fall, sec) at 30 minGrip Strength (Mean Force, g) at 30 min
Vehicle Control-ValueValue
This compound 10TBDTBD
30TBDTBD
100TBDTBD
Mephenoxalone30ValueValue
Methocarbamol100ValueValue
Carisoprodol50ValueValue

TBD: To be determined

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential centrally-acting muscle relaxant. The proposed experiments are designed to provide a direct comparison with established industry standards, allowing for a clear assessment of its relative potency, efficacy, and safety profile.

A favorable outcome from these studies would be the demonstration of significant muscle relaxant activity (as measured by the grip strength test) with minimal motor impairment (as measured by the rotarod test) compared to the standard drugs. Furthermore, elucidation of its mechanism of action at the GABA-A receptor would provide a strong basis for further development.

Should this compound exhibit a promising preclinical profile, subsequent investigations should include more complex models of muscle spasticity, a comprehensive safety pharmacology assessment, and pharmacokinetic studies to establish a clear understanding of its absorption, distribution, metabolism, and excretion profile. This rigorous, data-driven approach will be crucial in determining the therapeutic potential of this novel compound.

References

Navigating the Labyrinth of Selectivity: A Comparative Profiling Guide for 2-(2-Methoxyphenoxy)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a small molecule from a mere chemical entity to a potential therapeutic agent is fraught with challenges. Among the most critical hurdles is deciphering its interaction landscape within the complex cellular milieu. Is the compound a sharpshooter, hitting its intended target with precision, or a scattergun, with a wide blast of off-target effects? This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of the novel compound "2-(2-Methoxyphenoxy)acetamide." While public domain data on this specific molecule is nascent, its structural motifs, featuring a methoxyphenoxy group and an acetamide linkage, are prevalent in a multitude of bioactive agents, particularly kinase inhibitors.[1][2]

Therefore, for the purposes of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of the Tyrosine Kinase (TK) family . This allows us to delineate a robust, field-proven strategy for its selectivity profiling, comparing it against established TK inhibitors such as Gefitinib (an EGFR inhibitor) and Imatinib (a multi-kinase inhibitor targeting ABL, c-KIT, and PDGF-R). This comparative approach will not only reveal the intrinsic properties of our compound of interest but also provide a critical context for its potential therapeutic window and liabilities.

The Rationale: Why Selectivity Profiling is Non-Negotiable

The selectivity of a drug candidate is a cornerstone of its safety and efficacy profile. Poor selectivity can lead to off-target toxicities, while in some cases, a well-defined polypharmacology can be advantageous.[3] A thorough understanding of a compound's selectivity is therefore paramount for:

  • De-risking clinical development: Early identification of potential off-target liabilities can save significant time and resources.[4]

  • Informing lead optimization: Structure-activity relationship (SAR) studies can be guided to enhance on-target potency while minimizing off-target interactions.

  • Uncovering novel therapeutic opportunities: Identifying unexpected off-targets can open up avenues for drug repurposing.[3]

Our exploration will be structured in a tiered approach, beginning with a broad assessment of the kinome and progressively narrowing down to specific off-targets for detailed characterization.

Tier 1: A Global View of the Kinome - Large-Scale Profiling

The initial step is to cast a wide net to understand the interaction landscape of this compound across the human kinome. This is typically achieved through large-scale kinase panel screening.

Experimental Approach: Radiometric Kinase Activity Assays

A widely used and robust method for initial kinase profiling is the radiometric assay.[5] This technique measures the transfer of a radiolabeled phosphate group (from ³³P-ATP) to a substrate by a specific kinase. Inhibition of this process by a test compound is quantified.

Experimental Protocol: Radiometric Kinase Panel Screen (HotSpot™ Assay Platform)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Gefitinib, and Imatinib in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compounds to the desired screening concentration (typically 1 µM for a primary screen).

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase, its specific substrate, and the test compound in a reaction buffer containing MgCl₂, MnCl₂, and ATP (at its Km for each kinase).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Scintillation Counting:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filtermat to capture the phosphorylated substrate.

    • Wash the filtermat to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

Data Presentation and Interpretation

The results of the kinome scan are typically presented as a percentage of inhibition at a fixed concentration.

Table 1: Illustrative Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetThis compoundGefitinibImatinib
EGFR 85% 95% 15%
ABL1 12%5%92%
c-KIT 8%3%88%
PDGF-Rα 15%10%90%
SRC 45%20%55%
VEGFR2 30%18%60%
... (400+ other kinases).........

From this hypothetical data, we can infer that this compound shows significant inhibition of EGFR, similar to Gefitinib, but also exhibits some activity against SRC and VEGFR2, suggesting a broader profile than a highly selective EGFR inhibitor. Imatinib, as expected, demonstrates potent inhibition of its known targets.

Tier 2: Quantifying Potency - IC₅₀ Determination for Primary Hits

The next logical step is to determine the potency of our compound against the primary hits identified in the initial screen. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Approach: Mobility Shift Assay

For generating IC₅₀ values, a non-radiometric method such as the Caliper mobility shift assay offers higher throughput and data quality.[4] This assay measures the difference in electrophoretic mobility between a phosphorylated and a non-phosphorylated substrate.

Experimental Protocol: Mobility Shift Assay for IC₅₀ Determination

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase (e.g., EGFR, SRC), a fluorescently labeled peptide substrate, and the serially diluted compound in reaction buffer with ATP.

    • Incubate at room temperature for a specified time.

  • Mobility Shift Analysis:

    • Stop the reaction.

    • Load the samples onto a microfluidic chip in a Caliper LabChip EZ Reader.

    • Apply a voltage to separate the phosphorylated and non-phosphorylated substrate based on their charge and size.

    • Quantify the amount of each species by detecting the fluorescent signal.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The IC₅₀ values provide a quantitative measure of potency.

Table 2: Illustrative IC₅₀ Values for Selected Kinases

Kinase TargetThis compound IC₅₀ (nM)Gefitinib IC₅₀ (nM)Imatinib IC₅₀ (nM)
EGFR 25 5>10,000
ABL1 >10,000>10,00030
SRC 500>10,000250
VEGFR2 800>10,000300

This data further refines our understanding. This compound is a potent EGFR inhibitor, though less so than Gefitinib. Its activity against SRC and VEGFR2 is in the sub-micromolar range, indicating potential for polypharmacology.

Tier 3: In-Cell Validation - Confirming Target Engagement in a Physiological Context

Biochemical assays, while essential, do not always reflect a compound's behavior in a cellular environment.[3] Therefore, it is crucial to validate target engagement in live cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[6] It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

Experimental Protocol: CETSA® for EGFR Target Engagement

  • Cell Culture and Treatment:

    • Culture A431 cells (an EGFR-overexpressing cell line) to 80% confluency.

    • Treat the cells with this compound (e.g., at 1 µM and 10 µM) or DMSO for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble EGFR in the supernatant using a specific ELISA or Western blotting.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature for each treatment condition. A rightward shift in the melting curve indicates target stabilization by the compound.

Data Presentation and Interpretation

The CETSA results are visualized as melting curves.

(Illustrative Graph - would be a plot of % Soluble EGFR vs. Temperature, showing a rightward shift for the compound-treated samples compared to DMSO)

A significant thermal shift for EGFR in the presence of this compound would confirm its engagement with the target in a cellular context.

Visualizing the Workflow

A logical workflow is essential for systematic selectivity profiling.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Off-Target Characterization A Compound of Interest (this compound) B Kinome-wide Screen (e.g., Radiometric Assay at 1 µM) A->B C Identify Primary Hits (% Inhibition > 50%) B->C Data Analysis D IC50 Determination (e.g., Mobility Shift Assay) C->D E Confirm On-Target Potency (IC50 < 1 µM) D->E Data Analysis G Identify Significant Off-Targets D->G Data Analysis F Cellular Target Engagement (e.g., CETSA®) E->F I Selective Compound Profile F->I Confirmation of On-Target Activity H Cell-based Functional Assays for Off-Targets G->H J Polypharmacological Profile / Liabilities H->J Assessment of Off-Target Effects

Caption: A tiered workflow for selectivity profiling.

Broader Cross-Reactivity Profiling: Beyond the Kinome

While kinase panels are essential for kinase inhibitors, a comprehensive understanding of cross-reactivity requires assessing interactions with other target classes. Services like the Eurofins BioPrint® panel or the CEREP panel screen compounds against a broad range of receptors, ion channels, transporters, and enzymes. This is particularly important if the compound shows unexpected cellular phenotypes that cannot be explained by its on-target kinase activity.

Conclusion: Synthesizing the Data into a Coherent Profile

The selectivity profiling of this compound is a multi-faceted process that requires a combination of biochemical and cellular assays. By systematically progressing through the tiers of screening and validation, we can build a comprehensive picture of its on- and off-target activities. The hypothetical data presented here suggests that this compound could be a promising EGFR inhibitor with a degree of polypharmacology. Further investigation into its effects on SRC and VEGFR2 would be warranted to fully understand its therapeutic potential and potential side effects. This rigorous, data-driven approach to selectivity profiling is fundamental to the successful development of safe and effective medicines.

References

A Researcher's Guide to Ensuring Reproducibility of Biological Data for 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental data is the cornerstone of scientific advancement. This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, 2-(2-Methoxyphenoxy)acetamide, with a stringent focus on generating reproducible data. Due to the limited publicly available biological data on this specific molecule, we will establish a robust, self-validating experimental plan. This plan will be benchmarked against structurally and functionally related compounds with well-documented biological activities: Mephenoxalone , Metaxalone , and Guaifenesin .

The core principle of this guide is to not only present protocols but to explain the rationale behind experimental choices, ensuring that every step contributes to the trustworthiness and integrity of the findings.

Introduction to this compound and Rationale for Comparative Analysis

This compound is a synthetic organic compound with a chemical structure suggestive of potential biological activity. Its synthesis has been reported, and some sources suggest potential anti-inflammatory, analgesic, antimicrobial, and antioxidant properties[1][2]. However, a comprehensive and reproducible biological profile is currently lacking in the public domain.

To rigorously characterize this compound, a comparative approach is essential. We have selected three comparator compounds based on structural similarities (the presence of a methoxyphenoxy or a related guaiacol moiety) and their established roles as centrally acting muscle relaxants.

  • Mephenoxalone : A muscle relaxant and mild anxiolytic that acts as a central nervous system depressant, thought to enhance the activity of the inhibitory neurotransmitter GABA[3][4][5].

  • Metaxalone : A muscle relaxant whose exact mechanism of action is not fully established but is believed to be related to general central nervous system depression[6].

  • Guaifenesin : While primarily known as an expectorant, it is also used as a centrally acting muscle relaxant, particularly in veterinary medicine, and has been studied for muscle pain relief in humans[7][8][9].

By evaluating this compound in parallel with these compounds, we can contextualize its activity and establish a baseline for assessing the reproducibility of its effects.

The Pillars of Reproducibility in Preclinical Research

Before detailing the experimental protocols, it is crucial to establish the principles of data reproducibility that will underpin our investigation. These principles are derived from established guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH)[1][10][11][12][13][14][15][16][17][18][19][20][21][22][23].

Assay Validation and Standardization

All assays must be thoroughly validated to ensure they are fit for purpose. Key validation parameters as outlined by the ICH include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range[11][12][13][14][16]. Adherence to Good Laboratory Practice (GLP) is mandatory for preclinical studies intended for regulatory submission to ensure data credibility and reproducibility[1][20][22].

Transparent Reporting and Data Availability

To allow for independent verification, all experimental details, including the source of reagents, instrument settings, and data analysis methods, must be meticulously documented and reported. The availability of raw data is a critical component of transparency and reproducibility[10][15][17].

Statistical Rigor

Appropriate statistical methods must be employed to analyze the data and determine the significance of the findings. This includes power calculations to ensure adequate sample sizes, the use of appropriate statistical tests, and transparent reporting of all statistical analyses performed.

Proposed Experimental Workflow for Comparative Analysis

The following workflow is designed to provide a multi-faceted evaluation of the biological activity of this compound and the comparator compounds, with an emphasis on generating robust and reproducible data.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Reproducibility Assessment COX_Assay COX-1/COX-2 Inhibition Assay Stats Statistical Analysis (p-values, CI) COX_Assay->Stats Nerve_Muscle_Prep Isolated Nerve-Muscle Preparation Nerve_Muscle_Prep->Stats Hot_Plate Hot Plate Test (Analgesia) Hot_Plate->Stats Formalin Formalin Test (Analgesia & Anti-inflammatory) Formalin->Stats Rotarod Rotarod Test (Motor Coordination/Muscle Relaxation) Rotarod->Stats Grip_Strength Grip Strength Test (Muscle Relaxation) Grip_Strength->Stats Variability Inter-assay & Intra-assay Variability Assessment Stats->Variability Comparison Comparative Analysis of Potency & Efficacy Variability->Comparison Compound_Prep Compound Preparation & Characterization Compound_Prep->COX_Assay Compound_Prep->Nerve_Muscle_Prep Compound_Prep->Hot_Plate Compound_Prep->Formalin Compound_Prep->Rotarod Compound_Prep->Grip_Strength

Caption: Proposed experimental workflow for the comparative analysis of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key assays in our proposed workflow.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay will determine if this compound possesses anti-inflammatory properties by measuring its ability to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation[24][25][26][27][28].

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds (this compound, Mephenoxalone, Metaxalone, Guaifenesin, and a known COX inhibitor as a positive control) at various concentrations. Include a vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms.

Reproducibility Check: Perform the assay on at least three separate occasions (inter-assay variability) with triplicate wells for each concentration on each plate (intra-assay variability).

In Vivo Hot Plate Test for Analgesic Activity

Rationale: This is a classic and reliable test to screen for centrally acting analgesics. The latency to a pain response in a rodent placed on a heated surface is measured[29][30][31][32].

Protocol:

  • Animal Acclimation: Acclimate male Swiss albino mice to the testing room and the hot plate apparatus (maintained at 55 ± 0.5°C) for several days before the experiment.

  • Baseline Measurement: Determine the baseline latency for each mouse to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds and a positive control (e.g., morphine) intraperitoneally or orally at various doses. Include a vehicle control group.

  • Post-treatment Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate and record the latency to the pain response.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group at each time point.

Reproducibility Check: Ensure a randomized and blinded study design. The experiment should be repeated on a different day with a new cohort of animals to assess inter-study reproducibility.

In Vivo Rotarod Test for Motor Coordination and Muscle Relaxation

Rationale: This test assesses motor coordination and is sensitive to the effects of muscle relaxants and other CNS-active drugs. A drug-induced decrease in the time an animal can remain on a rotating rod indicates a muscle relaxant effect[33][34][35][36].

Protocol:

  • Animal Training: Train male Wistar rats on the rotarod (rotating at a constant speed, e.g., 20 rpm) for several days until they can consistently remain on the rod for a predetermined period (e.g., 5 minutes).

  • Baseline Measurement: On the day of the experiment, record the baseline time each rat can stay on the rotarod.

  • Compound Administration: Administer the test compounds and a positive control (e.g., diazepam) intraperitoneally or orally at various doses. Include a vehicle control group.

  • Post-treatment Measurement: At specified time intervals (e.g., 30, 60, and 90 minutes) after administration, place each rat back on the rotarod and record the time until it falls off.

  • Data Analysis: Express the results as the mean time spent on the rod for each group at each time point.

Reproducibility Check: The study should be conducted in a blinded manner. Replicating the experiment with a different batch of animals will help to confirm the findings.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM) ± SDCOX-2 IC50 (µM) ± SDSelectivity Index (COX-1/COX-2)
This compoundData to be generatedData to be generatedData to be generated
MephenoxaloneData to be generatedData to be generatedData to be generated
MetaxaloneData to be generatedData to be generatedData to be generated
GuaifenesinData to be generatedData to be generatedData to be generated
Positive Control (e.g., Celecoxib)Expected ValueExpected ValueExpected Value

Table 2: In Vivo Analgesic and Muscle Relaxant Activity

CompoundHot Plate Test (ED50, mg/kg) ± 95% CIRotarod Test (ED50, mg/kg) ± 95% CI
This compoundData to be generatedData to be generated
MephenoxaloneData to be generatedData to be generated
MetaxaloneData to be generatedData to be generated
GuaifenesinData to be generatedData to be generated
Positive Control (e.g., Morphine/Diazepam)Expected ValueExpected Value

Conclusion: A Commitment to Scientific Integrity

The path to understanding the biological activity of a novel compound like this compound is paved with rigorous, reproducible research. By employing a comparative approach with well-characterized drugs and adhering to standardized, validated protocols, we can build a trustworthy biological profile for this molecule. This guide provides a framework for such an investigation, emphasizing that the ultimate value of our data lies not just in the results themselves, but in their reliability and the ability of others to replicate and build upon them. This commitment to scientific integrity is paramount in the quest to develop new and effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Methoxyphenoxy)acetamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that the disposal process for this compound is as rigorous and well-documented as our research protocols.

Hazard Profile and Risk Assessment

Before handling any chemical waste, understanding its potential hazards is critical. This informs every subsequent step, from selecting personal protective equipment (PPE) to determining the appropriate disposal container. Based on data from structurally similar compounds, a conservative risk assessment for this compound is prudent.

Table 1: Assumed Hazard Profile based on Structurally Related Compounds

Hazard TypeDescriptionRationale & Representative Sources
Skin Irritation May cause skin irritation, characterized by redness, itching, or pain.Safety Data Sheets for similar phenoxy acetamide compounds consistently list H315 (Causes skin irritation).[1][3]
Eye Irritation May cause serious eye irritation, including redness, pain, or severe damage.SDS for related compounds list H319 (Causes serious eye irritation).[1][3]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.SDS for related compounds list H335 (May cause respiratory irritation).[1][3]
Suspected Carcinogen The parent compound, Acetamide, is classified as a Category 2 carcinogen (H351: Suspected of causing cancer).This classification for Acetamide necessitates treating its derivatives with extreme caution.[2][4]

This hazard profile mandates that this compound must not be disposed of via standard laboratory drains or in regular solid waste.[5][6] It must be managed as regulated hazardous chemical waste.

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins at the point of generation and ends with its transfer to a licensed waste management professional. Adherence to this workflow is essential for regulatory compliance and laboratory safety.[7]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the assumed irritation hazards, comprehensive protection is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) appropriate for handling organic compounds.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.[8]

  • Respiratory Protection: If handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[4][8]

Step 2: Prepare the Hazardous Waste Container

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a container made of material that will not react with the waste. For this compound, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[7][10] The original product container is often a suitable choice.

  • Ensure Container Integrity: The container must be free of leaks, cracks, or deterioration. The cap must seal tightly.[5][10]

  • Affix a Hazardous Waste Label: Before any waste is added, the container must be labeled with the words "Hazardous Waste".[6][11] This is a strict regulatory requirement.

Step 3: Waste Accumulation and Labeling

Properly documenting the container's contents is crucial for safe transport and disposal.

  • Transfer Waste: Carefully transfer the this compound waste into the prepared container. If it is a solid, use a powder funnel to minimize dust generation. If it is in solution, pour carefully to avoid splashes.

  • Complete the Label: Immediately after adding the waste, fill out the hazardous waste label completely.[6] This must include:

    • Full Chemical Name: "this compound". Do not use abbreviations.[6]

    • Composition: If in a solution, list all components and their approximate percentages.[10]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Health Hazard).[6]

    • Generator Information: Your name, lab, and contact information.[6]

  • Keep Container Closed: The container must be securely capped at all times, except when actively adding waste.[7] This prevents the release of vapors and protects the lab environment.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated, controlled area within the laboratory.

  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Segregate Incompatibles: Store the container with other compatible organic wastes. Do not store it next to strong acids, bases, or oxidizers.[10]

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[12]

The following diagram illustrates the complete workflow from waste generation to disposal readiness.

G Diagram 1: Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste Generation (e.g., leftover reagent, contaminated material) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Prepare Container (Compatible, Clean, Labeled 'Hazardous Waste') B->C D Step 3: Transfer & Document (Add waste, complete label with full chemical name and date) C->D E Step 4: Store in SAA (Near generation point, secondary containment, segregated) D->E F Container Full or Storage Limit Reached E->F Monitor waste level and accumulation time G Contact EHS or Approved Waste Vendor (Submit pickup request form) F->G H Professional Waste Pickup (Transfer to licensed disposal facility) G->H

Caption: Workflow for proper chemical waste disposal.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential. In the event of a this compound spill, follow these steps immediately.[4][8]

  • Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or generates significant dust, evacuate the lab and call your institution's emergency number.

  • Control and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated; if it is safe to do so, work within a chemical fume hood.[8]

  • Assemble Spill Kit: Use a chemical spill kit containing absorbent materials (e.g., sand, vermiculite), bags for waste, and appropriate PPE.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material. Avoid raising dust.[8] Carefully sweep or vacuum the material into a suitable disposal container. Do not dry sweep, as this can create airborne dust.[4]

    • For Liquids: Cover the spill with absorbent pads or an inert material, working from the outside in to prevent spreading.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be placed in a hazardous waste container, sealed, and labeled as "Spill Debris containing this compound".[4]

The following diagram outlines the decision-making process for spill response.

G Diagram 2: Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Risk (Is it large, airborne, or unmanageable?) Spill->Assess Evacuate YES: Evacuate Lab Alert Others Call Emergency Services/EHS Assess->Evacuate Yes Manage NO: Small & Manageable Spill Assess->Manage No PPE Don Additional PPE (Respirator if needed) Manage->PPE Contain Contain Spill (Cover with inert absorbent) PPE->Contain Collect Collect Material (Sweep/absorb into labeled waste container) Contain->Collect Decon Decontaminate Area (Wash with soap and water) Collect->Decon Dispose Dispose of all cleanup materials as hazardous waste Decon->Dispose

Caption: Decision-making flow for chemical spill response.

Final Disposition: Working with Professionals

The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal plant.[1][2] Your institution's Environmental Health and Safety (EHS) department is your primary resource and partner in this final step.[6] They will coordinate with external vendors to ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[5][12]

By diligently following these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility to protect our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.